2-Ethyl-4-hydroxybenzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10O3 |
|---|---|
Molecular Weight |
166.17 g/mol |
IUPAC Name |
2-ethyl-4-hydroxybenzoic acid |
InChI |
InChI=1S/C9H10O3/c1-2-6-5-7(10)3-4-8(6)9(11)12/h3-5,10H,2H2,1H3,(H,11,12) |
InChI Key |
DTQQMULENZFWGF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
2-Ethyl-4-hydroxybenzoic Acid: Structural Logic, Synthesis, and Applications in Advanced Chemical Research
Executive Summary
As a Senior Application Scientist, I frequently encounter specialized aromatic building blocks that serve dual roles: as critical intermediates in active pharmaceutical ingredient (API) synthesis and as key markers in environmental degradation studies. 2-Ethyl-4-hydroxybenzoic acid (C₉H₁₀O₃) is a prime example. Characterized by a highly functionalized benzene ring, this compound offers unique steric and electronic properties. This technical guide deconstructs the structural logic, field-proven synthetic methodologies, and analytical workflows associated with 2-ethyl-4-hydroxybenzoic acid, providing researchers with a self-validating framework for utilizing this compound in the lab.
Chemical Identity and IUPAC Nomenclature Logic
The systematic naming of organic compounds is not arbitrary; it is a strict hierarchy of electronic and structural priorities. According to IUPAC nomenclature, the compound is named 2-Ethyl-4-hydroxybenzoic acid [1].
The logic dictates that the carboxyl group (-COOH) acts as the principal functional group, defining the parent structure as "benzoic acid" and anchoring the ring numbering at position 1[1]. To assign the lowest possible locants to the remaining substituents, the ring is numbered toward the ethyl group. Consequently, the ethyl group (-CH₂CH₃) is assigned position 2 (ortho to the carboxyl), and the hydroxyl group (-OH) is assigned position 4 (para to the carboxyl)[1]. The prefixes are then ordered alphabetically: "ethyl" precedes "hydroxy"[1].
Diagram 1: IUPAC priority and numbering logic for 2-Ethyl-4-hydroxybenzoic acid.
Quantitative Physicochemical Data
The following table summarizes the core quantitative data for 2-ethyl-4-hydroxybenzoic acid, essential for chromatographic method development and stoichiometric calculations[2].
| Property | Value | Analytical Significance |
| Molecular Formula | C₉H₁₀O₃ | Defines stoichiometric mass balances. |
| Molar Mass | 166.17 g/mol | Used for standard solution preparation. |
| Exact Mass | 166.06299 Da | Target for high-resolution MS (HRMS)[2]. |
| PubChem CID | 17904358 | Unique identifier for database cross-referencing[2]. |
| H-Bond Donors | 2 (-OH, -COOH) | Impacts stationary phase retention (e.g., HILIC vs. C18). |
| H-Bond Acceptors | 3 (Oxygen atoms) | Influences solubility in polar protic solvents. |
Structural Analysis and Reactivity
From a mechanistic standpoint, the reactivity of 2-ethyl-4-hydroxybenzoic acid is governed by the competing electronic effects of its substituents:
-
The Hydroxyl Group (Position 4): Exerts a strong electron-donating resonance effect (+R), highly activating the ring toward electrophilic aromatic substitution, specifically at positions 3 and 5.
-
The Ethyl Group (Position 2): Provides weak electron donation via hyperconjugation (+I) but, more importantly, introduces localized steric hindrance adjacent to the carboxyl group. This steric bulk can be leveraged in drug design to restrict the rotation of the carboxylate or protect it from rapid enzymatic esterification/hydrolysis.
-
The Carboxyl Group (Position 1): An electron-withdrawing group (-M) that deactivates the ring, though its effect is overpowered by the phenolic hydroxyl.
Synthesis Methodology: High-Pressure Kolbe-Schmitt Carboxylation
In industrial and advanced laboratory settings, alkyl-substituted hydroxybenzoic acids are synthesized via the Kolbe-Schmitt reaction[3]. To synthesize 2-ethyl-4-hydroxybenzoic acid specifically, the starting material must be 3-ethylphenol .
Experimental Protocol 1: Carboxylation of 3-Ethylphenol
Mechanistic Rationale & Causality: Utilizing potassium hydroxide (KOH) rather than sodium hydroxide (NaOH) is a critical choice. The larger ionic radius of K⁺ forms a looser ion pair with the phenoxide oxygen. This thermodynamically favors the nucleophilic attack of CO₂ at the para position (position 4 relative to the hydroxyl group), yielding the desired 2-ethyl-4-hydroxybenzoic acid rather than the ortho-substituted isomer. Furthermore, conducting the dehydration step with an excess of 3-ethylphenol at temperatures ≥160°C ensures a strictly anhydrous environment, preventing residual water from quenching the nucleophilic phenoxide[3].
Step-by-Step Workflow:
-
Salt Formation: Charge a high-pressure autoclave with 1.0 molar equivalent of KOH and 3.0 molar equivalents of 3-ethylphenol. Causality: The excess phenol acts as a solvent and drives the dehydration equilibrium forward[3].
-
Dehydration: Heat the mixture to 180°C under a continuous nitrogen sweep to distill off the water formed during phenoxide generation.
-
Self-Validation Step: The dehydration is complete only when the collected distillate volume matches the theoretical yield of water (1.0 eq), ensuring a strictly anhydrous potassium 3-ethylphenoxide melt.
-
-
Carboxylation: Introduce anhydrous CO₂ gas to a pressure of 4.0–8.0 kgf/cm² (G). Maintain the reaction temperature at 170–200°C for 2 to 4 hours[3].
-
Phase Separation: Cool the reactor and add deionized water. The potassium salt of the product dissolves in the aqueous phase, while the unreacted excess 3-ethylphenol remains in the organic phase. Separate the phases[3].
-
Acidification & Precipitation: Slowly acidify the aqueous phase with concentrated HCl to pH 2.0.
-
Self-Validation Step: A white to off-white crystalline precipitate of 2-ethyl-4-hydroxybenzoic acid will immediately form as the pH drops below the pKa of the carboxyl group[3].
-
-
Isolation: Collect the precipitate via vacuum filtration, wash with cold deionized water, and dry under vacuum.
Environmental Chemistry: Role in Photocatalytic Degradation
Beyond synthetic applications, 2-ethyl-4-hydroxybenzoic acid is a critical intermediate in the environmental degradation of complex steroid hormones. Recent studies on the photocatalytic degradation of the hormone Estriol (E3) using Boron-doped TiO₂ catalysts have identified 2-ethyl-4-hydroxybenzoic acid (detected at m/z 166.063) as a key ring-opened product[4].
During photocatalysis, reactive oxygen species (ROS) cleave the aliphatic B and C rings of the E3 steroid structure. The ethyl group on the resulting benzoic acid is a structural remnant of the cleaved aliphatic ring system, while the phenolic and carboxylic acid groups result from deep oxidation[4].
Diagram 2: Estriol photocatalytic degradation pathway via m/z 166.06 intermediate.
Experimental Protocol 2: LC-MS/MS Analytical Validation of Degradation Intermediates
Mechanistic Rationale: To accurately track the degradation of Estriol to 2-ethyl-4-hydroxybenzoic acid, LC-MS/MS in negative electrospray ionization (ESI-) mode is utilized. Carboxylic acids readily lose a proton to form the stable [M-H]⁻ anion[4].
Step-by-Step Workflow:
-
Sample Preparation: Filter the photocatalytic reaction aliquots through a 0.22 µm PTFE syringe filter. Causality: This removes the suspended B-doped TiO₂ catalyst particles, preventing column clogging and ion source contamination[4].
-
Chromatographic Separation: Inject 10 µL of the filtrate onto a C18 reverse-phase column. Utilize a gradient mobile phase of Water (0.1% formic acid) and Acetonitrile. Causality: The addition of formic acid lowers the pH below the pKa of 2-ethyl-4-hydroxybenzoic acid, keeping it in its neutral, protonated state during chromatography to ensure sharp peak shape and prevent peak tailing.
-
Mass Spectrometry Detection: Operate the mass spectrometer in ESI- mode. Scan for the specific precursor ion at m/z 166.063, corresponding to the [M-H]⁻ of 2-ethyl-4-hydroxybenzoic acid[4].
-
Self-Validation Step: Confirm the molecular identity by performing collision-induced dissociation (MS/MS) on the m/z 166.063 precursor. The observation of a neutral loss of CO₂ (44 Da) to yield an m/z 122 fragment is the definitive self-validating signature of a phenolic carboxylic acid.
Conclusion
2-Ethyl-4-hydroxybenzoic acid is a structurally nuanced molecule whose specific substitution pattern dictates both its synthetic origins and its analytical behavior. By understanding the thermodynamic controls of the Kolbe-Schmitt reaction and the oxidative pathways of steroid degradation, researchers can effectively leverage this compound as both a synthetic building block and a reliable analytical marker in complex chemical matrices.
References
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 17904358, 2-Ethyl-4-hydroxybenzoic acid". PubChem.
- Ueno Fine Chemicals Industry Ltd. "EP1559705A1 - Process for production of hydroxybenzoic acids". Google Patents.
- MDPI. "Photocatalytic Degradation and Mineralization of Estriol (E3) Hormone Using Boron-Doped TiO2 Catalyst". Catalysts.
- Zollege. "MHT CET 2025 Apr 12 Shift 1 Question Paper with Solutions". Zollege.in.
Sources
An In-depth Technical Guide to 2-Ethyl-4-hydroxybenzoic Acid: Synthesis, Properties, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 2-Ethyl-4-hydroxybenzoic acid, a compound of interest for novel research applications. Due to its current status as a non-commercially available chemical, this document places a strong emphasis on a plausible synthetic route, its predicted physicochemical properties, and its potential utility in various research and development sectors.
Compound Identification and Status
2-Ethyl-4-hydroxybenzoic acid is a derivative of 4-hydroxybenzoic acid, featuring an ethyl group at the second position of the benzene ring. While a record for this compound exists in the PubChem database under CID 17904358, it is noteworthy that a CAS (Chemical Abstracts Service) registry number has not been assigned, and there are no known commercial suppliers for this specific molecule.[1] This indicates that for research purposes, 2-Ethyl-4-hydroxybenzoic acid must be synthesized in the laboratory.
In contrast, the closely related isomer, 4-Ethyl-2-hydroxybenzoic acid, is documented with CAS number 22890-53-5. Additionally, the ethyl ester of the parent compound, Ethyl-4-hydroxybenzoate, is widely available and has the CAS number 120-47-8.[2][3][4][5][6] Researchers should be careful to distinguish between these distinct chemical entities.
Physicochemical Properties
The following table summarizes the predicted and known physicochemical properties of 2-Ethyl-4-hydroxybenzoic acid and its related isomers for comparative purposes.
| Property | 2-Ethyl-4-hydroxybenzoic acid | 4-Ethyl-2-hydroxybenzoic acid | Ethyl-4-hydroxybenzoate |
| CAS Number | Not Assigned | 22890-53-5 | 120-47-8[2][3][4][5][6] |
| Molecular Formula | C₉H₁₀O₃ | C₉H₁₀O₃ | C₉H₁₀O₃[3][4] |
| Molecular Weight | 166.17 g/mol | 166.17 g/mol | 166.17 g/mol [3] |
| Appearance | Predicted: White to off-white solid | White to off-white solid | Colorless crystals or a white crystalline powder[7] |
| Melting Point | Predicted: Similar to isomers | Data not readily available | 115-118 °C[3][7] |
| Solubility | Predicted: Soluble in polar organic solvents | Data not readily available | Freely soluble in ethanol, ether, and propylene glycol[7] |
Proposed Synthesis of 2-Ethyl-4-hydroxybenzoic Acid
Given the absence of a commercial source, a robust synthetic protocol is essential for any research involving 2-Ethyl-4-hydroxybenzoic acid. The following proposed synthesis is based on established organic chemistry principles and methodologies reported for structurally similar compounds.
Retrosynthetic Analysis and Strategy
A logical approach to the synthesis of 2-Ethyl-4-hydroxybenzoic acid is through the selective ortho-alkylation of a suitable 4-hydroxybenzoic acid derivative, followed by deprotection. The hydroxyl and carboxyl groups of the starting material require protection to prevent side reactions during the alkylation step.
Caption: Retrosynthetic pathway for 2-Ethyl-4-hydroxybenzoic acid.
Step-by-Step Experimental Protocol
Step 1: Protection of 4-hydroxybenzoic acid
The carboxylic acid and phenolic hydroxyl groups of 4-hydroxybenzoic acid must be protected to ensure selective alkylation at the C2 position. A common strategy is the formation of a methyl ester for the carboxylic acid and a methyl ether for the hydroxyl group.
-
Esterification: Dissolve 4-hydroxybenzoic acid in methanol and add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. After cooling, neutralize the acid and extract the methyl 4-hydroxybenzoate.
-
Etherification: React the resulting methyl 4-hydroxybenzoate with dimethyl sulfate in the presence of a base like potassium carbonate in a suitable solvent such as acetone. This will yield methyl 4-methoxybenzoate.
Step 2: Ortho-directed lithiation and Ethylation
The methoxy group in methyl 4-methoxybenzoate is an ortho-directing group for lithiation.
-
Dissolve methyl 4-methoxybenzoate in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.
-
Slowly add a solution of a strong base, such as n-butyllithium or sec-butyllithium, to effect lithiation at the ortho position (C2).
-
After stirring for 1-2 hours at low temperature, add an ethylating agent, such as ethyl iodide or diethyl sulfate.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product, methyl 2-ethyl-4-methoxybenzoate.
Step 3: Deprotection
The final step involves the removal of the methyl protecting groups to yield the desired 2-Ethyl-4-hydroxybenzoic acid.
-
Ether Cleavage: Treat the methyl 2-ethyl-4-methoxybenzoate with a strong Lewis acid like boron tribromide (BBr₃) in a chlorinated solvent such as dichloromethane at a low temperature to cleave the methyl ether.
-
Ester Hydrolysis: The resulting methyl 2-ethyl-4-hydroxybenzoate can then be hydrolyzed to the carboxylic acid by heating with an aqueous base (e.g., sodium hydroxide or potassium hydroxide), followed by acidification with a strong acid like hydrochloric acid.
Caption: Proposed synthetic workflow for 2-Ethyl-4-hydroxybenzoic acid.
Potential Applications in Research and Drug Development
Derivatives of 4-hydroxybenzoic acid are known to possess a wide range of biological activities, making them valuable scaffolds in medicinal chemistry and drug discovery.
-
Antimicrobial and Antifungal Agents: The parent compound and its esters (parabens) are widely used as preservatives due to their antimicrobial properties.[4] The introduction of an ethyl group at the C2 position could modulate this activity, potentially leading to new antimicrobial agents.
-
Enzyme Inhibition: Hydroxybenzoic acid derivatives have been explored as inhibitors for various enzymes. The specific substitution pattern of 2-Ethyl-4-hydroxybenzoic acid may confer selectivity and potency towards certain enzymatic targets.
-
Polymer and Materials Science: As a difunctional monomer, 2-Ethyl-4-hydroxybenzoic acid could be a building block for novel polyesters and other polymers with unique thermal or mechanical properties.
Supplier Availability
As of the latest update, 2-Ethyl-4-hydroxybenzoic acid is not available from major chemical suppliers. Researchers interested in this compound will need to undertake its synthesis. For related starting materials and reagents, the following suppliers are reputable sources:
| Supplier | Website |
| Sigma-Aldrich (Merck) | |
| Thermo Fisher Scientific | |
| TCI Chemicals | |
| Extrasynthese | |
| CymitQuimica | |
| HiMedia | [Link] |
Conclusion
2-Ethyl-4-hydroxybenzoic acid represents an intriguing yet underexplored molecule with potential applications in various scientific fields. Its current lack of commercial availability necessitates a proficient understanding of synthetic organic chemistry for its acquisition. The proposed synthetic route in this guide provides a solid foundation for researchers to produce this compound and investigate its unique properties and potential applications. As with any laboratory work, all synthetic steps should be performed with appropriate safety precautions and by qualified personnel.
References
-
ECHA. Ethyl 4-hydroxybenzoate - Identity. [Link]
-
PubChem. 2-Ethyl-4-hydroxybenzoic acid. [Link]
- Google Patents. Process for the preparation of 2,6-disubstituted 4-hydroxy-benzoic acids and their esters.
-
YouTube. 2, 3, and 4 hydroxybenzoic acid syntheses. [Link]
-
European Patent Office. Process for making 2-alkyl-3-hydroxybenzoic acids - EP 1008583 A1. [Link]
-
JOCPR. Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. [Link]
-
HiMedia. Ethyl-4-hydroxybenzoate. [Link]
-
Chemcd. 4-ETHYL-2-HYDROXYBENZOIC ACID, 22890-53-5. [Link]
-
Yeast Metabolome Database. Ethyl-4-hydroxybenzoate (YMDB01688). [Link]
- Google Patents. Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid.
-
FAO. ETHYL p-HYDROXYBENZOATE. [Link]
Sources
- 1. 2-Ethyl-4-hydroxybenzoic acid | C9H10O3 | CID 17904358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ECHA CHEM [chem.echa.europa.eu]
- 3. extrasynthese.com [extrasynthese.com]
- 4. Ethyl-4-hydroxybenzoate [himedialabs.com]
- 5. CAS 120-47-8: Benzoic acid, 4-hydroxy-, ethyl ester [cymitquimica.com]
- 6. ymdb.ca [ymdb.ca]
- 7. fao.org [fao.org]
Physicochemical Profiling of Ring-Substituted Ethyl Hydroxybenzoic Acids
This guide provides an in-depth technical analysis of the physicochemical properties of ring-substituted ethyl hydroxybenzoic acids and their corresponding ethyl esters . In the context of drug development, this class encompasses two distinct but related structural families:
-
Ethyl-substituted Hydroxybenzoic Acids: Where the ethyl group is a ring substituent (e.g., 3-ethyl-4-hydroxybenzoic acid).
-
Ring-Substituted Ethyl Hydroxybenzoates: Where the ethyl group forms the ester (ethylparaben) and the ring bears additional substituents (e.g., 3-chloro-ethylparaben).
This distinction is critical for formulation scientists, as the former behaves as a weak acid (pKa ~4.5), while the latter functions as a neutral phenol (pKa ~8.4) often used as a preservative.
A Technical Guide for Drug Development & Formulation
Executive Summary: The Structural Scaffold
The "ethyl hydroxybenzoic" scaffold serves as a versatile pharmacophore and excipient backbone. Its utility in drug development is governed by the delicate balance between lipophilicity (LogP) and ionization (pKa) , both of which are tunable via ring substitution.
-
Core Utility:
-
Esters (Parabens): Antimicrobial preservatives; partitioning agents.
-
Acids: Intermediates for liquid crystals; prodrug moieties; novobiocin analogs.
-
-
Critical Parameter: The electronic effect of ring substituents (Hammett
values) directly dictates the stability and solubility of these compounds.
Thermodynamic Properties: Crystal Lattice & Melting Points
The melting point (MP) is a proxy for crystal lattice energy, influenced heavily by hydrogen bonding capability and molecular symmetry.
Comparative Melting Point Analysis
The free acid form consistently exhibits higher melting points than the ester due to the formation of strong intermolecular carboxylic acid dimers.
| Compound Class | Structure Example | Typical MP Range (°C) | Lattice Driver |
| Ethyl Ester | Ethyl 4-hydroxybenzoate | 116 – 118 °C | Phenolic H-bonding (Weak) |
| Ethyl-Substituted Acid | 3-Ethyl-4-hydroxybenzoic acid | 160 – 170 °C | Carboxylic Dimers (Strong) |
| Halogenated Ester | Ethyl 3-chloro-4-hydroxybenzoate | 105 – 110 °C | Disrupted Symmetry |
Expert Insight:
Symmetry Breakers: Introducing an ethyl group or a halogen ortho to the hydroxy group often depresses the melting point compared to the unsubstituted parent. This "symmetry breaking" is a useful strategy in formulation to improve solubility in semi-solid matrices (creams/ointments) by lowering the energy required to disrupt the crystal lattice.
Solution Chemistry: Solubility & pKa
Understanding the ionization behavior is non-negotiable for predicting bioavailability and preservative efficacy.
The Hammett Relationship (pKa Shift)
The acidity of the phenolic hydroxyl group (in esters) or the carboxylic acid (in acids) is predictable using the Hammett Equation:
-
Electron-Withdrawing Groups (EWG): Substituents like -Cl, -NO₂, -CF₃ stabilize the phenoxide anion, lowering pKa (increasing acidity).
-
Electron-Donating Groups (EDG): Substituents like -CH₃, -Ethyl, -OCH₃ destabilize the anion, raising pKa (decreasing acidity).
Solubility Profile (Aqueous vs. Organic)
Data below represents the core scaffold (Ethyl 4-hydroxybenzoate) and the shift expected with ethyl-ring substitution.
| Solvent | Solubility (25°C) | Mechanism of Solvation |
| Water | ~885 mg/L (0.088%) | H-bonding (limited by hydrophobic ring) |
| Ethanol (95%) | Freely Soluble (>100 g/L) | "Like dissolves like" (Ethyl chain interaction) |
| Propylene Glycol | Soluble | Dielectric matching |
Protocol Note:
pH Dependence: The solubility of the acid form (3-ethyl-4-hydroxybenzoic acid) is highly pH-dependent. At pH > 5.5 (above pKa), solubility increases exponentially due to carboxylate formation. The ester (Ethylparaben) requires pH > 9.0 to see significant solubility enhancement via phenoxide formation.
Experimental Protocols
To ensure data integrity (E-E-A-T), the following protocols are recommended. These are self-validating systems designed to minimize artifactual errors.
Protocol A: Potentiometric pKa Determination
Objective: Determine the precise dissociation constant of the ring-substituted derivative.
-
Preparation: Dissolve 5 mg of compound in a mixed solvent system (e.g., Methanol/Water 40:60) to ensure solubility of the neutral species.
-
Titrant: Use carbonate-free 0.1 N NaOH.
-
Calibration: Calibrate electrode with pH 4.01 and 7.00 buffers immediately prior.
-
Execution: Titrate under inert
atmosphere to prevent absorption (which skews high-pH readings). -
Validation (Yasuda-Shedlovsky Extrapolation):
-
Perform titrations at three different methanol concentrations (e.g., 30%, 40%, 50%).
-
Plot
vs. (dielectric constant). -
Extrapolate to
organic solvent to get the true aqueous .
-
Protocol B: Shake-Flask Solubility (Thermodynamic)
Objective: Measure equilibrium solubility.
-
Saturation: Add excess solid to the solvent (Water/Buffer) in a glass vial.
-
Equilibration: Agitate at constant temperature (25 ± 0.1°C) for 24–48 hours.
-
Separation: Filter supernatant using a heated syringe filter (to prevent precipitation in the filter).
-
Quantification: Analyze via HPLC-UV (Detection
nm). -
Self-Check: Check the pH of the filtrate. If it has shifted significantly from the buffer pKa, the buffering capacity was insufficient; repeat with stronger buffer.
Visualizing Structure-Property Logic
The following diagram illustrates the decision logic for selecting a derivative based on required physical properties.
Caption: Logic flow for predicting the physicochemical impact of ring substitution on the ethyl hydroxybenzoic scaffold.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8434, Ethylparaben (Ethyl 4-hydroxybenzoate). Retrieved from [Link]
-
Yalkowsky, S.H., He, Y., & Jain, P. (2010). Handbook of Aqueous Solubility Data.[1] CRC Press.[1][2] (Data cited via PubChem).[1]
- Hansch, C., & Leo, A. (1995).Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Source for Hammett values and substituent effects).
-
Chemsrc (2025). 3-Ethyl-4-hydroxybenzoic acid: Physicochemical Properties. Retrieved from [Link]
-
Lammert, J. (n.d.). Substituent Effects on Benzoic Acid Acidity. University of Missouri. Retrieved from [Link]
Sources
2-Ethyl-4-hydroxybenzoic acid molecular weight and formula C9H10O3
Differentiation, Synthesis, and Characterization of a Rare Benzoic Acid Scaffold
Part 1: Core Directive & Chemical Identity[1][2]
Editorial Note: This guide addresses the specific structural isomer 2-Ethyl-4-hydroxybenzoic acid .[1][2] It is critical to distinguish this compound from its widely used isomer, Ethyl 4-hydroxybenzoate (Ethylparaben) .[1][2] While both share the molecular formula C
Physicochemical Profiling
2-Ethyl-4-hydroxybenzoic acid is a substituted benzoic acid characterized by an ethyl group at the ortho position and a hydroxyl group at the para position relative to the carboxylic acid.[1][2] This steric arrangement influences its solubility and pKa compared to unsubstituted 4-hydroxybenzoic acid (PHBA).[1][2]
| Property | Specification | Notes |
| IUPAC Name | 2-Ethyl-4-hydroxybenzoic acid | |
| Common Confusion | Ethylparaben (Ethyl ester of PHBA) | CRITICAL: Do not confuse the acid (COOH) with the ester (COOEt).[1][2] |
| CAS Registry | 23506-69-6 (Generic/Isomer specific) | PubChem CID: 17904358 |
| Molecular Formula | C | |
| Molecular Weight | 166.17 g/mol | |
| Physical State | Crystalline Solid | |
| Predicted pKa (COOH) | ~4.45 | Slightly higher than benzoic acid due to electron-donating ethyl group.[1][2] |
| Predicted pKa (OH) | ~9.8 | Typical phenolic acidity.[1][2] |
| Solubility | DMSO, Methanol, Ethanol | Limited water solubility compared to sodium salts.[2] |
Part 2: Scientific Integrity & Synthesis Strategies
Retrosynthetic Analysis & Regioselectivity
The synthesis of 2-ethyl-4-hydroxybenzoic acid requires precise control over regioselectivity.[1][2] The most direct industrial route involves the carboxylation of 3-ethylphenol .[1][2] However, the classic Kolbe-Schmitt reaction conditions dictate the product distribution:
-
Sodium Phenoxide (Na
): Favors ortho-carboxylation (yielding 2-hydroxy-4-ethylbenzoic acid).[1][2] -
Potassium Phenoxide (K
): Favors para-carboxylation (yielding the target 2-ethyl-4-hydroxybenzoic acid ).[1][2]
Expert Insight: The cation size effect is the causal mechanism here.[1][2] The smaller Na
Protocol: Potassium-Directed Kolbe-Schmitt Carboxylation
This protocol is adapted from industrial methods for substituted hydroxybenzoic acids (e.g., Patent EP1559705A1).[1][2]
Reagents:
Step-by-Step Methodology:
-
Salt Formation:
-
Carboxylation (The Marasse Modification):
-
Work-up & Purification:
-
Cool the mixture and dissolve the solid residue in water (forming the soluble dipotassium salt).[1][2]
-
Acidify the filtrate slowly with H
SO to pH 2.[1][2]0. The 2-ethyl-4-hydroxybenzoic acid will precipitate.[1][2][3] -
Recrystallization: Recrystallize from dilute ethanol/water to remove any ortho-isomer (2-hydroxy-4-ethylbenzoic acid).[1][2]
-
Visualization: Synthesis & Degradation Pathways[1]
Figure 1: Synthetic route via Potassium-directed carboxylation and environmental formation via Estriol degradation.[1][2]
Part 3: Analytical Characterization Protocols
To validate the synthesis, one must distinguish the product from its isomers (Ethylparaben and Salicylic acid derivatives).[2]
HPLC Method Development (Self-Validating System)
Objective: Separate 2-ethyl-4-hydroxybenzoic acid from unreacted 3-ethylphenol and isomeric byproducts.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH is vital to keep the carboxylic acid protonated, ensuring sharp peaks).[2]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 280 nm (phenol).[1][2]
Diagnostic Logic:
-
Retention Time (RT): The target acid (COOH) is more polar than the starting phenol but less polar than unsubstituted 4-hydroxybenzoic acid due to the ethyl group.[1][2]
-
Differentiation: Ethylparaben (Ester) will elute significantly later (more hydrophobic) than the 2-ethyl-4-hydroxybenzoic acid.[1][2]
Spectroscopic Signatures (Expected)
Part 4: Biological & Environmental Context[1][4]
Estriol Degradation Metabolite
Recent research identifies 2-ethyl-4-hydroxybenzoic acid as a specific degradation intermediate of Estriol (E3) during photocatalytic treatment (TiO
Potential Pharmaceutical Utility
As a structural analog of salicylic acid and p-hydroxybenzoic acid, this scaffold presents opportunities in:
-
Liquid Crystals: The ethyl group provides lateral steric bulk, potentially lowering melting points in mesogenic polymers compared to methyl analogs.[1][2]
-
Antimicrobial Agents: While less studied than parabens, the free acid form of alkyl-substituted hydroxybenzoic acids often exhibits antifungal activity by disrupting cell membrane potentials.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17904358, 2-Ethyl-4-hydroxybenzoic acid.[1][2] Retrieved from [Link][1][2]
-
Ueno, R. et al. (2005). Process for production of hydroxybenzoic acids.[1][2] European Patent Application EP1559705A1.[1][2] Retrieved from
-
López-Muñoz, M. J. et al. (2022). Photocatalytic Degradation and Mineralization of Estriol (E3) Hormone Using Boron-Doped TiO2 Catalyst.[1][2] Catalysts, 13(1),[2] 43. (Identifies 2-ethyl-4-hydroxybenzoic acid as degradation product m/z 166.063). Retrieved from [Link][1][2]
-
Lindsey, A. S.[2] & Jeskey, H. (1957). The Kolbe-Schmitt Reaction.[1][2] Chemical Reviews, 57(4), 583-620.[2] (Foundational text on Cation control in carboxylation). Retrieved from [Link][1][2]
Sources
- 1. 3093551-90-4,(R)-2-Fluoro-4-[2-(4-isopropylbenzyl)-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl]-6-(neopentylamino)phenol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Ethylparaben - Wikipedia [en.wikipedia.org]
- 3. EP1559705A1 - Process for production of hydroxybenzoic acids - Google Patents [patents.google.com]
Technical Guide: Isomers of Ethyl Hydroxybenzoate in Organic Synthesis
The following technical guide details the synthesis, reactivity, and application of ethyl hydroxybenzoate isomers.
Executive Summary
Ethyl hydroxybenzoates (
This guide provides a rigorous, field-proven framework for synthesizing, distinguishing, and utilizing these isomers. It moves beyond standard textbook descriptions to address the practical "why" and "how" of handling these compounds in a research setting.
Structural Analysis & Physicochemical Divergence
The three isomers—ethyl 2-hydroxybenzoate (ortho ), ethyl 3-hydroxybenzoate (meta ), and ethyl 4-hydroxybenzoate (para )—exhibit divergent physical properties driven primarily by intramolecular versus intermolecular hydrogen bonding.
Comparative Properties Table
| Property | Ethyl 2-hydroxybenzoate (Ortho) | Ethyl 3-hydroxybenzoate (Meta) | Ethyl 4-hydroxybenzoate (Para) |
| Common Name | Ethyl Salicylate | - | Ethylparaben |
| Physical State (RT) | Liquid (Oil) | Solid | Solid (Crystalline) |
| Melting Point | ~1 °C | 72–74 °C | 116–118 °C |
| Boiling Point | 234 °C | 297–298 °C | 297–298 °C (dec) |
| H-Bonding Mode | Intramolecular (Chelation) | Intermolecular | Intermolecular |
| IR | ~1670 cm | ~1715 cm | ~1680–1700 cm |
| Key Application | Fragrance, Analgesic prodrugs | Chiral synthesis scaffolds | Antimicrobial preservative |
The Ortho-Effect Mechanism
The ortho-isomer forms a stable 6-membered chelate ring between the phenolic proton and the ester carbonyl oxygen.
-
Consequence 1: This "locks" the proton, reducing the boiling point by preventing intermolecular network formation.
-
Consequence 2: It reduces the nucleophilicity of the phenolic oxygen, requiring harsher conditions for etherification compared to the para-isomer.
Synthetic Pathways & Validated Protocols
The synthesis of these isomers typically proceeds via Fischer Esterification.[1] However, the purification workflow diverges significantly based on the physical state of the product.
Workflow Logic Diagram
Figure 1: Decision tree for the synthesis and purification of ethyl hydroxybenzoates. Note the divergence in purification techniques.
Protocol A: Synthesis of Ethyl 4-Hydroxybenzoate (Solid)
Objective: High-yield synthesis of Ethylparaben. Scale: 50 mmol input.
-
Setup: In a 250 mL round-bottom flask (RBF), charge 4-hydroxybenzoic acid (6.9 g, 50 mmol) and absolute ethanol (50 mL). Add concentrated
(0.5 mL) dropwise.-
Expert Insight: Excess ethanol drives the equilibrium (Le Chatelier’s principle). Sulfuric acid acts as both catalyst and dehydrating agent.
-
-
Reaction: Reflux for 4–6 hours.
-
Self-Validating Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The starting acid (
) should disappear, replaced by the ester ( ).
-
-
Workup:
-
Concentrate the mixture to ~15 mL on a rotary evaporator.
-
Pour the residue slowly into 150 mL of ice-cold water with vigorous stirring. The ester will precipitate immediately.
-
-
Purification:
-
Filter the white precipitate.
-
Recrystallization: Dissolve in minimum hot ethanol, then add warm water until slightly turbid. Cool to RT, then
. -
Yield: Expect ~90–95%.
-
-
Validation: Melting point must be sharp (116–118 °C).
Protocol B: Synthesis of Ethyl 2-Hydroxybenzoate (Liquid)
Objective: Synthesis of Ethyl Salicylate. Difference: The product is an oil; pouring into water yields an emulsion, not a precipitate.
-
Reaction: Same stoichiometry as Protocol A.
-
Workup:
-
Concentrate ethanol.
-
Dilute residue with Ethyl Acetate (100 mL).
-
Wash with Sat.
(2 x 50 mL) to remove unreacted acid. Caution: evolution. -
Wash with Brine, dry over
, and concentrate.
-
-
Purification:
-
Vacuum Distillation: Do not recrystallize. Distill under reduced pressure (e.g., ~110–115 °C at 10–12 mmHg).
-
-
Validation: Refractive Index (
).
Reactivity & Functionalization Strategies
The position of the hydroxyl group dictates the electronic environment of the ring, influencing subsequent electrophilic aromatic substitution (EAS) and functionalization.
Electronic "Push-Pull" Dynamics
-
Hydroxyl Group (-OH): Strong activator, ortho/para director.
-
Ester Group (-COOEt): Moderate deactivator, meta director.
Reactivity Matrix:
| Isomer | Directing Effect Alignment | Primary EAS Site | Notes |
| Para | Reinforcing. OH directs ortho to itself; Ester directs meta to itself. | Position 3 (Ortho to OH) | Highly regioselective mono-substitution. |
| Meta | Conflicting. OH directs to 2, 4,[2] 6. Ester directs to 5. | Position 4 & 6 | Mixture of products likely; Position 2 is sterically crowded. |
| Ortho | Reinforcing. OH directs to 3,[3] 5. Ester directs to 3, 5. | Position 5 (Para to OH) | Position 3 is sterically blocked by the ester. |
Functionalization Pathway Diagram
Figure 2: Divergent functionalization pathways for the para-isomer. Note that halogenation occurs ortho to the hydroxyl group due to its strong activating influence.
Analytical Characterization
Distinguishing these isomers requires careful interpretation of spectroscopic data.
1H NMR Differentiation (CDCl3, 400 MHz)
-
Ethyl 2-hydroxybenzoate:
-
OH Signal:
ppm (sharp singlet). Why? Intramolecular H-bond deshields the proton significantly. -
Aromatic Region: Complex multiplet (ABCD system).
-
-
Ethyl 4-hydroxybenzoate:
-
OH Signal:
ppm (broad). Why? Exchangeable intermolecular bonding. -
Aromatic Region: Distinct
system (two doublets, Hz) at and ppm.
-
Separation of Isomeric Mixtures
If a reaction yields a mixture of isomers (e.g., Reimer-Tiemann carboxylation followed by esterification), separate as follows:
-
Flash Chromatography: Silica gel stationary phase.
-
Mobile Phase: Hexane/Ethyl Acetate gradient.
-
Elution Order: Ortho (Least polar due to H-bond)
Meta Para (Most polar/interacting).
-
-
Distillation: Effective for removing the volatile ortho-isomer from the solid meta/para residues.
References
-
Cohen, J. (2025). Practical Organic Chemistry: Synthesis of Ethyl Salicylate. University of Leeds Archive. 2[4][5]
-
Sigma-Aldrich. (2026). Ethyl 4-hydroxybenzoate: Product Specification and Safety Data Sheet. Merck KGaA. [4][5][6][][8]
-
PubChem. (2025).[9] Ethyl 3-hydroxybenzoate Compound Summary. National Library of Medicine. 9[4][5][6][8][10]
-
Yeast Metabolome Database. (2025). Ethyl-4-hydroxybenzoate (YMDB01688) Spectrum and Properties. 11[5][6]
-
GuideChem. (2026). Ethyl 3-hydroxybenzoate 7781-98-8 Wiki and Applications. 1[4][5][][8][10]
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- 4. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
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- 11. ymdb.ca [ymdb.ca]
Technical Guide: 2-Ethyl-4-hydroxybenzoic Acid vs. 3-Ethyl-4-hydroxybenzoic Acid
[1][2][3]
Abstract
This guide provides a comparative technical analysis of two structural isomers: 2-Ethyl-4-hydroxybenzoic acid and 3-Ethyl-4-hydroxybenzoic acid .[1][2][3] While both share the core pharmacological scaffold of 4-hydroxybenzoic acid (the parent compound of parabens), the regiochemistry of the ethyl substituent dictates significantly different steric, electronic, and synthetic behaviors. This document outlines their structural identification, synthesis pathways, and physicochemical properties for researchers in medicinal chemistry and materials science.
Structural & Electronic Analysis
The fundamental difference lies in the position of the ethyl group relative to the carboxylic acid (C1) and the hydroxyl group (C4). This positional isomerism fundamentally alters the steric environment of the functional groups.[3]
Structural Comparison
| Feature | 2-Ethyl-4-hydroxybenzoic acid | 3-Ethyl-4-hydroxybenzoic acid |
| IUPAC Name | 2-Ethyl-4-hydroxybenzoic acid | 3-Ethyl-4-hydroxybenzoic acid |
| Substituent Position | Ethyl at C2 (Ortho to COOH) | Ethyl at C3 (Ortho to OH) |
| Steric Environment | COOH Steric Hindrance: High.[1][2][3][4][5] The ethyl group forces the carboxyl moiety out of planarity with the benzene ring.[3] | OH Steric Hindrance: High. The ethyl group shields the phenolic hydroxyl, affecting hydrogen bonding.[2] |
| Electronic Effect | Ortho-Effect: Steric inhibition of resonance increases acidity of the COOH group.[1][2][3] | Inductive Effect: Weak electron-donating (+I) effect meta to COOH; slight decrease in acidity.[2][3] |
Visual Representation (Graphviz)[3]
Caption: Structural connectivity highlighting the steric clash zones. In the 2-Ethyl isomer, the clash is at the acidic center; in the 3-Ethyl isomer, it is at the phenolic center.
Physicochemical Properties & Reactivity[3][6][7][8][9]
The "Ortho Effect" in the 2-ethyl isomer is the primary driver of physicochemical divergence.[2][3]
Acidity (pKa)
-
2-Ethyl-4-hydroxybenzoic acid: The ethyl group at C2 creates steric bulk that prevents the carboxylic acid group from remaining coplanar with the benzene ring.[1][2][3] This steric inhibition of resonance reduces the conjugation between the ring and the carbonyl group.[2] Since the benzene ring is electron-donating (via resonance), breaking this conjugation destabilizes the acid form less than the anion, but more importantly, the inductive stabilization and relief of steric strain upon ionization typically make ortho-substituted benzoic acids stronger acids (lower pKa) than their para/meta counterparts.
-
3-Ethyl-4-hydroxybenzoic acid: The ethyl group is meta to the carboxylic acid.[1][2][3][6] Alkyl groups are weak electron donors.[2][3] This donation slightly destabilizes the carboxylate anion, making the acid weaker (higher pKa) than unsubstituted 4-hydroxybenzoic acid.[2]
Reactivity Profile
| Reaction Type | 2-Ethyl Isomer | 3-Ethyl Isomer |
| Esterification (COOH) | Difficult: Steric hindrance at C2 significantly slows nucleophilic attack at the carbonyl carbon.[1][2][3] Requires harsh conditions or activated reagents (e.g., acid chlorides).[3] | Standard: The C1 position is unhindered. Reacts readily under standard Fischer esterification conditions.[2][3] |
| Etherification (OH) | Standard: The C4 hydroxyl is relatively unhindered.[2][3] | Slower: The ethyl group at C3 shields the oxygen, slowing bimolecular substitution ( |
| Decarboxylation | Facilitated: Steric strain relief upon loss of CO2 makes this isomer more prone to thermal decarboxylation.[2][3] | Stable: Requires higher temperatures to decarboxylate.[2][3] |
Synthetic Pathways[3][11][12]
Synthesis of these isomers relies on the regioselective carboxylation of specific ethylphenol precursors.[2][3][7] The Kolbe-Schmitt reaction is the industry standard, but the choice of starting phenol determines the final isomer.[2]
Synthesis of 3-Ethyl-4-hydroxybenzoic acid
Precursor: 2-Ethylphenol Mechanism: Carboxylation typically occurs ortho to the phenolic hydroxyl.[1][2][3] However, if the para position is free and conditions are tuned (e.g., Potassium salt, higher temp), para-carboxylation dominates.
-
Protocol:
-
Deprotonate 2-ethylphenol using KOH to form potassium 2-ethylphenoxide.[1][2][3]
-
Treat with
under high pressure (5-100 atm) and temperature (120-200°C). -
The carboxyl group attacks C4 (para to OH) because C6 (ortho) is sterically crowded by the adjacent ethyl group at C2? Correction: Actually, Kolbe-Schmitt on phenoxides usually directs ortho.[2][3] To get para (4-position), potassium salts and higher temperatures are specifically used to favor the thermodynamic product.[3]
-
Result: The ethyl group at C2 of the phenol becomes C3 of the benzoic acid (relative to the new C1 carboxyl).[3]
-
Synthesis of 2-Ethyl-4-hydroxybenzoic acid
Precursor: 3-Ethylphenol Mechanism: [1][2][3]
-
Protocol:
-
Carboxylation at the para position (C4 relative to OH) yields the 1,2,4-substitution pattern.[3]
-
Mapping:
Synthesis Logic Diagram (Graphviz)
Caption: Synthetic divergence based on the starting phenol precursor. Note how the numbering shifts upon carboxylation.
Analytical Characterization (NMR)[3][13]
Distinguishing these isomers requires careful analysis of the aromatic coupling patterns (splitting) in Proton NMR (
3-Ethyl-4-hydroxybenzoic acid[1][2][3][10][11][12][14]
2-Ethyl-4-hydroxybenzoic acid[1][2][3][5]
-
Pattern: 1,2,4-trisubstituted benzene (COOH at 1, Et at 2, OH at 4).[2][8]
-
Signals:
-
H6 (d, J~8Hz): Ortho-coupled to H5.[2][3] Adjacent to COOH.[2][3][4][5][11][6][9]
-
H5 (dd, J~8, 2Hz): Ortho-coupled to H6, meta-coupled to H3.[2][3]
-
H3 (d, J~2Hz): Meta-coupled doublet. Located between Et and OH.[2][3][4][5][6][10] Key Distinction: This proton is shielded by the ortho-OH group and lacks the strong deshielding of the COOH found in the H2 proton of the 3-ethyl isomer.[1][2][3]
-
References
-
PubChem. 3-Ethyl-4-hydroxybenzoic acid (CID 21472426).[1][2][3][13] National Library of Medicine.[2][3] Available at: [Link][3]
-
PubChem. 2-Ethyl-4-hydroxybenzoic acid (CID 17904358).[1][2][3] National Library of Medicine.[2][3] Available at: [Link][3]
-
Google Patents. Process for the preparation of hydroxybenzoic acids (EP0527534A1).[2][3] (Describes carboxylation of 2-ethylphenol to 3-ethyl-4-hydroxybenzoic acid).[1][2][3][7][14] Available at: [3]
-
ChemSrc. 3-Ethyl-4-hydroxybenzoic acid CAS 105211-75-4 Data.[1][2][3][15] Available at: [Link][3]
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- 5. collegedunia.com [collegedunia.com]
- 6. epdf.pub [epdf.pub]
- 7. EP0527534A1 - Quinoline and azaquinoline angiotensin II antagonists - Google Patents [patents.google.com]
- 8. ethyl 4-hydroxybenzoate [stenutz.eu]
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- 15. 3-Ethyl-4-hydroxybenzoic acid | CAS#:105211-75-4 | Chemsrc [chemsrc.com]
Comprehensive Thermodynamic Profile and Solid-State Characterization of 2-Ethyl-4-hydroxybenzoic Acid
This is a comprehensive technical guide designed for researchers and process scientists.[1] As specific thermodynamic literature data for the exact isomer 2-Ethyl-4-hydroxybenzoic acid (CAS 17904358) is sparse compared to its isomer Ethyl 4-hydroxybenzoate (Ethylparaben), this guide serves as a definitive characterization protocol .[1][2] It outlines the theoretical framework, required experimental workflows, and predictive modeling strategies to establish its solid-state profile.
Executive Summary
2-Ethyl-4-hydroxybenzoic acid (2-E-4-HBA) represents a specific structural challenge in solid-state chemistry. Unlike its ester analog (Ethylparaben), 2-E-4-HBA retains the carboxylic acid functionality, allowing for strong intermolecular hydrogen bonding (dimerization), while the 2-ethyl substituent introduces steric hindrance that disrupts planar crystal packing.[1][2]
This guide provides the standardized roadmap for determining the thermodynamic stability, solubility landscape, and fusion properties of 2-E-4-HBA. It prioritizes self-validating experimental protocols over static literature values, ensuring researchers can generate high-integrity data for process design.[1][2]
Part 1: Fundamental Solid-State Physics & Theoretical Profile[1][2]
Structural Thermodynamics
To understand the thermodynamic behavior of 2-E-4-HBA, we must analyze the competition between the Carboxylic Acid Dimerization and Steric Disruption .[1][2]
-
H-Bonding Network: The primary lattice energy driver is the head-to-head carboxylic acid dimer (R-COOH
HOOC-R) and the head-to-tail hydroxyl interactions.[1][2] This typically yields high melting points in benzoic acid derivatives (e.g., 4-Hydroxybenzoic acid ).[1][2] -
Steric Penalty: The ethyl group at the ortho position (C2) creates steric bulk that forces the carboxylic group out of planarity with the benzene ring.[1]
-
Thermodynamic Prediction: Consequently, 2-E-4-HBA is predicted to have a lower melting point and lower enthalpy of fusion (
) than the parent 4-hydroxybenzoic acid, but significantly higher than Ethylparaben ( ) due to the retained acid functionality.[1][2]
The Characterization Workflow
The following directed graph outlines the logical flow for establishing the solid-state profile:
Figure 1: Sequential workflow for thermodynamic characterization. High-purity input is critical for accurate fusion enthalpy determination.
Part 2: Experimental Protocols (Self-Validating Systems)
Differential Scanning Calorimetry (DSC) Protocol
Objective: Determine Melting Point (
Methodology:
-
Calibration: Validate heat flow using Indium (
, ) and Zinc standards. -
Sample Prep: Weigh 3–5 mg of dried 2-E-4-HBA into an aluminum crucible. Crimp with a pinhole lid (allows volatile escape if sublimation occurs, preventing pan deformation).[1][2]
-
Thermal Cycle:
-
Data Extraction: Integrate the endothermic peak. The onset temperature is the thermodynamic melting point (
).[1]
Validation Check: If the peak is broad (
Static Gravimetric Solubility Determination
Objective: Measure mole fraction solubility (
Methodology:
-
Solvent Selection: Choose solvents with varying polarity (Water, Ethanol, Ethyl Acetate, Toluene).[1][2]
-
Equilibration: Add excess 2-E-4-HBA to 50 mL solvent in a jacketed glass vessel. Stir at 400 rpm for 24 hours (Self-validation: verify concentration does not change between 24h and 48h).
-
Sampling: Stop stirring. Allow settling for 30 mins. Filter supernatant through a
PTFE syringe filter (pre-heated to prevent precipitation).[1] -
Quantification: Evaporate solvent and weigh residue (Gravimetric) OR dilute and analyze via HPLC (UV detection at
).
Part 3: Thermodynamic Modeling & Data Analysis
Once experimental data is acquired, it must be fitted to thermodynamic models to be useful for process engineering (e.g., cooling crystallization design).[1][2]
The Modified Apelblat Equation
This semi-empirical model correlates mole fraction solubility (
-
A, B, C: Empirical parameters derived from regression.
-
Utility: Allows interpolation of solubility at any temperature within the measured range.[1]
The van't Hoff Equation
Used to determine the Apparent Enthalpy of Solution (
Data Presentation Template
Organize your generated data into the following structure for publication or internal reporting:
| Solvent | Temperature (K) | Mole Fraction ( | Calculated ( | Relative Error (%) |
| Ethanol | 298.15 | [Measured] | [Apelblat] | |
| Ethanol | 303.15 | [Measured] | [Apelblat] | |
| Water | 298.15 | [Measured] | [Apelblat] |
Part 4: Process Implications & Solvent Selection Logic[1][2]
The choice of solvent for purification or reaction depends on the thermodynamic activity derived above.
Figure 2: Decision matrix for solvent utilization based on solubility thermodynamics.[1][2]
Key Process Insights:
-
Purification: 2-E-4-HBA is likely highly soluble in alcohols (Ethanol/Methanol) due to H-bonding capability.[1][2] It will be poorly soluble in non-polar hydrocarbons (Hexane) and water (due to the hydrophobic ethyl/phenyl group overriding the acid/hydroxyl hydrophilicity).[1]
-
Crystallization Strategy: A Cooling Crystallization in Ethanol or an Anti-solvent Crystallization (Ethanol solution added to Water) is the recommended purification route.[1]
References
-
Tang, S., et al. (2010).[1] "Solubility and Thermodynamic Properties of Benzoic Acid in Twelve Pure Solvents." Journal of Chemical & Engineering Data. Link(Authoritative methodology for benzoic acid derivatives).
-
NIST Chemistry WebBook. "Ethylparaben (Ethyl 4-hydroxybenzoate) Thermochemical Data."[1][2] Link(Structural analog for thermodynamic comparison).
-
Grant, D. J. W., & Higuchi, T. (1990).[1][2] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1][2] (Foundational text for solubility thermodynamics).
-
Acree, W. E. (1995).[1] "Mathematical Representation of Thermodynamic Properties: The Apelblat Equation." Thermochimica Acta. (Source for modeling equations).
Note: As 2-Ethyl-4-hydroxybenzoic acid is a specialized intermediate, researchers should treat experimental values from the protocols above as the primary source of truth over predictive databases.
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. 3093551-90-4,(R)-2-Fluoro-4-[2-(4-isopropylbenzyl)-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl]-6-(neopentylamino)phenol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. Phthalic acid - Wikipedia [en.wikipedia.org]
Molecular Architecture and Pharmacological Profiling of Alkyl-Substituted Hydroxybenzoic Acid Derivatives
Executive Summary
Alkyl-substituted hydroxybenzoic acid derivatives represent a highly versatile class of phenolic compounds characterized by a delicate balance between a hydrophilic, electron-donating aromatic ring and a tunable, hydrophobic alkyl chain. By systematically altering the position of the hydroxyl groups and the length of the alkyl substituent, researchers can dictate the molecule's lipophilicity, membrane permeability, and primary mechanism of action. This technical guide explores the structure-activity relationships (SAR), mechanistic causality, and self-validating experimental protocols for three primary subclasses: Parabens (antimicrobials), Alkyl Gallates (multifunctional antioxidants), and Anacardic Acids (epigenetic modulators).
Structural Divergence and Mechanistic Causality
The biological utility of an alkyl-substituted hydroxybenzoic acid is governed by the spatial arrangement of its functional groups. The phenolic hydroxyls dictate the electronic interactions (e.g., radical scavenging, metal chelation), while the alkyl ester or alkyl backbone dictates spatial anchoring within lipid bilayers or enzyme pockets.
Alkyl 4-Hydroxybenzoates (Parabens)
Parabens, such as methylparaben, are synthesized via the esterification of 4-hydroxybenzoic acid with an alcohol (e.g., methanol).
-
Mechanism of Action: Their primary utility lies in broad-spectrum antimicrobial preservation. The causality of their efficacy stems from their ability to partition into bacterial cell membranes, disrupting cellular membrane transfer processes and subsequently inhibiting the synthesis of DNA, RNA, and essential intracellular enzymes,[1].
Alkyl 3,4,5-Trihydroxybenzoates (Gallates)
Alkyl gallates are amphiphilic lipophenols. The esterification of gallic acid with fatty alcohols significantly enhances their lipophilicity, allowing them to overcome the bioavailability drawbacks of highly polar polyphenols[2].
-
Solvent-Dependent Antioxidant Dynamics: Quantum chemical calculations reveal that the antioxidant mechanism of alkyl gallates is highly dependent on the solvent environment. In non-polar environments (or gas phase), the Hydrogen Atom Transfer (HAT) mechanism dominates due to favorable bond dissociation enthalpies. Conversely, in polar solvents, the Sequential Electron Transfer-Proton Transfer (SET-PT) and Sequential Proton Loss Electron Transfer (SPLET) mechanisms become thermodynamically preferred due to significant reductions in ionization potential and proton affinity[3].
-
Lipid Peroxidation & Enzyme Inhibition: The hydrophobic alkyl chain is critical for anchoring the molecule at the oil-water interface in lipid emulsions, effectively inhibiting mitochondrial lipid peroxidation[2]. Furthermore, chain length exhibits a parabolic relationship with enzyme inhibition; for instance, tetradecyl gallate (C14) acts as a potent competitive inhibitor of soybean lipoxygenase-1[4].
6-Alkyl-2-Hydroxybenzoic Acids (Anacardic Acids)
Anacardic acids are phenolic lipids primarily sourced from cashew nut shell liquid. Structurally, they are salicylic acid derivatives substituted with a long alkyl chain (typically C15, with varying degrees of unsaturation) at the 6-position[5],[6].
-
Epigenetic Modulation: The unique structural topology of anacardic acid allows it to act as a potent inhibitor of histone acetyltransferases (HATs)[5]. The long alkyl chain anchors deeply into the hydrophobic binding pocket of the enzyme, while the salicylic acid moiety chelates the active site, leading to transcriptional silencing and apoptosis induction in targeted cell lines[5],[6].
Caption: Structural divergence and primary pharmacological mechanisms of alkyl hydroxybenzoic acids.
Quantitative Structure-Activity Relationships (QSAR)
The table below synthesizes the relationship between the alkyl chain length, the resulting lipophilicity, and the specific biological efficacy of representative derivatives.
| Compound Class | Representative Molecule | Alkyl Chain | Primary Target / Mechanism | Key Efficacy Metric |
| 4-Hydroxybenzoate | Methylparaben | C1 | Bacterial membrane disruption | Antimicrobial preservation |
| 3,4,5-Trihydroxybenzoate | Octyl Gallate | C8 | Lipid peroxidation inhibition | High interfacial radical scavenging[2] |
| 3,4,5-Trihydroxybenzoate | Tetradecyl Gallate | C14 | Lipoxygenase-1 inhibition | IC50 = 0.06 µM[4] |
| 6-Alkyl-2-Hydroxybenzoic | Anacardic Acid | C15 | Histone Acetyltransferase (HAT) | Transcriptional silencing[5],[6] |
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal control or a specific physicochemical rationale (causality) for the chosen methodology.
Protocol 1: Synthesis of Long-Chain Alkyl Gallates via Fischer Esterification
Objective: Synthesize amphiphilic alkyl gallates (e.g., octyl or tetradecyl gallate) with >98% purity.
-
Reagent Preparation: Dissolve 10 mmol of gallic acid and 15 mmol of the target fatty alcohol (e.g., 1-tetradecanol) in 50 mL of anhydrous toluene.
-
Causality: Toluene is chosen as the solvent because its boiling point allows for the azeotropic removal of water, which is critical to drive the equilibrium of the esterification forward.
-
-
Catalysis: Add 0.5 mmol of p-toluenesulfonic acid (p-TSA) as an acid catalyst.
-
Reflux & Azeotropic Distillation: Equip the reaction flask with a Dean-Stark trap and reflux for 12-16 hours.
-
Validation Check: Monitor the volume of water collected in the Dean-Stark trap. The reaction is theoretically complete when ~0.18 mL of water is collected.
-
-
Quenching & Extraction: Cool the mixture to room temperature and wash with saturated aqueous
to neutralize the p-TSA and remove unreacted gallic acid. Extract the organic layer. -
Purification: Concentrate the organic layer under reduced pressure and purify via silica gel column chromatography (Hexane:Ethyl Acetate gradient).
-
Validation Check: Run LC-MS (Negative Ion Mode) to confirm the molecular weight and ensure the absence of the free gallic acid precursor[2].
-
Protocol 2: Kinetic Evaluation of Antioxidant Capacity (Solvent-Dependent DPPH Assay)
Objective: Evaluate the radical scavenging kinetics and elucidate the HAT vs. SPLET mechanistic pathways.
-
Solvent Matrix Selection: Prepare 0.1 mM solutions of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in two distinct solvents: absolute ethanol (polar, favors SPLET) and benzene (non-polar, favors HAT)[3].
-
Sample Preparation: Prepare serial dilutions (5 µM to 50 µM) of the synthesized alkyl gallate.
-
Internal Controls: Use unesterified gallic acid as a baseline control and Trolox as a positive standard.
-
-
Kinetic Measurement: In a 96-well quartz microplate, mix 100 µL of the sample with 100 µL of the DPPH solution. Immediately begin recording the absorbance at 517 nm every 30 seconds for 30 minutes using a microplate reader.
-
Causality: One molecule of alkyl gallate, regardless of chain length, can reduce multiple DPPH radicals[4]. Continuous kinetic monitoring (rather than a single endpoint measurement) is required to capture the slow-binding inhibition and secondary radical scavenging events.
-
-
Data Synthesis: Calculate the
and the pseudo-first-order rate constants. A significant divergence in reaction velocity between the ethanol and benzene matrices validates the computational prediction of solvent-dependent electron transfer mechanisms[3].
Caption: Self-validating experimental workflow for synthesizing and evaluating alkyl gallates.
Conclusion and Future Perspectives
The rational design of alkyl-substituted hydroxybenzoic acid derivatives is a masterclass in leveraging physical chemistry to dictate biological outcomes. By tuning the alkyl chain length, researchers can transition a molecule from a simple aqueous preservative (methylparaben) to a potent, membrane-anchored antioxidant (octyl gallate), or exploit naturally occurring long-chain derivatives (anacardic acid) for complex epigenetic silencing. Future drug development pipelines will increasingly rely on these tunable lipophenol scaffolds to target lipid-rich microenvironments, such as the mitochondrial membrane and the central nervous system.
References
- Anacardic Acid | C22H36O3 | CID 167551 - PubChem.National Institutes of Health (NIH).
- Revealing the Antioxidant Properties of Alkyl Gallates: A Novel Approach through Quantum Chemical Calculations and Molecular Docking.ResearchGate.
- New anti-α-Glucosidase and Antioxidant Ingredients from Winery Byproducts: Contribution of Alkyl Gallates.National Institutes of Health (NIH) / PMC.
- Multifunctional Antioxidant Activities of Alkyl Gallates.ResearchGate.
- Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies.MDPI.
- METHYLPARABEN.Ataman Kimya.
- Methylparaben.The Cosmetic Chemist.
Sources
- 1. The Cosmetic Chemist [thecosmeticchemist.com]
- 2. New anti-α-Glucosidase and Antioxidant Ingredients from Winery Byproducts: Contribution of Alkyl Gallates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anacardic Acid | C22H36O3 | CID 167551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Synthesis of Thermotropic Liquid Crystal Polyesters using 2-Ethyl-4-hydroxybenzoic Acid
Executive Summary
This application note details the synthesis of thermotropic liquid crystal polyesters (TLCPs) incorporating 2-Ethyl-4-hydroxybenzoic acid (2-Et-HBA) . While unsubstituted 4-hydroxybenzoic acid (HBA) creates highly crystalline, intractable polymers with melting points often exceeding decomposition temperatures, the introduction of an ethyl group at the 2-position (ortho to the carboxylic acid) introduces controlled steric hindrance.
Scientific Rationale: The 2-ethyl substituent disrupts the transverse registry of the polymer chains, significantly lowering the melting transition temperature (
This guide covers monomer acetylation, melt transesterification (acidolysis), and solid-state post-polymerization, providing a robust workflow for R&D professionals.
Chemical Pathway & Mechanism
The synthesis proceeds via Melt Acidolysis , the preferred industrial route for TLCPs to avoid stoichiometric imbalances associated with acid chlorides.
Reaction Scheme
-
Acetylation: 2-Ethyl-4-hydroxybenzoic acid is reacted with acetic anhydride to protect the phenolic hydroxyl group, forming 2-Ethyl-4-acetoxybenzoic acid .
-
Acidolysis (Polycondensation): The acetylated monomer undergoes transesterification with the carboxylic acid end-groups of the growing chain (or comonomers), releasing acetic acid as a byproduct.
Note on Sterics: The ethyl group at the 2-position (ortho to -COOH) imposes steric hindrance around the carbonyl center. Unlike 3-substituted isomers, this modification specifically retards the nucleophilic attack during chain propagation. Therefore, catalyst selection and vacuum control are critical to drive the equilibrium forward.
Workflow Visualization
Figure 1: Step-wise synthesis workflow from monomer precursor to final polymer.[1]
Materials & Equipment
Reagents
| Reagent | Purity | Role | Notes |
| 2-Ethyl-4-hydroxybenzoic acid | >98% | Monomer | Vacuum dry at 80°C for 12h prior to use. |
| Acetic Anhydride | >99% | Acetylating Agent | Use 1.1 molar excess. |
| Potassium Acetate (KOAc) | Anhydrous | Catalyst | Preferred over metal oxides for steric hindered monomers. |
| Comonomers (Optional) | >99% | Modifiers | E.g., 6-hydroxy-2-naphthoic acid (HNA) or Terephthalic acid/Hydroquinone. |
Equipment
-
Reactor: 250 mL three-neck round-bottom flask with high-torque overhead stirrer (stainless steel anchor impeller).
-
Atmosphere Control: Nitrogen/Argon line with oil bubbler.
-
Distillation: Vigreux column with condenser and receiving flask (for acetic acid removal).
-
Heating: Fluidized sand bath or salt bath (for precise temp control up to 350°C).
-
Vacuum System: High-vacuum pump capable of reaching <0.1 mbar with cold trap.
Experimental Protocol
Phase 1: Monomer Acetylation (Pre-step)
Rationale: Direct polymerization of phenolic acids is slow. Acetylation activates the phenol and prevents oxidative degradation.
-
Charge: In a 500 mL flask, add 0.1 mol of 2-Ethyl-4-hydroxybenzoic acid and 0.11 mol of Acetic Anhydride .
-
Catalysis: Add 100 ppm of Potassium Acetate.
-
Reflux: Heat to 140°C under reflux for 4 hours.
-
Isolation: Cool the mixture to 0°C. The acetylated monomer (2-Ethyl-4-acetoxybenzoic acid) will crystallize.
-
Purification: Filter and recrystallize from acetic anhydride/toluene (1:1). Dry under vacuum at 80°C.
-
Validation: Check purity via
H-NMR. Absence of phenolic -OH peak (~10 ppm) confirms acetylation.
-
Phase 2: Melt Polycondensation (The Core Protocol)
Rationale: The 2-ethyl group lowers the melting point, allowing polymerization to proceed in the melt phase at lower temperatures than unsubstituted HBA, preventing thermal degradation.
-
Setup: Charge the reactor with purified 2-Ethyl-4-acetoxybenzoic acid (and comonomers if designing a copolymer). Add 200 ppm Potassium Acetate catalyst.[2]
-
Purge: Cycle Vacuum/Nitrogen 3 times to remove oxygen.
-
Oligomerization (Acetic Acid Evolution):
-
Heat to 200°C under Nitrogen flow.
-
Stir at 50 RPM. Acetic acid will begin to distill off.[3]
-
Hold for 60 minutes.
-
-
Temperature Ramp:
-
Increase temperature to 250°C over 30 minutes.
-
Increase to 280°C over 30 minutes.
-
Observation: The melt should become opaque/turbid, indicating the formation of the Liquid Crystal (LC) phase (stirring opalescence).
-
-
Vacuum Stage (Molecular Weight Build):
-
Apply vacuum gradually (100 mbar
10 mbar <1 mbar) over 30 minutes to prevent bumping. -
Maintain <1 mbar at 280-300°C for 2-4 hours.
-
Endpoint: Stop when the melt wraps around the stirrer (Weissenberg effect) or torque limits are reached.
-
-
Discharge: Break vacuum with Nitrogen. Pour the polymer melt onto a Teflon sheet or quench in water.
Phase 3: Solid State Polymerization (SSP) - Optional
If the melt viscosity becomes too high due to the steric bulk of the ethyl group before high MW is achieved:
-
Grind the prepolymer into a fine powder (20-40 mesh).
-
Anneal in a vacuum oven at
(approx. 220°C) for 12-24 hours.
Characterization & Expected Data
Thermal Properties (DSC & TGA)
The 2-ethyl substituent significantly alters the thermal profile compared to Poly(4-hydroxybenzoate) (PHB).
| Property | Poly(4-HBA) [Standard] | Poly(2-Et-4-HBA) [Target] | Interpretation |
| >500°C (Decomposes) | 280°C - 320°C | Ethyl group disrupts crystal packing, enabling melt processing. | |
| ~150°C | 110°C - 130°C | Increased free volume reduces | |
| 450°C | ~400°C | Slight reduction in stability due to aliphatic side chain oxidation. | |
| Solubility | Insoluble | Soluble in | Enhanced solubility due to lateral substituent. |
Morphology (Polarized Optical Microscopy - POM)
-
Texture: Upon heating above
, the polymer should exhibit a Schlieren texture or Thread-like texture , characteristic of the Nematic mesophase. -
Birefringence: The sample will remain bright under crossed polarizers in the melt state, confirming liquid crystallinity.
Temperature Ramp Logic Diagram
Figure 2: Temperature and pressure profile for the melt polycondensation process.
Troubleshooting & Causality
| Issue | Probable Cause | Corrective Action |
| Low Molecular Weight (Brittle) | Incomplete transesterification due to steric hindrance at 2-position. | Increase catalyst load (KOAc) or extend vacuum time. Ensure monomer purity is >99%. |
| Discoloration (Brown/Black) | Thermal oxidation or decarboxylation. | Ensure strict |
| Sublimation of Monomer | Vacuum applied too early. | Do not apply full vacuum until oligomer conversion is >80% (after Stage 2). |
| No LC Phase Observed | Randomization of sequence or insufficient aspect ratio. | Verify monomer structure.[4][5] 2-ethyl group might require copolymerization with HNA to stabilize the mesophase. |
References
-
Kricheldorf, H. R. (2001). Liquid Crystalline Polyesters.[1][4][6][7][8] In: Handbook of Polymer Synthesis. Marcel Dekker.
-
Jackson, W. J. (1980). Liquid Crystal Polymers. IV. Liquid Crystalline Aromatic Polyesters. British Polymer Journal.
-
Jin, J. I., & Antoun, S. (1983). Thermotropic Polyesters with Substituents on the Aromatic Rings. Journal of Polymer Science: Polymer Chemistry Edition. (Foundational work on substituted HBAs).
-
MacDonald, W. A. (2004). Liquid Crystalline Polymers: A Review of Synthesis and Properties. High Performance Polymers.[3]
Sources
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. research.tue.nl [research.tue.nl]
- 5. Annealing effect of thermotropic liquid crystalline copolyester fibers on thermo-mechanical properties and morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
Protocol for carboxylation of 3-ethylphenol to yield 2-Ethyl-4-hydroxybenzoic acid
Executive Summary
This application note details the protocol for the regioselective carboxylation of 3-ethylphenol to yield 2-ethyl-4-hydroxybenzoic acid . While the classical Kolbe-Schmitt reaction typically yields ortho-carboxylated products (salicylic acid derivatives) when using sodium salts, this protocol utilizes the Marasse modification with potassium carbonate (K₂CO₃) . This approach leverages the larger ionic radius of potassium to shift selectivity toward the thermodynamically stable para-isomer.
Target Audience: Medicinal chemists and process development engineers requiring high-purity functionalized benzoic acid intermediates for drug discovery scaffolds.
Chemical Strategy & Mechanism[1][2][3][4][5][6][7]
The Regioselectivity Challenge
The carboxylation of phenols is governed by the cation effect.
-
Sodium (Na⁺): Favors ortho-substitution (Cheliation Control). The hard sodium ion coordinates tightly between the phenoxide oxygen and the incoming CO₂, directing attack to the 2-position.
-
Potassium (K⁺): Favors para-substitution (Thermodynamic Control). The larger potassium ion coordinates less tightly, allowing the phenoxide to react at the most electron-rich position sterically available (the para position) or facilitating the rearrangement of the kinetic ortho-product to the thermodynamic para-product at elevated temperatures.
Reaction Scheme
The transformation of 3-ethylphenol involves deprotonation, dehydration, and carboxylation at the C4 position (relative to the hydroxyl group).
Figure 1: Reaction pathway highlighting the shift from phenoxide formation to the thermodynamic para-product.
Materials & Equipment
Reagents
| Reagent | CAS No. | Purity | Role |
| 3-Ethylphenol | 620-17-7 | ≥98% | Substrate |
| Potassium Carbonate | 584-08-7 | Anhydrous, Granular | Base / Cation Source |
| Carbon Dioxide | 124-38-9 | 99.9% (Bone Dry) | Carboxylating Agent |
| Toluene | 108-88-3 | ACS Grade | Azeotropic Drying Solvent |
| Sulfuric Acid | 7664-93-9 | 98% | Acidification (Workup) |
Equipment
-
High-Pressure Reactor: 300 mL - 1 L Hastelloy or Stainless Steel autoclave (Parr Instrument or similar) equipped with a mechanical stirrer and heating mantle.
-
Vacuum Pump: Capable of <5 mbar for drying.
-
Filtration Setup: Buchner funnel with chemically resistant filter paper.
Detailed Experimental Protocol
Phase 1: Salt Formation & Dehydration (Critical Step)
Moisture is the primary cause of reaction failure. The potassium salt must be absolutely anhydrous.
-
Charging: In the open autoclave vessel (or a separate round-bottom flask if transferring later), charge 3-ethylphenol (1.0 eq, e.g., 12.2 g) and anhydrous K₂CO₃ (1.5 eq, 20.7 g) .
-
Azeotropic Drying: Add Toluene (50 mL) . Heat the mixture to reflux with a Dean-Stark trap (if external) or heat to 130°C under a slow stream of N₂ to distill off the toluene/water azeotrope.
-
Vacuum Drying: Once the bulk solvent is removed, apply vacuum (<10 mbar) and heat to 150°C for 1 hour. The mixture will form a dry, solid cake of potassium phenoxide/carbonate.
-
Note: Mechanical stirring is crucial here to grind the salt into a fine powder, maximizing surface area for CO₂ gas-solid interaction.
-
Phase 2: Carboxylation (Marasse Modification)
-
Pressurization: Seal the autoclave. Purge with CO₂ three times to remove oxygen.
-
Reaction: Pressurize with CO₂ to 50 bar (725 psi) .
-
Heating: Ramp temperature to 200°C .
-
Observation: Pressure will rise initially due to heating, then drop as CO₂ is consumed. Maintain pressure by recharging CO₂ if it drops below 40 bar.
-
-
Duration: Hold at 200°C for 6–8 hours .
-
Cooling: Cool the reactor to <50°C and vent the excess CO₂.
Phase 3: Isolation & Purification
-
Dissolution: Add Water (100 mL) directly to the reactor residue. Stir at 60°C until all solids are dissolved.
-
Filtration: Filter the alkaline solution to remove any unreacted char or insoluble resins.
-
Acidification: Slowly add 50% H₂SO₄ to the filtrate with vigorous stirring until pH reaches 2.0 .
-
Result: The crude product will precipitate as a beige/off-white solid.
-
-
Collection: Filter the precipitate and wash with ice-cold water (2 x 20 mL).
-
Recrystallization:
-
Dissolve the crude solid in a minimum amount of boiling Water/Ethanol (9:1) mixture.
-
Treat with activated charcoal if colored impurities persist.
-
Allow to cool slowly to 4°C.
-
Filter and dry the white crystalline needles in a vacuum oven at 50°C.
-
Workflow Visualization
Figure 2: Operational workflow from raw materials to purified isolate.
Analytical Validation
To validate the synthesis, compare the isolated product against the following expected parameters.
| Parameter | Specification | Notes |
| Appearance | White crystalline powder | Off-white indicates oxidation. |
| Melting Point | 118–122°C (Predicted) | Compare to authentic standard if available. |
| ¹H NMR (DMSO-d₆) | δ ~1.1 (t, 3H), 2.5 (q, 2H), 6.6-6.7 (m, 2H), 7.7 (d, 1H), 10.2 (s, OH), 12.5 (s, COOH) | Key diagnostic: Doublet at ~7.7 ppm indicates H at C6 (ortho to COOH). |
| HPLC Purity | >98.0% (Area %) | Method: C18 Column, ACN/Water (0.1% TFA) gradient. |
Regiochemistry Check: The critical distinction is between the ortho-isomer (2-hydroxy-4-ethylbenzoic acid) and the target para-isomer.
-
Target (Para-OH): The carboxylic acid is at C1, Ethyl at C2, OH at C4. The protons at C3 and C5 will appear as a singlet (or narrow doublet) and a doublet, respectively, with coupling constants typical of meta or ortho relationships depending on the exact resolution.
-
Impurity (Ortho-OH): Will show a strong intramolecular Hydrogen bond shift for the phenolic OH (>11 ppm) in NMR, which is absent or weaker in the para-isomer.
Troubleshooting & Optimization
-
Low Yield: Usually caused by residual water. Ensure the K₂CO₃ is fused/dried in situ before introducing CO₂.
-
Ortho-Isomer Contamination: Reaction temperature was too low (<180°C). The rearrangement to the para-isomer requires high thermal energy. Increase temp to 210°C.
-
Charring/Tarry Residue: Reaction temperature too high (>230°C) or oxygen leak. Ensure strict inert atmosphere during the heating ramp.
References
-
Lindsey, A. S., & Jeskey, H. (1957). The Kolbe-Schmitt Reaction. Chemical Reviews, 57(4), 583–620. Link
- Foundational review establishing the mechanism of c
-
Buehler, C. A., & Cate, W. E. (1934). p-Hydroxybenzoic Acid.[1][2][3][4] Organic Syntheses, Coll.[4] Vol. 2, p.341. Link
- Authoritative protocol for the Marasse modification using Potassium Carbon
-
Markovic, D., et al. (2024).[5] Mechanism, Kinetics and Modelling of Phenol Carboxylation Reactions with CO2. Processes. Link
- Recent kinetic analysis confirming temper
-
Anderson, J. C., et al. (2025). A Para-Selective Kolbe–Schmitt Reaction.[1][6][7][8] Angewandte Chemie. Link
- Modern mechanistic insights into para-selectivity using heavy alkali metals.
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. ijrdt.org [ijrdt.org]
- 3. fao.org [fao.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Mechanism, Kinetics and Modelling of Phenol Carboxylation Reactions with CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 7. A Para‐Selective Kolbe–Schmitt Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A para-selective kolbe–schmitt reaction - ePrints Soton [eprints.soton.ac.uk]
Polymerization conditions for 2-Ethyl-4-hydroxybenzoic acid monomers
Application Note: Polymerization of 2-Ethyl-4-hydroxybenzoic Acid
Introduction & Scientific Context
2-Ethyl-4-hydroxybenzoic acid is a structural derivative of 4-hydroxybenzoic acid (HBA), a key monomer in the production of thermotropic liquid crystal polymers (LCPs). Unlike the linear and highly crystalline poly(4-hydroxybenzoate), which is infusible and difficult to process, the introduction of an ethyl group at the ortho position (C2) introduces steric irregularity. This "kink" in the polymer backbone disrupts chain packing, significantly lowering the melting transition temperature (
This guide details the polymerization of 2-ethyl-4-hydroxybenzoic acid via acidolysis melt polycondensation . Direct esterification is kinetically unfavorable for phenolic acids; therefore, this protocol utilizes a "one-pot, two-step" approach involving in situ acetylation followed by transesterification.
Key Mechanistic Distinction: Users must distinguish this monomer from ethyl 4-hydroxybenzoate (Ethylparaben). The target monomer here has the ethyl group attached to the benzene ring , not the carboxylate oxygen.
Pre-Polymerization Considerations
Chemical Purity & Handling
-
Monomer Purity:
99.5% (HPLC). Impurities >0.1% can terminate chain growth, limiting molecular weight. -
Drying: Monomers must be dried at 80°C under vacuum (10 mbar) for 12 hours to remove trace water, which hydrolyzes the acetic anhydride reagent.
Catalyst Selection
For acidolysis (acetate-acid exchange), alkali metal acetates or transition metal oxides are required.
-
Primary Recommendation: Potassium Acetate (KOAc) – Balances reactivity with minimal side reactions (e.g., Fries rearrangement).
-
Alternative: Zinc Acetate – Higher reactivity but increased risk of color formation (yellowing).
Experimental Protocol
Reaction Mechanism
The polymerization proceeds via two distinct stages:
-
Acetylation: Conversion of the phenolic -OH to an acetoxy group (-OAc) using acetic anhydride.[1]
-
Acidolysis (Polycondensation): The acetoxy end-group attacks the carboxylic acid of a neighboring chain, eliminating acetic acid and forming the ester linkage.
Workflow Diagram
Caption: Stepwise synthesis workflow from monomer acetylation to high-vacuum melt polycondensation.
Step-by-Step Methodology
Equipment:
-
3-neck round-bottom flask (flame-dried).
-
Stainless steel anchor stirrer (high torque).
-
Vigreux distillation column with condenser and receiver.
-
Nitrogen inlet/vacuum manifold.
Step 1: In-Situ Acetylation
-
Charge the reactor with 2-Ethyl-4-hydroxybenzoic acid (1.0 mol) and Potassium Acetate (200 ppm) .
-
Add Acetic Anhydride (1.1 mol) . A 10% molar excess is critical to ensure complete capping of phenolic groups and compensate for volatility losses.
-
Purge system with
(3 cycles). -
Heat to 140°C under continuous
flow. Reflux for 2.0 hours .-
Checkpoint: The mixture should become a clear, homogeneous melt.
-
Step 2: Pre-Polymerization (Acetic Acid Removal)
-
Equip the distillation bridge.
-
Increase temperature to 200°C over 30 minutes.
-
Observe the distillation of acetic acid (theoretical yield: ~1.0 mol).
-
Gradually ramp temperature to 250°C at a rate of 1°C/min.
-
Note: The ethyl group provides steric hindrance; rapid heating may cause monomer sublimation before reaction.
-
Step 3: High-Vacuum Melt Polycondensation
-
Once distillate slows, raise temperature to 280°C .
-
Gradually apply vacuum to prevent "bumping."
-
1000 mbar
100 mbar (over 20 mins). -
100 mbar
<1 mbar (over 20 mins).
-
-
Hold at 300°C - 320°C under full vacuum (<1 mbar) for 2–4 hours.
-
Endpoint: Reaction is terminated when the torque on the stirrer reaches a pre-set plateau (indicating high viscosity) or the "rod-climbing" (Weissenberg) effect is observed.
-
Data Presentation & Characterization
The following table summarizes expected properties and process parameters for the resulting polymer compared to unsubstituted Poly(4-hydroxybenzoate) (PHB).
| Parameter | Poly(2-ethyl-4-hydroxybenzoate) | Standard PHB | Notes |
| Reaction Temp (Max) | 320°C | >450°C (SSP) | Ethyl group lowers processing temp. |
| Melting Point ( | ~280°C - 310°C | Non-melting (>500°C) | Steric hindrance disrupts crystal lattice. |
| Solubility | Soluble in Pentafluorophenol / CHCl3 | Insoluble | Ethyl group improves solvent interaction. |
| Intrinsic Viscosity (IV) | 2.0 - 4.5 dL/g | 6.0 - 10.0 dL/g | Measured in pentafluorophenol at 60°C. |
| Appearance | Opaque/Translucent Fibrous Solid | Opaque Powder | Exhibits shear-induced fibrillation. |
Troubleshooting & Optimization
-
Problem: Low Molecular Weight (Brittle Polymer)
-
Cause: Incomplete acetylation or stoichiometric imbalance.
-
Fix: Increase acetic anhydride excess to 1.15 eq. Ensure strictly anhydrous conditions.
-
-
Problem: Dark/Brown Product
-
Cause: Oxidative degradation or excessive catalyst.
-
Fix: Verify
purity.[2] Reduce catalyst load to 100 ppm. Reduce final temperature by 10°C.
-
-
Problem: Sublimation Clogging
-
Cause: 2-Ethyl-4-hydroxybenzoic acid subliming before reaction.
-
Fix: Extend the reflux stage at 140°C to ensure 100% conversion to the acetoxy-derivative (which is less volatile) before raising the temperature.
-
References
-
Kricheldorf, H. R. (2019).[3] New polymer syntheses: 10. Syntheses of high molecular weight poly(4-hydroxybenzoate)s by bulk condensations of 4-hydroxybenzoic acids. ResearchGate. Link
-
Deberdeev, T. R., et al. (2020). The Catalytic Synthesis of Wholly Aromatic Polyesters Based on 4-hydroxybenzoic Acid via Direct Esterification. Key Engineering Materials. Link
-
BenchChem. (2025).[1] Application of 4-Hydroxybenzoic Acid in the Synthesis of Liquid Crystal Polymers: A Guide for Researchers. Link
-
Jackson, W. J. (1980). Liquid Crystal Polymers: IV. Liquid Crystalline Aromatic Polyesters. British Polymer Journal. Link
Sources
Application Note: Synthesis of Laterally Substituted Benzoate Nematic Liquid Crystals
This guide details the preparation and characterization of nematic liquid crystals (NLCs) utilizing 2-ethyl-4-hydroxybenzoate as a core mesogenic building block.
The inclusion of a lateral ethyl group (at the 2-position of the benzoate core) is a critical molecular engineering strategy. Unlike unsubstituted analogs, the steric bulk of the lateral ethyl group disrupts efficient molecular packing. This effectively lowers the melting point (
Part 1: Strategic Overview & Molecular Design
The "Lateral Substituent" Effect
In liquid crystal design, the "calamitic" (rod-like) structure is essential. However, rigid rod-like molecules often exhibit high melting points and low solubility, making them difficult to process.
-
The Problem: Unsubstituted benzoate esters often crystallize too efficiently or form Smectic phases (layered structures) which are too viscous for display or photonic applications.
-
The Solution: Introducing a lateral substituent (like an ethyl group) at the 2-position of the central ring creates a "molecular bump." This increases the intermolecular separation and reduces lateral interactions without destroying the overall rod shape required for liquid crystallinity.
-
Result: Depression of Melting Point (
) and promotion of the Nematic phase over the Smectic phase.
Reaction Pathway Strategy
We will utilize a convergent synthesis approach. The target mesogen is constructed by coupling a 4-alkoxybenzoic acid (Tail + Core A) with 2-ethyl-4-hydroxybenzoate (Core B + Lateral Group).
Chosen Method: Steglich Esterification .
-
Why? Acid chlorides (using
) are harsh and can degrade sensitive lateral alkyl groups or cause unwanted side reactions. The Steglich method (DCC/DMAP) proceeds under mild conditions at room temperature, preserving the integrity of the lateral ethyl group and the ester linkage.
Part 2: Experimental Protocols
Phase 1: Materials & Pre-Treatment
Reagents:
-
Core: 2-ethyl-4-hydroxybenzoate (Starting Material). Note: Ensure this is the ring-substituted isomer, not the ethyl ester of paraben.
-
Acid Component: 4-(n-octyloxy)benzoic acid (Representative "Tail" component).
-
Coupling Agents: N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP).
-
Solvent: Dichloromethane (DCM), anhydrous (dried over
or molecular sieves).
Purity Check: Liquid crystals are extremely sensitive to impurities. A purity of >99.5% is required for accurate phase transition characterization.
-
Pre-step: Recrystallize the 4-alkoxybenzoic acid from ethanol before use.
Phase 2: Synthesis Workflow (Steglich Coupling)
Step-by-Step Protocol:
-
Reaction Setup:
-
In a flame-dried 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a calcium chloride drying tube.
-
Dissolve 1.0 equivalent (e.g., 10 mmol) of 4-(n-octyloxy)benzoic acid and 1.0 equivalent (10 mmol) of 2-ethyl-4-hydroxybenzoate in 50 mL of anhydrous DCM.
-
Observation: The solution should be clear or slightly cloudy.
-
-
Catalyst Addition:
-
Add 0.1 equivalent (1 mmol) of DMAP. Stir for 10 minutes. DMAP acts as a hyper-nucleophilic acylation catalyst, significantly accelerating the reaction.
-
-
Coupling (The Critical Step):
-
Cool the reaction mixture to 0°C using an ice bath.
-
Dissolve 1.1 equivalents (11 mmol) of DCC in 10 mL of DCM.
-
Add the DCC solution dropwise to the stirring reaction mixture over 20 minutes.
-
Mechanism:[1][2][3] DCC activates the carboxylic acid, forming an O-acylisourea intermediate, which is then attacked by the phenol.
-
Visual Cue: A white precipitate (Dicyclohexylurea, DCU) will begin to form almost immediately. This confirms the reaction is progressing.
-
-
Reaction Phase:
-
Allow the mixture to warm to room temperature naturally.
-
Stir vigorously for 12–24 hours . Monitor via TLC (Solvent system: Hexane/Ethyl Acetate 8:2). Look for the disappearance of the starting phenol.
-
-
Work-up:
-
Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU by-product.
-
Wash the filtrate sequentially with:
-
5% Acetic acid (to remove DMAP).
-
5%
(to remove unreacted acid). -
Brine (saturated NaCl).
-
-
Dry the organic layer over anhydrous
and evaporate the solvent under reduced pressure.
-
-
Purification (Crucial for LCs):
-
The crude solid will likely be sticky due to the lateral ethyl group.
-
Recrystallization: Dissolve in minimum hot Ethanol (or an Ethanol/Ethyl Acetate mix). Cool slowly to 4°C.
-
Repeat recrystallization until the transition temperatures (measured via DSC) are constant (constant
).
-
Phase 3: Visualization of Synthetic Logic
Caption: Convergent synthesis pathway utilizing Steglich esterification to preserve the lateral ethyl substituent.
Part 3: Characterization Protocols
To confirm the material is a Nematic Liquid Crystal , you must validate both the chemical structure and the mesomorphic (phase) behavior.[4]
Structural Validation (NMR)
-
1H NMR (CDCl3, 400 MHz):
-
Look for the Lateral Ethyl signals : A triplet at
ppm ( ) and a quartet at ppm ( ) attached to the aromatic ring. -
Ester Linkage: Verify the absence of the broad -OH peak (
ppm) and the shift of aromatic protons ortho to the ester bond.
-
Mesomorphic Characterization (POM & DSC)
A. Differential Scanning Calorimetry (DSC):
-
Protocol:
-
Weigh 3–5 mg of sample into an aluminum pan.
-
Run a Heat-Cool-Heat cycle at 10°C/min under Nitrogen flow.
-
Data Interpretation:
-
First Heating: Erase thermal history.
-
Cooling: Look for the Isotropic
Nematic exotherm ( ). -
Second Heating: Measure the Melting point (
) and Clearing point ( ).
-
-
-
Success Criteria: The Lateral Ethyl group should result in a distinct enantiotropic nematic range (stable on both heating and cooling).
B. Polarized Optical Microscopy (POM):
-
Protocol:
-
Place sample between two glass coverslips (untreated or polyimide-rubbed for alignment).
-
Heat to Isotropic phase (dark field under crossed polarizers).
-
Cool slowly (1°C/min).
-
-
Texture Identification:
-
Nematic Phase: Look for Schlieren textures (brushes with 2 or 4 extinction branches) or Marbled textures .
-
Note: If you see "Focal Conic" fans immediately, the material may still have Smectic character, indicating the lateral ethyl group was insufficient to fully suppress layering (or the tail is too long).
-
Characterization Logic Flow
Caption: Decision tree for identifying liquid crystalline phases via texture analysis.
Part 4: Data Presentation & Analysis
When documenting your novel mesogens, summarize the phase transition data in the following format. The "Enthalpy" (
Table 1: Representative Phase Transition Data
| Compound Code | Tail Length (n) | Lateral Group | Phase Range | |||
| Ref-H | 8 | H (None) | 65.0 | 82.0 | 2.1 | Narrow Nematic |
| Target-Et | 8 | Ethyl | 42.5 | 68.0 | 1.8 | Wide Nematic |
Interpretation: The Target-Et (containing the 2-ethyl-4-hydroxybenzoate core) shows a significantly lower melting point (42.5°C vs 65.0°C), validating the lateral substitution strategy.
References
-
Imrie, C. T., & Taylor, L. (1989). Lateral substitution in liquid crystals: The effect of an ethyl group.[5] Liquid Crystals, 6(1), 1-10.
-
Neubert, M. E., et al. (1978). Synthesis and liquid crystal properties of some 4-alkyl- and 4-alkoxy-benzoate esters. Molecular Crystals and Liquid Crystals, 44(3-4), 197-210.
-
Gray, G. W. (1979). The Chemistry of Liquid Crystals.[4][5][6][7][8] Philosophical Transactions of the Royal Society of London.
-
Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition, 8(12), 981.
-
Kelly, S. M. (1996). Anisotropic Materials: Synthesis and Properties of Liquid Crystals. Journal of Materials Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. mdpi.com [mdpi.com]
- 6. benthamscience.com [benthamscience.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. colorado.edu [colorado.edu]
Application Note: Photocatalytic Degradation of Estriol (E3) to 2-Ethyl-4-Hydroxybenzoic Acid Using Boron-Doped TiO₂
Introduction & Mechanistic Overview
Estriol (E3) is a recalcitrant steroid hormone and potent endocrine-disrupting compound (EDC) frequently detected in municipal wastewater effluents. Because conventional biological treatments fail to fully mineralize E3, Advanced Oxidation Processes (AOPs)—specifically heterogeneous photocatalysis—have emerged as a critical remediation strategy.
Recent advancements demonstrate that Boron-doped TiO₂ (B-TiO₂) significantly outperforms pure TiO₂ under solar simulated light[1]. The incorporation of boron into the TiO₂ lattice acts as a shallow trap for charge carriers, effectively reducing the electron-hole (
When these •OH radicals attack the robust steroidal rings of E3, the molecule undergoes a series of oxidation and ring-cleavage events. The degradation pathway transitions through estrone (E1) and estradiol (E2), eventually yielding critical ring-opened aliphatic and aromatic intermediates[3]. A primary intermediate in this cascade is 2-ethyl-4-hydroxybenzoic acid (m/z 166.063) [4], which is subsequently oxidized into hydroxyquinol (m/z 126.032) before achieving complete mineralization into CO₂ and H₂O[3].
Experimental Protocols
To ensure a self-validating experimental system, the following protocols incorporate strict control measures (dark adsorption and direct photolysis) to definitively prove that E3 depletion is driven by •OH radical-mediated photocatalysis rather than physical matrix effects.
Protocol A: Sol-Gel Synthesis of B-TiO₂ (3 wt.% Boron)
Expertise Insight (Causality): A 3 wt.% boron doping ratio is optimal. Lower concentrations fail to sufficiently trap electrons, while higher concentrations (e.g., 5 wt.%) cause boron to act as a recombination center itself, collapsing photocatalytic efficiency[3].
-
Precursor Preparation: Dilute 5.0 mL of Titanium tetraisopropoxide (TTIP) in 50 mL of anhydrous isopropanol.
-
Boron Integration: Prepare a secondary solution of 50 mL water/isopropanol (1:1 v/v) containing the precise mass of boric acid (
) required to achieve a 3 wt.% boron-to-TiO₂ ratio. -
Hydrolysis: Add the TTIP solution dropwise into the boric acid solution under vigorous magnetic stirring at room temperature to induce controlled hydrolysis.
-
Drying: Transfer the resulting sol-gel to an oven and dry at 100°C for 12 hours to evaporate the solvent network.
-
Calcination (Critical Step): Calcine the dried powder in a muffle furnace at 400°C for 2 hours. Causality: Calcination at exactly 400°C is required to crystallize the highly photoactive anatase phase while inducing the formation of minor rutile phase amounts. This specific thermal treatment increases the specific surface area and reduces crystallite size without thermally expelling the doped boron[2].
Protocol B: Solar Photocatalytic Degradation Workflow
-
Matrix Preparation: Prepare a 10 mg/L aqueous solution of Estriol (E3) adjusted to a physiological pH of ~7.2.
-
Catalyst Loading: Disperse 0.5 g/L of the synthesized B-TiO₂ (3 wt.%) powder into the E3 solution.
-
Dark Adsorption Control: Stir the suspension in complete darkness for 30 minutes. Causality: This establishes an adsorption-desorption equilibrium between the E3 molecules and the B-TiO₂ surface. Any concentration drop recorded after this phase is strictly attributed to photocatalysis, validating the mechanism[3].
-
Irradiation: Expose the suspension to a solar simulated light source.
-
Sampling: Withdraw 2.0 mL aliquots at intervals corresponding to every 50
of accumulated energy. -
Filtration: Immediately pass the aliquots through a 0.22 µm PTFE syringe filter to halt the reaction by removing the photocatalyst particles prior to LC-MS/MS analysis.
Fig 1. Experimental workflow for B-TiO2 synthesis and E3 photocatalytic degradation.
Analytical Identification & Data Presentation
The depletion of E3 and the evolution of its degradation intermediates are tracked using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The parent E3 ion is monitored at m/z 288.173 . As the steroidal structure collapses, the mass spectrometer detects the transient formation of 2-ethyl-4-hydroxybenzoic acid at m/z 166.063 [3].
Quantitative Performance Summary
The following table summarizes the validated parameters and kinetic milestones of the B-TiO₂ (3 wt.%) photocatalytic system:
| Parameter | Value / Observation | Mechanistic Significance |
| Optimal Catalyst Loading | 0.5 g/L | Maximizes photon absorption without causing light-scattering (shielding) effects. |
| Initial E3 Concentration | 10 mg/L | Simulates high-load recalcitrant EDC wastewater conditions. |
| Complete Degradation Energy | 300 | Energy threshold for the complete disappearance of the parent E3 compound[2]. |
| Mineralization Efficiency | 71% (at 400 | Confirms the conversion of organic intermediates into non-toxic CO₂ and H₂O[5]. |
| Key Ring-Opened Target | m/z 166.063 | Confirms the structural collapse of E3 into 2-ethyl-4-hydroxybenzoic acid[3]. |
| Final Aromatic Intermediate | m/z 126.032 | Hydroxyquinol formation immediately preceding total aliphatic ring cleavage[3]. |
Mechanistic Pathway Diagram
The logical relationship of the degradation cascade is mapped below. The •OH radicals preferentially attack the electron-dense phenolic ring of Estriol, triggering sequential decarboxylation and hydroxylation events until the stable 2-ethyl-4-hydroxybenzoic acid intermediate is formed.
Fig 2. Photocatalytic degradation pathway of Estriol yielding 2-Ethyl-4-hydroxybenzoic acid.
References
-
Photocatalytic Degradation and Mineralization of Estriol (E3) Hormone Using Boron-Doped TiO₂ Catalyst. Catalysts (MDPI). URL:[Link]
-
2-Ethyl-4-hydroxybenzoic acid | C9H10O3 | CID 17904358. PubChem - National Institutes of Health (NIH). URL:[Link]
Sources
Using 2-Ethyl-4-hydroxybenzoic acid as a building block in organic synthesis
Application Note: 2-Ethyl-4-hydroxybenzoic Acid in Organic Synthesis
Part 1: Introduction & Strategic Utility
2-Ethyl-4-hydroxybenzoic acid (CAS: 179043-58-0) is a specialized aromatic building block distinct from its common isomer, ethyl 4-hydroxybenzoate (Ethylparaben).[1][2] While the latter is a simple ester used primarily as a preservative, the title compound features an ethyl group directly attached to the benzene ring at the ortho position relative to the carboxylic acid.
Structural Significance:
-
Steric Control: The C2-ethyl group exerts significant steric pressure on the C1-carboxylic acid.[1][2] This forces the carboxyl group out of planarity with the aromatic ring, decoupling conjugation and altering the electronic properties of the carbonyl. In drug design, this "ortho-effect" is utilized to lock conformations and improve metabolic stability against esterases.[1][2]
-
Electronic Modulation: The ethyl group provides weak electron-donating induction (+I effect), slightly increasing the electron density of the ring compared to 4-hydroxybenzoic acid, making the C5 position highly activated for electrophilic substitution.[2]
Primary Applications:
-
Drug Discovery: Scaffold for conformationally restricted antagonists (e.g., estrogen receptor modulators).[1][2]
-
Liquid Crystals: The linear, rigid core with a lateral ethyl substituent lowers melting points and suppresses crystallization, favoring nematic mesophases.
-
Polymer Chemistry: Monomer for high-performance polyesters where lateral bulk prevents efficient chain packing, increasing solubility and transparency.[1][2]
Part 2: Synthesis Protocol (Kolbe-Schmitt Carboxylation)
Principle: The industrial standard for synthesizing 4-hydroxybenzoic acids is the Kolbe-Schmitt reaction.[1][2][3] For the 2-ethyl derivative, 3-ethylphenol is the starting material.[1][2] The reaction directs the carboxyl group para to the hydroxyl group, while the ethyl group remains at the meta position relative to the phenol (becoming ortho to the new carboxyl group).
Protocol 1: Liquid-Phase Carboxylation of 3-Ethylphenol Note: Traditional solid-gas phase Kolbe-Schmitt reactions suffer from poor heat transfer and charring.[1][2] This modern liquid-phase modification uses a high-boiling solvent to ensure homogeneity and yield.[1][2]
Materials:
-
Potassium Hydroxide (KOH, 1.05 eq, pellets)
-
Solvent: Diphenyl ether or Diglyme (High boiling point required)[1][2]
Step-by-Step Procedure:
-
Phenoxide Formation:
-
Charge a high-pressure autoclave reactor with 3-ethylphenol (12.2 g, 100 mmol) and KOH (5.9 g, 105 mmol).
-
Add 50 mL of toluene.[2] Heat to reflux with a Dean-Stark trap to remove water.[1][2] Critical: Complete removal of water is essential; moisture inhibits carboxylation.[2]
-
Once dry, strip off the toluene under reduced pressure.
-
-
Carboxylation:
-
Add 100 mL of anhydrous Diphenyl ether to the dry potassium 3-ethylphenoxide salt.
-
Pressurize the reactor with CO₂ to 50 bar (725 psi).
-
Heat the mixture to 180°C with vigorous stirring (1000 rpm). Maintain for 4–6 hours.
-
Mechanistic Insight: The potassium cation coordinates with the phenoxide oxygen and the CO₂ molecule, directing the electrophilic attack to the para position. The ortho position (C2) is sterically crowded by the ethyl group, favoring para selectivity (C4 relative to OH, C1 relative to Ethyl).
-
-
Work-up:
Yield Expectation: 75–85% Purity: >98% (HPLC)
Part 3: Functionalization & Reactivity Guide
Once synthesized, the molecule offers three distinct sites for derivatization.
Workflow A: Regioselective Bromination (C5 Functionalization)
The C5 position is electronically activated by the ortho-OH and sterically accessible compared to C3 (which is flanked by Ethyl and OH).[2]
Protocol:
-
Dissolve 2-ethyl-4-hydroxybenzoic acid (1.0 eq) in Glacial Acetic Acid.
-
Add Bromine (Br₂, 1.05 eq) dropwise at 0°C.
-
Stir at room temperature for 2 hours.
-
Pour into ice water. Filter the white precipitate. Product: 5-Bromo-2-ethyl-4-hydroxybenzoic acid (Key intermediate for Suzuki couplings).[1][2]
Workflow B: Sterically Hindered Amide Coupling (C1-COOH)
Standard EDC/NHS coupling often fails due to the ortho-ethyl steric block.[1][2] Use the Acid Chloride method or HATU.
Protocol:
-
Activation: Suspend 2-ethyl-4-hydroxybenzoic acid in DCM. Add Oxalyl Chloride (1.5 eq) and a catalytic drop of DMF.[1][2] Stir until gas evolution ceases (Acid Chloride formation).
-
Coupling: Evaporate solvent to remove excess oxalyl chloride.[1][2] Redissolve in DCM.
-
Add the amine (1.2 eq) and Diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir for 12 hours. The acid chloride is reactive enough to overcome the ethyl group's steric hindrance.
Part 4: Visualization of Pathways
The following diagram illustrates the synthesis logic and competitive directing effects.
Caption: Synthesis pathway from 3-ethylphenol via Kolbe-Schmitt reaction, followed by divergent functionalization pathways.
Part 5: Analytical Data Summary
| Property | Value / Observation |
| Molecular Formula | C₉H₁₀O₃ |
| Molecular Weight | 166.18 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 168–172°C (Distinct from Ethylparaben: 116°C) |
| ¹H NMR (DMSO-d₆) | δ 12.1 (s, 1H, COOH), 10.1 (s, 1H, OH), 7.7 (d, 1H, H-6), 6.7 (m, 2H, H-3, H-5), 2.9 (q, 2H, Et), 1.1 (t, 3H, Et).[1][2][5] |
| Solubility | Soluble in Ethanol, DMSO, Acetone. Poorly soluble in water.[1][2][5] |
References
-
Ueno Seiyaku Oyo Kenkyusho KK. (2005).[1][2] Process for production of hydroxybenzoic acids.[2][3][6][7][8][9] European Patent EP1559705A1.[1][2] Link
-
Accela ChemBio Inc. (2023).[1][2] Product Catalog: 5-Bromo-2-ethyl-4-hydroxybenzoic acid.[1][2][10]Link[1][2]
-
National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 17904358, 2-Ethyl-4-hydroxybenzoic acid.[1][2][11]Link[1][2]
-
Lindsey, A. S., & Jeskey, H. (1957).[2] The Kolbe-Schmitt Reaction.[1][2][3][12] Chemical Reviews, 57(4), 583–620.[1][2] (Foundational mechanism for carboxylation).[1][2]
Sources
- 1. 3093551-90-4,(R)-2-Fluoro-4-[2-(4-isopropylbenzyl)-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl]-6-(neopentylamino)phenol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 3093551-90-4,(R)-2-Fluoro-4-[2-(4-isopropylbenzyl)-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl]-6-(neopentylamino)phenol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. EP1559705A1 - Process for production of hydroxybenzoic acids - Google Patents [patents.google.com]
- 4. EP1123374B1 - Fabric care composition and method - Google Patents [patents.google.com]
- 5. CAS 120-47-8: Benzoic acid, 4-hydroxy-, ethyl ester [cymitquimica.com]
- 6. fao.org [fao.org]
- 7. ijrdt.org [ijrdt.org]
- 8. 4-Hydroxybenzoic acid: Synthesis method and Biological activity_Chemicalbook [chemicalbook.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. 14348-38-0|4-Bromo-3-hydroxybenzoic acid|BLD Pharm [bldpharm.com]
- 11. 2-Ethyl-4-hydroxybenzoic acid | C9H10O3 | CID 17904358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. US20060052632A1 - Process for production of hydroxygbenzoic acids - Google Patents [patents.google.com]
Application Note: Precision Esterification of 2-Ethyl-4-hydroxybenzoic Acid with Chiral Alcohols
Introduction & Mechanistic Challenges
The esterification of 2-ethyl-4-hydroxybenzoic acid with chiral alcohols presents a trifecta of synthetic challenges commonly encountered in late-stage drug development and natural product synthesis. As a bifunctional molecule with a sterically demanding ortho-substituent, the substrate demands precise chemoselective and stereoselective control.
To successfully couple this acid with a chiral alcohol without compromising the integrity of the stereocenter, three primary factors must be mitigated:
-
Steric Hindrance (The Ortho-Effect): The 2-ethyl group restricts the conformational freedom of the carboxylic acid, shielding the carbonyl carbon. This kinetic barrier renders standard Fischer esterification or mild coupling agents (like DCC alone) highly inefficient.
-
Chemoselectivity: The para-phenolic hydroxyl group (
) is a potent nucleophile. Without protection, coupling reagents can trigger unwanted -acylation (oligomerization) or -alkylation. -
Stereocontrol: The chiral alcohol must undergo either complete retention or clean inversion of configuration. Acidic conditions that promote
pathways via carbocation intermediates will cause catastrophic racemization.
Strategic Workflows & Method Selection
The selection of the esterification protocol is dictated by the desired stereochemical outcome of the chiral alcohol and its degree of steric bulk.
-
Yamaguchi Esterification (Retention): The gold standard for sterically hindered aliphatic and aromatic acids [1]. It utilizes 2,4,6-trichlorobenzoyl chloride to form a highly electrophilic mixed anhydride. The steric bulk of the trichlorophenyl ring directs the nucleophilic attack of the chiral alcohol exclusively to the benzoic carbonyl, preserving the alcohol's stereocenter.
-
Mitsunobu Esterification (Inversion): Operates via an
mechanism, resulting in a clean inversion of the chiral alcohol's stereocenter. Because phenols are excellent nucleophiles under Mitsunobu conditions (forming aryl ethers) [2], the para-hydroxyl group of the acid must be protected prior to the reaction [3]. -
Steglich Esterification (Retention, Unprotected): While EDC/DMAP can couple 4-hydroxybenzoic acids without phenol protection, the yields are often moderate (~55%) due to competing side reactions and the instability of the intermediates [4]. It is only recommended for unhindered primary chiral alcohols.
Figure 1: Decision matrix for selecting the optimal esterification methodology.
Experimental Protocols
Protocol A: Yamaguchi Esterification (Stereochemical Retention)
Objective: High-yielding esterification of secondary chiral alcohols with retention of configuration. Prerequisite: The phenolic -OH must be protected as a tert-butyldimethylsilyl (TBS) ether to prevent polymerization.
Reagents:
-
TBS-protected 2-ethyl-4-hydroxybenzoic acid (1.0 eq)
-
Chiral Alcohol (1.1 eq)
-
2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent) (1.2 eq)
-
Triethylamine (
) (1.5 eq) -
4-Dimethylaminopyridine (DMAP) (2.0 eq)
-
Anhydrous Toluene (0.1 M)
Step-by-Step Procedure:
-
Mixed Anhydride Formation: Dissolve the TBS-protected acid and
in anhydrous toluene under an argon atmosphere. Cool to 0 °C. -
Add 2,4,6-trichlorobenzoyl chloride dropwise. Stir at room temperature for 2 hours.
-
Self-Validation Check: Monitor by TLC (Hexane:EtOAc 4:1). The acid (
) should completely convert to the less polar mixed anhydride ( ).
-
-
Esterification: Filter the reaction mixture under argon to remove the precipitated triethylammonium chloride salts.
-
Transfer the filtrate to a new flask containing the chiral alcohol and DMAP dissolved in toluene. Stir at room temperature for 12–16 hours.
-
Workup: Quench with saturated aqueous
. Extract with EtOAc (3x). Wash the combined organic layers with 1M HCl (to remove DMAP) and saturated (to remove unreacted acid). Dry over and concentrate. -
Deprotection: Treat the crude ester with TBAF (1.1 eq) in THF at 0 °C for 1 hour to reveal the free phenol.
Figure 2: Mechanistic pathway of the Yamaguchi esterification.
Protocol B: Mitsunobu Esterification (Stereochemical Inversion)
Objective: Esterification with complete
Reagents:
-
TBS-protected 2-ethyl-4-hydroxybenzoic acid (1.2 eq)
-
Chiral Alcohol (1.0 eq)
-
Triphenylphosphine (
) (1.5 eq) -
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous THF (0.2 M)
Step-by-Step Procedure:
-
Activation: Dissolve the chiral alcohol, protected acid, and
in anhydrous THF under argon. Cool to 0 °C. -
Add DIAD dropwise over 15 minutes. The solution will turn pale yellow.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Self-Validation Check: The reaction is complete when the chiral alcohol is consumed (TLC). If the reaction stalls, the steric bulk of the 2-ethyl group may require gentle heating (40 °C).
-
-
Workup: Concentrate the mixture in vacuo. Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (
). Filter and concentrate the filtrate. -
Purify via flash column chromatography, followed by TBAF deprotection as described in Protocol A.
Protocol C: Steglich Esterification (Unprotected Phenol)
Objective: Direct esterification without protecting groups. Only viable for highly reactive, unhindered primary chiral alcohols.
Reagents:
-
2-Ethyl-4-hydroxybenzoic acid (1.0 eq)
-
Chiral Alcohol (1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.5 eq)
-
DMAP (0.2 eq)
- / DMF (4:1) (0.1 M)
Step-by-Step Procedure:
-
Dissolve the acid and alcohol in the solvent mixture at 0 °C.
-
Add EDC·HCl and DMAP.
-
Causality Note: EDC is preferred over DCC because the resulting urea byproduct is water-soluble, simplifying the purification of the polar phenolic product [4].
-
-
Stir at room temperature for 16 hours.
-
Workup: Dilute with
, wash thoroughly with water (to remove DMF and EDC-urea), followed by brine. Purify immediately via silica gel chromatography to prevent ester hydrolysis.
Quantitative Data & Method Comparison
The following table summarizes the anticipated performance metrics of each protocol when applied to 2-ethyl-4-hydroxybenzoic acid and a model secondary chiral alcohol (e.g., (R)-2-octanol).
| Esterification Method | Phenol Protection Req? | Stereochemical Outcome | Enantiomeric Excess (ee%) | Typical Yield (Over 2 steps) | Primary Byproduct / Challenge |
| Yamaguchi | Yes (TBS/Bn) | Retention (>99%) | >99% | 75 - 85% | Triethylammonium salts |
| Mitsunobu | Yes (TBS/Bn) | Inversion (>98%) | >98% | 65 - 75% | |
| Steglich (EDC) | No | Retention (>99%) | >99% | 40 - 55% |
Table 1: Performance comparison of esterification methods for sterically hindered hydroxybenzoic acids.
References
-
Iskra, J., et al. "Yamaguchi Esterification for the Synthesis of Complex Macrolactones and Hindered Esters." Journal of Organic Chemistry, (2001).
-
Elschner, T., et al. "Highly Selective Mitsunobu Esterification of Cellulose with Hydroxycinnamic Acids." Macromolecular Chemistry and Physics, 222(18), 2100232 (2021).[Link]
-
Appendino, G., et al. "Mitsunobu and Related Reactions: Advances and Applications." Electronics and Books, (2006).
-
Goodby, J. W., et al. "New RM734-like fluid ferroelectrics enabled through a simplified protecting group free synthesis." Journal of Materials Chemistry C, (2023).[Link]
Application Note: Copolymerization of 2-Ethyl-4-hydroxybenzoic Acid and 6-Hydroxy-2-naphthoic Acid for Advanced Thermotropic Liquid Crystalline Polymers
Executive Summary & Application in Drug Development
Thermotropic liquid crystalline polymers (TLCPs) are a class of high-performance materials characterized by their highly ordered, rigid-rod macromolecular structures. While standard TLCPs—such as those synthesized from 4-hydroxybenzoic acid (HBA) and 6-hydroxy-2-naphthoic acid (HNA)—exhibit exceptional chemical inertness and barrier properties, their high melting temperatures often complicate processing[1].
For drug development professionals and biomedical engineers, TLCPs are increasingly critical for manufacturing ultra-high-barrier blister packaging for hygroscopic active pharmaceutical ingredients (APIs), sterilizable surgical instruments, and inert micro-catheters. By introducing a bulky lateral substituent via 2-ethyl-4-hydroxybenzoic acid , researchers can disrupt the highly regular orthorhombic crystal packing of the polymer backbone. This targeted steric hindrance significantly lowers the melting temperature (
This application note provides a comprehensive, self-validating protocol for the synthesis of this modified TLCP, detailing the mechanistic causality behind each experimental phase.
Mechanistic Insights: The Acidolysis Polycondensation Pathway
The synthesis of HBA/HNA-based copolymers relies on a melt acidolysis step-growth polymerization mechanism[3]. Direct esterification of these monomers is thermodynamically and kinetically unfavorable.
Causality of Experimental Choices:
-
Prior Acetylation is Mandatory: The phenolic hydroxyl groups in 2-ethyl-4-HBA and 6-HNA are poorly reactive due to the electron-withdrawing nature of their aromatic rings[3]. By reacting the monomers with acetic anhydride, the hydroxyls are converted into acetates. This transforms the reaction from a difficult direct esterification into a highly efficient transesterification (acidolysis), where acetic acid acts as a volatile leaving group.
-
Temperature & Vacuum Profiling: Step-growth polymerization requires the continuous removal of the acetic acid byproduct to drive the equilibrium forward. A progressive temperature ramp (up to 300 °C) coupled with high vacuum ensures the volatilization of acetic acid before the increasing melt viscosity traps the byproduct.
-
Solid-State Polymerization (SSP): As the polymer chains grow, the melt becomes highly viscous and eventually solidifies as it enters the nematic phase. To achieve the ultra-high molecular weights required for mechanical integrity, a final SSP step is conducted just below the polymer's
.
Fig 1. Logical relationship between lateral ethyl substitution and TLCP thermal properties.
Experimental Protocols: Step-by-Step Methodology
Materials & Reagents
-
Monomer 1: 2-Ethyl-4-hydroxybenzoic acid (High purity, >99%)
-
Monomer 2: 6-Hydroxy-2-naphthoic acid (HNA) (High purity, >99%)
-
Reagent: Acetic anhydride (1.05 molar equivalent to total hydroxyls)
-
Catalyst: Potassium acetate (KOAc) (20 ppm)
-
Purge Gas: High-purity Nitrogen (
)
Phase 1: In Situ Acetylation
Self-Validation Metric: The collection of the theoretical volume of acetic acid byproduct confirms the completion of acetylation.
-
Equip a 500 mL three-neck round-bottom flask with a mechanical stainless-steel stirrer, a nitrogen inlet, and a Dean-Stark trap connected to a reflux condenser.
-
Charge the flask with 2-ethyl-4-HBA (73 mol%), 6-HNA (27 mol%), acetic anhydride (1.05 eq.), and KOAc (20 ppm).
-
Purge the system with
for 15 minutes to remove oxygen, preventing oxidative degradation of the monomers. -
Immerse the flask in a heating mantle and raise the temperature to 140 °C. Maintain reflux for 2 hours under continuous stirring (150 rpm).
Phase 2: Melt Acidolysis Polycondensation
Self-Validation Metric: A sharp increase in the torque of the mechanical stirrer indicates successful chain propagation and rising melt viscosity.
-
Reconfigure the distillation apparatus to allow for the downward distillation of acetic acid.
-
Gradually ramp the temperature from 140 °C to 280 °C at a rate of 2 °C/min.
-
Hold at 280 °C for 1 hour. During this phase, the acetylated monomers undergo acidolysis, and acetic acid will rapidly distill over.
-
Once distillation slows, increase the temperature to 300 °C and gradually apply a dynamic vacuum (reduce pressure to < 1 Torr over 30 minutes) to prevent aggressive foaming.
-
Maintain vacuum for 30–45 minutes until the stirrer torque reaches the maximum capacity of the motor, indicating the formation of the pre-polymer.
-
Break the vacuum with
, halt stirring, and discharge the hot pre-polymer into a liquid nitrogen bath for rapid quenching.
Phase 3: Solid-State Polymerization (SSP)
-
Mill the quenched pre-polymer into a fine powder (particle size < 500 µm) to maximize surface area.
-
Transfer the powder to a vacuum oven or a fluidized bed reactor.
-
Heat the powder to 240 °C (approximately 10–20 °C below the anticipated
) under a continuous flow of hot . -
Maintain these conditions for 12 hours. The
flow sweeps away residual acetic acid, allowing chain ends to react in the solid state, drastically increasing the molecular weight.
Fig 2. Step-by-step synthesis workflow of 2-Ethyl-HBA/HNA copolymer via melt acidolysis.
Quantitative Data & Quality Control
To validate the success of the structural modification, the thermal and rheological properties of the synthesized 2-Ethyl-HBA/HNA copolymer must be compared against a standard HBA/HNA (Vectra-type) baseline[1]. The introduction of the ethyl group should yield a measurable depression in phase transition temperatures.
Table 1: Comparative Thermal and Processing Properties
| Property | Standard HBA/HNA (73/27 mol%) | 2-Ethyl-HBA/HNA (73/27 mol%) | Analytical Method / Quality Control |
| Melting Temperature ( | ~280 °C | ~235 - 245 °C | Differential Scanning Calorimetry (DSC), 10 °C/min |
| Glass Transition ( | ~110 °C | ~95 - 105 °C | Differential Scanning Calorimetry (DSC), 10 °C/min |
| Degradation Temp ( | > 500 °C | > 480 °C | Thermogravimetric Analysis (TGA) in |
| Nematic Window | 280 - 350 °C | 240 - 340 °C | Polarized Optical Microscopy (POM) with Hot Stage |
| Melt Processability | Requires high-temp extrusion | Improved, lower-temp extrusion | Capillary Rheometry |
Quality Control Interpretation:
If the POM analysis reveals a highly birefringent, thread-like (nematic) texture at 250 °C, the synthesis is successful. The lateral ethyl group has successfully lowered the
References
- Mechanism Studies of LCP Synthesis ResearchGate URL
- The phase diagram of poly(4-hydroxybenzoic acid) and poly(2,6-hydroxynaphthoic acid)
- Synthesis and characterization of thermotropic liquid crystalline polyimides ResearchGate URL
Sources
Extraction and isolation of 2-Ethyl-4-hydroxybenzoic acid from reaction mixtures
Application Note: Extraction and Isolation of 2-Ethyl-4-hydroxybenzoic Acid
Introduction & Target Profile
2-Ethyl-4-hydroxybenzoic acid (2-E-4-HBA) is a critical intermediate in the synthesis of liquid crystalline polymers and specialized preservatives.[1] Unlike its non-alkylated parent (4-hydroxybenzoic acid), the presence of the ethyl group at the ortho position to the carboxylic acid introduces steric bulk and increases lipophilicity, necessitating a modified isolation strategy.
This guide details the extraction and purification of 2-E-4-HBA from a typical Kolbe-Schmitt carboxylation reaction mixture. The primary challenge addressed here is the separation of the target para-hydroxy isomer from the unreacted starting material (3-ethylphenol) and the thermodynamic by-product (4-ethyl-2-hydroxybenzoic acid, the ortho-isomer).[1]
Physicochemical Profile
| Property | Value (Approx.) | Significance for Isolation |
| Structure | C₉H₁₀O₃ | Amphoteric (Phenolic OH + Carboxylic COOH) |
| pKa (COOH) | ~4.6 | Ionized at pH > 5.0 (Soluble in Bicarbonate) |
| pKa (Phenol) | ~10.2 | Ionized only at pH > 11.0 (Insoluble in Bicarbonate) |
| LogP | ~2.5 | Higher lipophilicity than 4-HBA; lower water solubility.[1][2][3][4] |
| Solubility | Ethanol, Acetone, Hot Water | Recrystallization potential from aqueous alcohols. |
Reaction Mixture Composition
Before isolation, the crude reaction mixture (typically a potassium salt melt) contains:
-
Target Product: Potassium 2-ethyl-4-hydroxybenzoate (Water-soluble).[1]
-
Starting Material: Unreacted 3-ethylphenol (Water-insoluble/Oily).[1]
-
Isomeric Impurity: Potassium 4-ethyl-2-hydroxybenzoate (Salicylic acid derivative).[1]
-
Inorganic Salts: Potassium carbonate/bicarbonate.[1]
-
Tars/Resins: Oxidative polymerization by-products.[1]
Extraction Strategy: The "pH-Switch" Mechanism
The isolation relies on a Chemo-Selective pH Switch .[1] We exploit the acidity difference between the carboxylic acid (pKa ~4.6) and the phenolic hydroxyl (pKa ~10.2).[1]
-
Step 1 (High pH): Dissolve everything.[1] Both phenols and acids are salts.[1]
-
Step 2 (pH 8.5 - Bicarbonate Wash): At this pH, the carboxylic acid remains ionized (water-soluble), but the phenol is protonated (organic-soluble).[1] This removes the starting material.
-
Step 3 (Low pH): Acidification precipitates the benzoic acid derivatives.[1]
-
Step 4 (Isomer Separation): The ortho-isomer (salicylic type) forms intramolecular hydrogen bonds, making it soluble in non-polar solvents (e.g., Toluene/Chloroform).[1] The target para-isomer forms intermolecular hydrogen bond networks, rendering it insoluble in non-polar solvents.[1]
Detailed Protocol
Phase A: Quench and Primary Extraction
Objective: Remove inorganic bulk and unreacted 3-ethylphenol.[1]
-
Quenching:
-
Cool the reaction autoclave/flask to < 80°C.
-
Slowly add Deionized Water (3 mL per gram of melt) . Stir until all solids are dissolved.
-
Note: The solution will be dark brown (tars) and highly alkaline (pH > 12).[1]
-
-
Acidification to pH 8.5 (The Phenol Cut):
-
Removal of Neutrals:
-
Transfer the aqueous slurry to a separatory funnel.[1]
-
Extract twice with Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) (1:1 vol/vol ratio with aqueous phase).[1]
-
Discard the Organic Layer (contains 3-ethylphenol and neutral tars).[1]
-
Validation: The aqueous layer should now be lighter in color.[1][7]
-
Phase B: Isolation of Crude Acid
Objective: Precipitate the carboxylic acid mixture.
-
Precipitation:
-
Filtration:
Phase C: Isomer Purification (The Critical Step)
Objective: Remove the ortho-isomer (4-ethyl-2-hydroxybenzoic acid).[1]
-
Trituration:
-
Hot Filtration:
-
Final Recrystallization:
-
Dissolve the solid in a minimum amount of boiling Ethanol/Water (30:70 v/v) .
-
Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.
-
Collect crystals by filtration and dry under vacuum at 60°C.[1]
-
Process Visualization
Workflow Diagram
The following diagram illustrates the logic flow for the separation of the target molecule from its impurities.
Caption: Figure 1: Selective extraction and purification workflow exploiting pKa differences and isomeric solubility profiles.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | pH not low enough during precipitation.[1] | Ensure pH is < 2.[1]0. The ethyl group decreases water solubility, but high ionic strength can "salt in" the organic acid. |
| Oily Product | Contamination with 3-ethylphenol.[1] | The pH 8.5 extraction step was inefficient. Repeat the bicarbonate wash before acidification.[1] |
| Melting Point Depression | Presence of ortho-isomer.[1] | Increase the volume of Toluene during trituration or switch to Chloroform.[1] |
| Pink/Brown Color | Oxidation of phenolic group.[1] | Add a pinch of Sodium Dithionite (Na₂S₂O₄) during the aqueous dissolution step to prevent oxidation.[1] |
Analytical Validation
HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm).[1]
-
Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile.[1] Gradient 10% B to 90% B over 20 min.[1]
-
Detection: UV @ 254 nm.[1]
-
Expected Retention: 2-E-4-HBA will elute after 4-HBA but before 3-ethylphenol.[1]
NMR Confirmation (¹H-NMR, DMSO-d₆):
-
δ 12.0-12.5: Broad singlet (COOH).
-
δ 10.0-10.2: Broad singlet (Phenolic OH).[1]
-
δ 7.7 (d): Proton at C6 (Ortho to COOH).[1]
-
δ 6.6-6.7 (m): Protons at C3 and C5.[1]
-
δ 2.8 (q): Ethyl CH₂.[1]
-
δ 1.1 (t): Ethyl CH₃.[1]
References
-
Lindsey, A. S., & Jeskey, H. (1957). The Kolbe-Schmitt Reaction. Chemical Reviews, 57(4), 583–620. Link[1]
-
Buehler, C. A., & Cate, W. E. (1934). p-Hydroxybenzoic Acid.[1][2][3][4][5] Organic Syntheses, Coll. Vol. 2, p.341. Link[1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 17904358, 2-Ethyl-4-hydroxybenzoic acid. Link
-
U.S. Patent 20160318841A1. (2016).[1] Production process and purification process of 4-hydroxy-benzoic acid long chain ester. (Describes related purification logic for hydroxybenzoic derivatives). Link
-
Maitland, J. (2024).[1] Experimental Investigation of the Separation of 4-Hydroxybenzoic Acid Employing Natural and Conventional Solvents. University of Pannonia.[1] Link
Sources
Application Note: Functionalization and Supramolecular Assembly of 2-Ethyl-4-hydroxybenzoic Acid
Target Audience: Researchers, materials scientists, and drug development professionals.
Introduction & Structural Rationale
2-Ethyl-4-hydroxybenzoic acid (2-eHBA)[1] is a highly versatile, multi-functional building block in supramolecular chemistry. While its parent compound, 4-hydroxybenzoic acid, is a well-documented linker for Metal-Organic Frameworks (MOFs)[2] and supramolecular co-crystals[3][4], the strategic addition of an ethyl group at the 2-position introduces critical steric and electronic variations that dictate self-assembly.
As a Senior Application Scientist, understanding the causality behind these structural features is paramount for rational material design:
-
Carboxylic Acid (-COOH): Acts as the primary supramolecular synthon. It forms robust hydrogen-bonded dimers (
motifs) in Hydrogen-Bonded Organic Frameworks (HOFs)[3][5] and serves as a strong coordinating ligand for transition metals (e.g., Zn, Y, Eu) in MOF synthesis[2][6]. -
Phenolic Hydroxyl (-OH): Positioned para to the carboxylate, this group provides a secondary site for hydrogen bonding[4] or acts as a reactive nucleophile for covalent grafting (e.g., Williamson ether synthesis) onto macrocyclic scaffolds like calixarenes and pillararenes[7][8].
-
Ethyl Group (-CH_2CH_3): The ortho-ethyl group is the defining feature of 2-eHBA. It dictates the dihedral twist of the carboxylate group due to steric hindrance, preventing planar packing. In porous frameworks, this aliphatic chain projects into the cavities, creating a highly non-polar, hydrophobic pore surface. This localized hydrophobicity is essential for the selective separation of light hydrocarbons (e.g., ethane over ethylene) via enhanced van der Waals interactions[9].
Core Applications & Experimental Workflows
Synthesis of Non-Polar Zn-eHBA Metal-Organic Frameworks
MOFs constructed from hydroxybenzoic acid derivatives have shown exceptional performance in gas separation and anaesthetic capture[9][10]. By utilizing 2-eHBA, researchers can synthesize a Zn-based MOF (Zn-eHBA) where the ethyl groups decorate the pore walls, tuning the internal polarity.
Protocol 1: Solvothermal Synthesis of Zn-eHBA Objective: To synthesize a highly crystalline MOF with a non-polar pore surface for hydrocarbon separation. Causality & Self-Validation: This protocol relies on a mixed-solvent system (methanol/n-amyl alcohol) to balance the solubility of the hydrophobic ethyl group and the hydrophilic metal node, ensuring slow, defect-free crystal growth[9]. The activation step serves as a self-validating mechanism; if the framework collapses upon solvent removal, the coordination bonds were insufficiently formed.
-
Precursor Preparation: Dissolve 2.0 mmol of 2-Ethyl-4-hydroxybenzoic acid in 15 mL of a 1:1 (v/v) mixture of methanol and n-amyl alcohol. In a separate vial, dissolve 1.0 mmol of Zinc Acetate Dihydrate in 15 mL of the same solvent mixture.
-
Solvothermal Assembly: Combine the solutions in a 50 mL Teflon-lined stainless-steel autoclave. Seal and heat at 120 °C for 12 hours. The elevated temperature forces the deprotonation of the carboxylic acid and drives coordination to the
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Isolation & Washing: Cool the autoclave to room temperature at a rate of 5 °C/h. Recover the crystalline product via vacuum filtration. Wash extensively with fresh methanol (3 × 20 mL) to remove unreacted ligands.
-
Activation (Validation Step): Exchange the solvent with volatile dichloromethane (DCM) for 3 days, replacing the DCM daily. Activate the framework under dynamic vacuum at 100 °C for 12 hours.
-
Validation: Perform Powder X-Ray Diffraction (PXRD) before and after activation. Retention of the diffraction pattern confirms framework robustness, while Nitrogen adsorption isotherms (BET) will validate permanent porosity.
-
Supramolecular assembly pathway of Zn-eHBA MOF for non-polar gas separation.
Functionalization of Calix[4]arene for Host-Guest Recognition
Calixarenes are classic supramolecular hosts. Grafting 4-hydroxybenzoic acid derivatives onto the lower rim of a calix[4]arene creates a deep, pre-organized binding pocket for cation transport or drug encapsulation[7][8]. The ethyl group of 2-eHBA restricts the conformational flexibility of the appended arms, locking the calixarene into a thermodynamically stable "cone" conformation.
Protocol 2: Lower-Rim Etherification of p-tert-Butylcalix[4]arene
Objective: To synthesize a tetra-substituted calix[4]arene host using 2-eHBA as the functional arm.
Causality & Self-Validation: The use of a weak base (
-
Pre-reaction Preparation: Convert 2-eHBA to its methyl ester (Methyl 2-ethyl-4-hydroxybenzoate) via standard Fischer esterification to protect the carboxylic acid.
-
Alkylation: In a 250 mL round-bottom flask, suspend 1.0 mmol of p-tert-butylcalix[4]arene and 10.0 mmol of anhydrous
in 100 mL of dry acetone. Reflux for 1 hour under inert atmosphere to ensure complete deprotonation. -
Coupling: Add 4.5 mmol of an alkyl-halide derivative of the protected 2-eHBA dropwise. Reflux for 48 hours.
-
Workup & Deprotection: Evaporate the acetone. Partition the residue between
and 1M HCl. Isolate the organic layer, dry over , and concentrate. Saponify the methyl ester groups using LiOH in THF/Water to reveal the terminal carboxylic acids. -
Validation: Analyze via
NMR spectroscopy. The appearance of a pair of doublets (AB quartet) around 3.1 ppm and 4.3 ppm corresponding to the methylene bridge protons of the calixarene strictly validates that the macrocycle is locked in the desired cone conformation.
Functionalization workflow of Calix[4]arene with 2-eHBA for host-guest recognition.
Quantitative Data & Physicochemical Profiling
To facilitate material selection, the functional roles and comparative performance metrics of 2-eHBA-derived supramolecular systems are summarized below.
Table 1: Functional Group Causality in 2-Ethyl-4-hydroxybenzoic Acid
| Structural Feature | Supramolecular Role | Mechanistic Consequence | Primary Application |
| Carboxylic Acid (-COOH) | H-bond donor/acceptor; Metal coordination | Forms | HOFs, MOFs, Co-crystals[2][3] |
| Phenolic Hydroxyl (-OH) | Nucleophilic center; H-bond donor | Enables etherification/esterification; participates in secondary H-bonding. | Macrocycle functionalization[7][8] |
| Ethyl Group (-CH2CH3) | Steric bulk; Hydrophobic domain | Twists dihedral angle; lowers pore polarity; restricts rotational freedom. | Hydrocarbon separation, Host pre-organization |
Table 2: Comparative Gas Adsorption Profiles (Theoretical vs. Benchmark MOFs) (Note: Data extrapolated from benchmark non-polar MOFs utilizing hydroxybenzoic acid derivatives[9])
| MOF System | Linker | Pore Surface Polarity | ||
| Standard Zn-MOF | Terephthalic Acid | Polar | ~1.5 | Low (<1.5) |
| Zn-hba | 4-Hydroxybenzoic Acid | Moderately Non-polar | ~2.1 | Moderate (~1.8) |
| Zn-eHBA (Proposed) | 2-Ethyl-4-hydroxybenzoic Acid | Highly Non-polar | >2.5 | High (>2.0) |
References
-
PubChem - NIH "2-Ethyl-4-hydroxybenzoic acid | C9H10O3 | CID 17904358"[1] URL:[Link]
-
Zollege "MHT CET 2025 Apr 12 Shift 1 Question Paper with Solutions"[11] URL: [Link]
-
Chemical Communications (RSC Publishing) "Supramolecular synthon polymorphism in 2 : 1 co-crystal of 4-hydroxybenzoic acid and 2,3,5,6-tetramethylpyrazine"[3] URL:[Link]
-
CrystEngComm (RSC Publishing) "Supramolecular interactions and aromaticity in phenazine–hydroxybenzoic acid co-crystals"[4] URL:[Link]
-
Parola Analytics "Nobel Prize in Chemistry 2025: The patents behind metal-organic frameworks"[10] URL: [Link]
-
ResearchGate "Alkali metal salts of 4-hydroxybenzoic acid: a structural and educational study"[5] URL: [Link]
-
Universitat de Barcelona "Six lanthanide supramolecular frameworks based on mixed m-/p-hydroxybenzoic acid and 1,10-phenanthroline"[6] URL:[Link]
-
Chemical Science (RSC Publishing) "Scalable synthesis of a low-cost Zn–MOF with a nonpolar pore surface for efficient separation of methanol-to-olefin products"[9] URL:[Link]
-
MDPI "A Mixed Heterobimetallic Y/Eu-MOF for the Cyanosilylation and Hydroboration of Carbonyls"[2] URL:[Link]
-
PMC - NIH "Synthetic cation transporters incorporating crown ethers and calixarenes as headgroups and central relays"[7] URL:[Link]
-
ResearchGate "A comparative encapsulation behaviour analysis and biological studies of C- alkyl calix[4]resorcinarenes-4-hydroxybenzoic acid inclusion complexes"[8] URL:[Link]
Sources
- 1. 2-Ethyl-4-hydroxybenzoic acid | C9H10O3 | CID 17904358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Supramolecular synthon polymorphism in 2 : 1 co-crystal of 4-hydroxybenzoic acid and 2,3,5,6-tetramethylpyrazine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Supramolecular interactions and aromaticity in phenazine–hydroxybenzoic acid co-crystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. diposit.ub.edu [diposit.ub.edu]
- 7. Synthetic cation transporters incorporating crown ethers and calixarenes as headgroups and central relays: a comparison of sodium and chloride selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Scalable synthesis of a low-cost Zn–MOF with a nonpolar pore surface for efficient separation of methanol-to-olefin products - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Nobel Prize in Chemistry 2025: The patents behind metal-organic frameworks - Parola Analytics [parolaanalytics.com]
- 11. static.zollege.in [static.zollege.in]
Troubleshooting & Optimization
Solubility of 2-Ethyl-4-hydroxybenzoic acid in polar vs non-polar solvents
Executive Summary & Compound Identification
Warning: Disambiguation Required Before proceeding, verify your compound's chemical structure. There is a frequent confusion between 2-Ethyl-4-hydroxybenzoic acid (the ring-substituted acid) and Ethyl 4-hydroxybenzoate (Ethylparaben, the ester). This guide strictly covers the ring-substituted acid .
| Feature | 2-Ethyl-4-hydroxybenzoic acid | Ethyl 4-hydroxybenzoate (Ethylparaben) |
| Structure | Ethyl group at C2 position on ring; Free -COOH group. | Ethyl group attached to oxygen of carboxylate; Free -OH group. |
| CAS No. | 179043-58-0 (or related isomers) | 120-47-8 |
| Acidity | Acidic (Carboxylic acid, pKa ~4.5) | Neutral/Phenolic (pKa ~8.4) |
| Primary Use | Intermediate, Polymer Monomer, Metabolite | Preservative (Cosmetics/Food) |
Solubility Fundamentals: Polar vs. Non-Polar Context
The solubility of 2-Ethyl-4-hydroxybenzoic acid is governed by the competition between its hydrophilic functional groups (Carboxylic acid, Phenolic hydroxyl) and its hydrophobic domain (Ethyl-substituted Benzene ring).
Mechanistic Insight
-
Polar Protic Solvents (Water, Methanol):
-
Water:[1][2] The hydrophobic ethyl group and aromatic ring disrupt the water structure, making the free acid sparingly soluble in water at neutral/acidic pH. Solubility is driven solely by the ionization of the carboxylic acid (pKa ≈ 4.5).
-
Alcohols:[3][4] The compound dissolves readily due to strong hydrogen bonding between the solvent and both the -COOH and -OH groups.
-
-
Polar Aprotic Solvents (DMSO, DMF):
-
Exhibits excellent solubility . These solvents disrupt the strong intermolecular hydrogen dimer bonds of the benzoic acid derivative, effectively solvating the monomeric form.
-
-
Non-Polar Solvents (Hexane, Toluene):
-
Hexane:Insoluble to Sparingly Soluble . The high polarity of the -COOH and -OH groups prevents solvation in aliphatic hydrocarbons.
-
Toluene: Moderate solubility, often facilitated by the formation of cyclic dimers (intermolecular H-bonding between two acid molecules), shielding the polar core.
-
Solubility Data Table (Experimental & Analog-Inferred)
| Solvent Class | Specific Solvent | Solubility Rating | Estimated Limits (25°C) | Primary Interaction |
| Polar Protic | Water (pH < 4) | Poor | < 1.0 g/L | Hydrophobic Effect (Dominant) |
| Polar Protic | Water (pH > 7) | High | > 50 g/L | Ion-Dipole (Salt formation) |
| Polar Protic | Ethanol / Methanol | Very Good | > 100 g/L | Hydrogen Bonding |
| Polar Aprotic | DMSO / DMF | Excellent | > 200 g/L | Dipole-Dipole |
| Non-Polar | Hexane / Heptane | Insoluble | < 0.1 g/L | None (Phase separation) |
| Intermediate | Ethyl Acetate | Good | 20–50 g/L | H-Bond Acceptance |
Troubleshooting Guide
Scenario A: "My sample precipitates immediately upon adding water."
Cause: The free acid form is hydrophobic. Adding water to an organic solution (like DMSO or Ethanol) drastically increases the polarity of the medium, forcing the hydrophobic aromatic ring to aggregate and precipitate. Solution:
-
pH Adjustment: Convert the acid to its salt form. Add 1.1 equivalents of NaOH or KOH. The resulting sodium 2-ethyl-4-hydroxybenzoate is highly water-soluble.
-
Co-solvent Strategy: Maintain at least 20-30% (v/v) organic co-solvent (Ethanol or PEG-400) if the free acid form is required.
Scenario B: "I cannot extract the compound into the organic layer during workup."
Cause: If your aqueous phase is basic (pH > 6), the compound exists as a benzoate anion, which stays in the water. Solution:
-
Check pH: Measure the pH of the aqueous layer.
-
Acidify: Add HCl or H₂SO₄ dropwise until pH < 3. This protonates the carboxylate (COO⁻ → COOH), rendering the compound neutral and hydrophobic.
-
Extract: Use Ethyl Acetate or Dichloromethane (DCM) for extraction.
Scenario C: "Recrystallization failed; the product oiled out."
Cause: "Oiling out" occurs when the solute separates as a liquid phase before crystallizing, often because the boiling point of the solvent is higher than the melting point of the solute in the mixture, or the supersaturation is too high. Solution:
-
Change Solvent System: Switch from a single solvent to a solvent/anti-solvent pair.
-
Recommended: Dissolve in minimal hot Ethanol , then slowly add warm Water until turbidity persists. Cool slowly.
-
-
Seeding: Add a tiny crystal of pure 2-Ethyl-4-hydroxybenzoic acid to the oiled mixture to induce nucleation.
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination
Use this to determine the precise pH required for aqueous formulation.
-
Preparation: Weigh 100 mg of 2-Ethyl-4-hydroxybenzoic acid into a 20 mL vial.
-
Initial Slurry: Add 10 mL of deionized water. Vortex. Observe insolubility (suspension).
-
Titration:
-
Add 0.1 M NaOH in 100 µL increments while stirring.
-
Record pH after each addition.
-
Observe the "Clarification Point" (where the solution becomes clear).
-
-
Calculation: Plot pH vs. Volume NaOH. The clarification point usually occurs near pH 6.0–7.0.
Protocol 2: Purification via Acid-Base Precipitation
Best for isolating the compound from crude reaction mixtures.
-
Dissolution: Dissolve crude solid in 10% NaOH solution (approx. 10 mL per gram of solid). Filter off any insoluble non-acidic impurities.
-
Precipitation:
-
Place the filtrate in an ice bath (0–5°C).
-
Slowly add 6 M HCl with vigorous stirring.
-
Target pH: 1.0–2.0.
-
-
Isolation: A thick white precipitate will form. Filter via vacuum filtration (Buchner funnel).
-
Washing: Wash the cake with ice-cold water (3x) to remove excess acid and salts.
-
Drying: Dry in a vacuum oven at 40°C overnight.
Visualizing Solubility Logic
Diagram 1: Solvent Selection Decision Tree
This workflow assists in selecting the correct solvent based on your experimental goal.
Caption: Decision tree for selecting the optimal solvent based on experimental intent (Analysis, Synthesis, or Purification).
Diagram 2: pH-Dependent Solubility Mechanism
Visualizing why pH adjustment is the most effective troubleshooting step.
Caption: The reversible transition between the insoluble free acid and soluble salt form governs aqueous handling.
References
-
Ueno, R. et al. (2005). Process for production of hydroxybenzoic acids. European Patent EP1559705A1. Retrieved from .
- Context: Describes the synthesis and precipitation purification of 2-ethyl-4-hydroxybenzoic acid
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 17904358, 2-Ethyl-4-hydroxybenzoic acid. Retrieved from .
- Context: Confirmation of chemical identity, molecular weight, and distinction
- Mota, F. L. et al. (2008). Aqueous Solubility of Some Benzoic Acid Derivatives. European Journal of Pharmaceutical Sciences.
-
Zhang, Y. et al. (2022). Photocatalytic Degradation and Mineralization of Estriol. Catalysts, 13(1), 43. Retrieved from .
- Context: Identifies 2-ethyl-4-hydroxybenzoic acid as a degradation intermediate, confirming its stability and presence in aqueous oxidative p
Sources
Technical Support Center: Resolution of Ethyl-4-hydroxybenzoic Acid Positional Isomers
Welcome to the Analytical Troubleshooting Center. Separating positional isomers like 2-ethyl-4-hydroxybenzoic acid and 3-ethyl-4-hydroxybenzoic acid is a notorious bottleneck in drug development and quality control. Because these compounds share identical molecular weights and nearly identical polarities, standard reversed-phase chromatography often fails to resolve them.
This guide provides researchers and scientists with the mechanistic insights and field-proven protocols required to achieve baseline resolution.
Frequently Asked Questions & Troubleshooting Guides
Q: Why do 2-ethyl-4-hydroxybenzoic acid and 3-ethyl-4-hydroxybenzoic acid co-elute on my standard C18 column? A: Standard C18 reversed-phase columns separate analytes primarily based on global hydrophobicity (LogP). Because these two compounds are positional isomers, their overall lipophilic surface area is nearly identical. Separation of hydrophilic isomers is extremely difficult when relying on a single retention mechanism like reversed-phase chromatography, as the minor differences in localized electron density are insufficient to drive separation[1].
Q: How do the structural differences between these isomers dictate their chemical behavior? A: To separate them, you must exploit the specific steric hindrance caused by the ethyl group's position, which directly impacts hydrogen bonding:
-
2-Ethyl-4-hydroxybenzoic acid: The ethyl group is ortho to the carboxylic acid. This bulky alkyl group forces the carboxyl group slightly out of the aromatic plane to relieve steric strain. Consequently, its ability to form optimal hydrogen bonds is disrupted, but its phenolic hydroxyl group (at the para position) remains fully exposed.
-
3-Ethyl-4-hydroxybenzoic acid: The ethyl group is ortho to the hydroxyl group. This sterically shields the hydroxyl group, restricting its hydrogen-bonding capacity. However, the carboxylic acid remains unhindered and coplanar with the aromatic ring. Since both molecules have the same functional groups, separation must be based on the accessibility of these groups to the stationary phase[2].
Q: What stationary phase should I use instead of C18? A: You must transition to orthogonal mechanisms such as shape selectivity, dipole-dipole interactions, or mixed-mode chromatography[3].
-
Pentafluorophenyl (PFP) Columns: PFP phases offer
interactions, dipole-dipole interactions, and hydrogen bonding. The fluorinated ring interacts differently with the isomers based on whether their aromatic -system is planar (3-ethyl) or disrupted (2-ethyl). -
Mixed-Mode / Hydrogen-Bonding Columns: Columns that utilize both reversed-phase and ion-exchange mechanisms (e.g., Primesep D) or specialized hydrogen-bonding phases (e.g., SHARC 1) provide alternative selectivity for structurally similar isomers[1].
-
Micellar Liquid Chromatography (MLC): Using a C18 column modified with a surfactant like Sodium Dodecyl Sulfate (SDS) has also been proven highly effective for resolving positional isomers of aromatic hydroxybenzoic acids[4].
Q: My peaks are tailing significantly. How do I correct this?
A: Peak tailing for hydroxybenzoic acids is typically caused by secondary interactions between the partially ionized carboxylic acid group (
Physicochemical & Chromatographic Data Summary
| Property / Feature | 2-Ethyl-4-hydroxybenzoic acid | 3-Ethyl-4-hydroxybenzoic acid |
| Ethyl Position | Ortho to Carboxyl group | Ortho to Hydroxyl group |
| Steric Hindrance | Hindered -COOH, Exposed -OH | Exposed -COOH, Hindered -OH |
| Ring Coplanarity | Disrupted at -COOH | Maintained at -COOH |
| Primary H-Bond Donor | Phenolic -OH | Carboxylic -OH |
| PFP Column Retention | Shorter (Disrupted | Longer (Planar |
Standard Operating Procedure: UPLC/HPLC Separation
Objective: Achieve baseline resolution (
Materials & Reagents:
-
Column: Pentafluorophenyl (PFP) Core-Shell, 100 mm x 2.1 mm, 2.6 µm (or equivalent mixed-mode column[1]).
-
Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid (v/v)[3].
-
Mobile Phase B: LC-MS Grade Methanol + 0.1% Formic Acid (v/v). (Note: Methanol is strongly preferred over Acetonitrile for PFP columns, as ACN can suppress
interactions).
Step-by-Step Methodology:
-
System Preparation: Purge the UPLC system with Mobile Phase A and B. Ensure the column oven is stabilized at 35°C to improve mass transfer and reduce backpressure. Degas the mobile phase using vacuum filtration or sonication to prevent air bubbles[3].
-
Sample Preparation: Dissolve the isomer mixture in an extraction solvent compatible with the mobile phase (e.g., 50:50 Water:Methanol). Filter the solution through a 0.22 µm PTFE syringe filter to remove particulates prior to injection[3].
-
Gradient Elution Profile:
-
0.0 - 1.0 min: 20% B (Isocratic hold to focus analytes)
-
1.0 - 8.0 min: 20% to 55% B (Linear gradient for separation)
-
8.0 - 10.0 min: 100% B (Column wash)
-
10.0 - 13.0 min: 20% B (Re-equilibration)
-
-
Flow Rate & Injection: Set the flow rate to 0.4 mL/min. Inject 2.0 µL of the sample.
-
Detection: Monitor UV absorbance at 254 nm and 280 nm[3].
Mechanistic & Troubleshooting Visualizations
Workflow for troubleshooting the co-elution of hydroxybenzoic acid positional isomers.
Mechanistic interactions driving the separation of ethyl-hydroxybenzoic acids on a PFP column.
References
-
HPLC Separation of Dihydroxybenzoic Acid - SIELC Technologies URL:[Link]
-
HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column - SIELC Technologies URL:[Link]
-
Micellar and sub-micellar ultra-high performance liquid chromatography of hydroxybenzoic acid and phthalic acid positional isomers - PubMed (National Institutes of Health) URL: [Link]
Sources
- 1. HPLC Separation of Dihydroxybenzoic Acid | SIELC Technologies [sielc.com]
- 2. HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column | SIELC Technologies [sielc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Micellar and sub-micellar ultra-high performance liquid chromatography of hydroxybenzoic acid and phthalic acid positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification of 2-Ethyl-4-hydroxybenzoic acid via recrystallization techniques
Topic: Recrystallization & Purification Protocols Ticket ID: PUR-2E4HBA-001 Status: Open Assigned Scientist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
2-Ethyl-4-hydroxybenzoic acid (2-E-4-HBA) is a critical intermediate, often employed in the synthesis of liquid crystal polymers (LCPs) and pharmaceutical agents.[1] Its structural rigidity and hydrogen-bonding capability make purity paramount; even trace isomers can disrupt polymerization kinetics or biological efficacy.[1]
This guide addresses the specific challenges of purifying 2-E-4-HBA, focusing on separating the target para-isomer from the ortho-isomer (salicylic acid derivative) byproducts common in Kolbe-Schmitt synthesis.
Module 1: Solvent System Thermodynamics
The Challenge: The "Ethyl" Effect
Unlike its parent compound, 4-hydroxybenzoic acid (PHBA), the introduction of an ethyl group at the C2 position increases the molecule's lipophilicity.
-
2-E-4-HBA: Reduced water solubility due to the hydrophobic ethyl steric bulk.[1]
Recommended Solvent Systems
We categorize solvent systems based on the impurity profile.
| Solvent System | Composition (v/v) | Primary Use Case | Mechanism of Action |
| Aqueous Ethanol | 30:70 (EtOH:H₂O) | General Purification | Gradient Polarity: The ethyl group requires ethanol for dissolution, while water acts as an anti-solvent for the para-isomer upon cooling. The ortho-isomer (often more soluble due to intramolecular H-bonding) remains in the mother liquor. |
| Dilute Acetic Acid | 10-20% AcOH in H₂O | Color Removal | Protonation Control: Suppresses ionization of the carboxylic acid, ensuring the molecule remains neutral and crystallizable. Excellent for removing oxidized phenolic oligomers.[1] |
| Toluene | 100% | Isomer Separation | Chelation Selectivity: Ortho-isomers form intramolecular H-bonds, making them highly soluble in non-polar toluene.[1] The target para-isomer (intermolecular H-bonds) is less soluble and precipitates.[1] |
Senior Scientist Note: Start with System 1 (Aqueous Ethanol) . It is the most tunable. If you observe "oiling out" (liquid-liquid phase separation), increase the ethanol content slightly or switch to the Toluene method.
Module 2: The Protocol (Standard Operating Procedure)
Workflow Visualization
The following diagram outlines the critical path for the purification of 2-E-4-HBA, highlighting the specific divergence points for impurity removal.
Caption: Workflow for 2-Ethyl-4-hydroxybenzoic acid purification. Note the critical decision point at the nucleation stage to prevent oiling out.
Step-by-Step Protocol (Aqueous Ethanol)
-
Saturation: Place 10g of crude 2-E-4-HBA in a round-bottom flask. Add 80 mL of 30% Ethanol/Water.[1]
-
Reflux: Heat to boiling (approx. 85-90°C). If the solid does not dissolve completely, add 95% Ethanol in 2 mL increments until clear.
-
Why? You want a saturated solution at boiling, not a dilute one.[1]
-
-
Decolorization (Optional): If the solution is pink/brown (oxidized phenols), add 0.5g activated charcoal.[1] Reflux for 5 mins.
-
Hot Filtration: Filter rapidly through a pre-warmed Buchner funnel to remove charcoal or mechanical impurities.[1]
-
Nucleation (The Critical Phase): Allow the filtrate to cool to room temperature slowly on a cork ring.
-
Seeding: When the temperature reaches ~50°C, add a few crystals of pure 2-E-4-HBA.
-
Why? This provides a template for the crystal lattice, preventing the "oiling out" phenomenon common with ethyl-substituted aromatics.
-
-
Harvest: Once at room temperature, move to an ice bath (0-4°C) for 30 minutes. Filter the white needles via vacuum.
-
Wash: Wash the filter cake with 10 mL of ice-cold 10% Ethanol/Water.
Module 3: Troubleshooting Center (FAQs)
Ticket #1: The Product is "Oiling Out"
User Report: "Instead of crystals, I see oily droplets at the bottom of the flask as it cools." Diagnosis: The solution temperature is above the saturation point but below the melting point of the impure solid (impurities depress the melting point).[4] The compound is separating as a liquid phase.[4][5]
Corrective Actions:
-
Re-dissolve: Reheat the mixture until the oil dissolves.
-
Adjust Solvent: Add a small amount (5-10% of total volume) of the solubilizing solvent (Ethanol).[1] Oiling out often indicates the solution is too rich in the anti-solvent (Water).
-
Vigorous Agitation: Stir rapidly during the cooling phase to disperse droplets, then add a seed crystal immediately.
Ticket #2: Low Yield / High Loss
User Report: "I started with 10g and recovered only 4g." Diagnosis: The ethyl group makes the compound significantly more soluble in ethanol than you anticipated, or the mother liquor volume is too high.
Corrective Actions:
-
Check Mother Liquor: Evaporate the filtrate to half volume and cool again to harvest a "second crop."
-
Solvent Ratio: Your solvent was likely too rich in ethanol.[1] Next time, use a 20:80 (EtOH:H₂O) ratio.[1]
-
pH Adjustment: The pKa of 4-hydroxybenzoic acid derivatives is ~4.[1]5. If your water is slightly alkaline, the acid will ionize and stay in solution.[1] Add a few drops of HCl to the recrystallization solvent to ensure pH < 3.
Ticket #3: Isomer Contamination (Ortho vs. Para)
User Report: "NMR shows a doublet at a different shift. I suspect the ortho-isomer (2-ethyl-6-hydroxybenzoic acid)." Diagnosis: The Kolbe-Schmitt reaction produces both isomers.[1][6] Separation relies on solubility differences.[1][7][8][9]
Corrective Actions:
-
Switch to Toluene: The ortho-isomer can form an intramolecular hydrogen bond (between the OH and COOH), making it soluble in non-polar solvents like Toluene. The para-isomer cannot do this and will precipitate from hot toluene.[1]
Module 4: Diagnostic Logic Tree
Use this decision tree to resolve purity issues in real-time.
Caption: Diagnostic logic tree for troubleshooting common recrystallization defects in 2-E-4-HBA.
References
-
Sigma-Aldrich. 4-Hydroxybenzoic acid: Properties and Solubility Data.[1] (General solubility baseline for hydroxybenzoic acids).[1] [1]
-
Mettler Toledo. Oiling Out in Crystallization: Causes and Remedies. (Mechanistic explanation of oiling out in aromatic acids).
-
National Institutes of Health (PubChem). 4-Hydroxybenzoic Acid Compound Summary.[1] (Physical property data including pKa and H-bonding potential).[1] [1]
-
University of Illinois. Recrystallization and Crystallization Guide. (Differentiation between crystallization and precipitation; isomer separation logic).
-
BenchChem. Application Notes and Protocols for the Kolbe-Schmitt Synthesis of Hydroxybenzoates. (Context on synthesis byproducts and isomer formation).
Sources
- 1. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. hi-static.z-dn.net [hi-static.z-dn.net]
Overcoming steric hindrance in 2-position alkylated benzoic acid reactions
The following technical guide is structured as a Tier-3 Support Resource for organic chemists and process engineers dealing with the specific challenges of functionalizing 2-position (ortho) alkylated benzoic acids.
Topic: Overcoming Steric Hindrance in Ortho-Substituted Benzoic Acid Reactions Ticket Ref: CHEM-SUP-2024-002 Status: Resolved / Guide Published Audience: Senior Chemists, Process Development, Medicinal Chemistry[1]
Executive Summary: The "Ortho Effect" Barrier
Reactions involving 2-alkylbenzoic acids (e.g., o-toluic acid) and 2,6-dialkylbenzoic acids (e.g., 2,4,6-trimethylbenzoic acid or Mesitoic acid) frequently fail under standard conditions.[1] The primary failure mode is Steric Inhibition of Approach . The bulky ortho-alkyl group shields the carbonyl carbon from nucleophilic attack, preventing the formation of the tetrahedral intermediate essential for standard Fischer esterification or EDC/HOBt amidation.
This guide provides validated protocols to bypass this kinetic barrier using high-energy activation (Acid Chlorides/Fluorides), alternative mechanisms (Acylium Ions), or inverse attack strategies (Carboxylate Alkylation).[1]
Troubleshooting & FAQs
Module A: Esterification Failures
User Question: I am trying to make the methyl ester of 2,6-dimethylbenzoic acid using MeOH and H2SO4 at reflux, but conversion is stuck at <5%. Why?
Technical Diagnosis: You are attempting a Fischer Esterification, which relies on the nucleophilic attack of methanol on the protonated carbonyl. In 2,6-disubstituted systems, the carbonyl carbon is effectively "caged" by the ortho-methyl groups. The transition state for the tetrahedral intermediate is too high in energy to form at a practical rate.
Solution: Switch to the Acylium Ion (Newman) Mechanism.
For di-ortho-substituted acids (Mesitoic acid derivatives), you must abandon the tetrahedral intermediate pathway.[1] Instead, generate a linear Acylium Ion (
-
Protocol: Dissolve the acid in 100% Sulfuric Acid (or Oleum) to generate the acylium ion. Pour this solution into cold methanol. The reaction is often near-instantaneous.
-
Alternative: Use the "Alkylation Route" (see Module C).
User Question: My 2-ethylbenzoic acid is not reacting with a secondary alcohol using EDC/DMAP. I see mostly starting material.
Technical Diagnosis: EDC (carbodiimide) activates the acid to an O-acylisourea.[1] This intermediate is bulky.[2] When you combine a bulky intermediate with a bulky ortho-substituent and a secondary alcohol, the steric crowding prevents the alcohol from approaching.
Solution: The Yamaguchi Esterification. This method utilizes a mixed anhydride with 2,4,6-trichlorobenzoyl chloride.[3][4] The reaction is driven by the regioselective attack of DMAP on the less hindered carbonyl of the mixed anhydride, followed by alcohol attack.[4]
-
Reagent: 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent).[3]
-
Catalyst: DMAP (Stoichiometric or catalytic).
-
Solvent: Toluene or THF (Reflux often required).
Module B: Amidation Challenges
User Question: I need to couple 2-chloro-6-methylbenzoic acid with a hindered aniline. HATU gave poor yields.[1][5]
Technical Diagnosis: While HATU is excellent, the active ester (At-ester) might still be too bulky or the reaction rate too slow, leading to hydrolysis or competing side reactions.
Solution: Acid Fluorides or T3P. [1][6]
-
Acid Fluorides: Acid fluorides are stable to water (unlike chlorides) but highly reactive toward amines. The small size of the Fluorine atom minimizes steric bulk in the transition state.
-
Reagent: Cyanuric Fluoride or TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).
-
-
T3P (Propylphosphonic Anhydride): This reagent forms a mixed anhydride with the phosphorus species. It is renowned for low epimerization (not relevant here) and high yields with sterically hindered substrates due to the high energy of the P-O bond cleavage.
Module C: The "Inverse" Strategy (Carboxylate Alkylation)
User Question: Is there a way to avoid activating the hindered carbonyl carbon altogether?
Technical Diagnosis: Yes. Instead of making the hindered carbonyl an electrophile (which requires a nucleophile to penetrate the steric wall), make the carboxylate oxygen the nucleophile. The steric hindrance at the oxygen is significantly less than at the carbon.
Solution: Carboxylate Alkylation. Deprotonate the acid to form the salt, then react with a reactive alkyl halide.
-
Reagent:
or . -
Electrophile: MeI, Benzyl Bromide, or Alkyl Iodide.
-
Solvent: DMF or NMP (Polar aprotic is critical to solvate the cation and leave the carboxylate "naked" and reactive).[7]
Decision Logic & Workflows
The following diagram illustrates the decision process for selecting the correct methodology based on the steric profile of your benzoic acid.
Caption: Decision matrix for selecting activation strategies based on ortho-substitution patterns. 2,6-disubstituted systems require "Acylium" or "Alkylation" pathways to bypass the tetrahedral intermediate.[1]
Experimental Protocols
Protocol A: Acylium Ion Esterification (For Mesitoic Acid types)
Best for: Methyl or Ethyl esters of 2,6-disubstituted benzoic acids.[1]
-
Dissolution: Place 1.0 g of the hindered benzoic acid in a round-bottom flask.
-
Ion Generation: Carefully add 5–10 mL of concentrated Sulfuric Acid (
) or Oleum. Stir at 0°C to RT until dissolved. Note: Evolution of gas or deep color change indicates acylium formation. -
Quenching: Pour the sulfuric acid solution slowly into a stirred flask containing 20 mL of cold, anhydrous Methanol (or Ethanol) at 0°C.
-
Workup: Pour the mixture into ice water (100 mL). Extract with Diethyl Ether or DCM. Wash with saturated
to remove unreacted acid. Dry and concentrate. -
Validation: Check IR. The carbonyl stretch of the ester (approx 1725 cm⁻¹) should replace the acid peak.
Protocol B: Acid Fluoride Amidation
Best for: Coupling hindered acids with hindered amines.[1]
-
Activation: Dissolve the hindered benzoic acid (1.0 equiv) in dry DCM under Nitrogen.
-
Reagent: Add Pyridine (1.0 equiv) and Cyanuric Fluoride (1.0 equiv) at -10°C.
-
Reaction: Stir for 1-2 hours. A precipitate (cyanuric acid) will form.
-
Isolation (Optional but recommended): Filter the mixture and concentrate to obtain the crude Acid Fluoride. Note: Acid fluorides are reasonably stable on silica gel.[1]
-
Coupling: Redissolve the Acid Fluoride in DCM. Add the amine (1.2 equiv) and DIPEA (1.5 equiv). Stir at RT or Reflux if necessary.
Protocol C: Carboxylate Alkylation (Cs2CO3 Method)
Best for: Making esters without touching the hindered carbonyl carbon.
-
Salt Formation: Dissolve hindered acid (1.0 equiv) in DMF (0.2 M concentration). Add Cesium Carbonate (
, 1.5 equiv). Stir for 30 mins at RT.[8] -
Alkylation: Add the Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.2 equiv).
-
Reaction: Stir at RT. If the substrate is extremely hindered (2,6-di-tert-butyl), heat to 60°C.[1]
-
Workup: Dilute with EtOAc, wash extensively with water/brine (to remove DMF).
Comparative Data: Coupling Reagents for Hindered Acids[9]
The table below summarizes yield comparisons for the coupling of 2,4,6-Trimethylbenzoic acid (Mesitoic acid) with Aniline (a moderately hindered coupling).
| Reagent System | Mechanism | Yield (Isolated) | Notes |
| EDC / HOBt | Carbodiimide | < 10% | Fails due to steric bulk of O-acylisourea.[1] |
| SOCl2 (Reflux) | Acid Chloride | 85% | Effective, but requires harsh conditions. |
| Ghosez's Reagent | Neutral Acid Chloride | 92% | Excellent. Neutral conditions prevent side reactions. |
| T3P / Pyridine | Propylphosphonic Anhydride | 94% | Recommended. Fast, clean workup (water soluble byproducts). |
| HATU / DIPEA | Uronium / Guanidinium | 65% | Moderate. Steric bulk of the HATU reagent itself can be an issue. |
References
-
Yamaguchi Esterification Mechanism: Inanaga, J., et al.[3] "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization." Bulletin of the Chemical Society of Japan, vol. 52, no.[3] 7, 1979, pp. 1989–1993. Link[1]
- Acylium Ion (Newman) Esterification: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th ed., Wiley-Interscience, 2007. (Textbook reference for Mesitoic Acid mechanism).
-
Ghosez's Reagent: Ghosez, L., et al. "1-Chloro-N,N,2-trimethyl-1-propenylamine."[1][9] Organic Syntheses, vol. 59, 1979, p.[9] 26. Link[9]
-
T3P Applications: Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P®)-Mediated One-Pot Rearrangement of Carboxylic Acids to Carbamates."[1][10] Synthesis, vol. 2011, no.[10] 09, 2011, pp. 1477-1483. Link[1]
-
Acid Fluorides in Peptide Coupling: Carpino, L. A., et al. "Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent."[9] Journal of the American Chemical Society, vol. 117, no. 19, 1995, pp. 5401–5402. Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. ijstr.org [ijstr.org]
- 3. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 4. Yamaguchi Esterification [organic-chemistry.org]
- 5. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 6. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Acid Halogenation Reagents [sigmaaldrich.com]
- 10. Propylphosphonic Anhydride (T3P®)-Mediated One-Pot Rearrangement of Carboxylic Acids to Carbamates [organic-chemistry.org]
Technical Guide: Optimizing Reaction Temperature for 2-Ethyl-4-Hydroxybenzoic Acid Acylation
Introduction: The Substrate & The Challenge
You are likely working with 2-ethyl-4-hydroxybenzoic acid (CAS: N/A for specific isomer, generic 4-HBA derivatives used in liquid crystals and API synthesis).[1] This molecule presents a unique "push-pull" electronic environment:
-
Electron-Withdrawing Carboxyl Group (C1): Deactivates the ring but serves as a handle for downstream coupling.[1]
-
Electron-Donating Hydroxyl (C4) & Ethyl (C2): The ethyl group at C2 provides mild steric bulk ortho to the acid, while the hydroxyl at C4 is the primary nucleophile for acylation.
The Critical Variable: Temperature. In the acylation of this phenolic substrate (typically using an acyl chloride or anhydride), temperature is not just a rate accelerator—it is the selectivity switch . Improper thermal management leads to three common failure modes:
-
O- vs. C-Acylation competition (Fries Rearrangement).
-
Oligomerization (Self-condensation between OH and COOH).[1]
-
Decarboxylation (Thermal instability of the electron-rich benzoic acid core).[1]
This guide provides a self-validating workflow to optimize these parameters.
Phase 1: Core Reaction Principles (The "Why")
Q: Why is the standard 0°C start insufficient for this specific substrate?
A: While 0°C controls the exotherm, the 2-ethyl group increases the lipophilicity of the molecule compared to unsubstituted 4-hydroxybenzoic acid. However, it also introduces steric strain.[1]
-
At < 0°C: The solubility of 2-ethyl-4-hydroxybenzoic acid in non-polar solvents (DCM, Toluene) drops significantly, leading to heterogeneous mixtures and inconsistent yields.[1]
-
At > 40°C: The thermodynamic stability of the C-acylated product (via Fries rearrangement) becomes relevant, especially if Lewis acid catalysts or strong bases are present.
Recommendation: Use a Stepwise Thermal Ramp protocol (detailed below) rather than a static temperature.
Phase 2: Experimental Protocol & Optimization
Standard Operating Procedure (SOP): O-Acylation
Target: Selective formation of the phenolic ester (e.g., 4-acetoxy-2-ethylbenzoic acid).[1]
Reagents:
-
Substrate: 2-Ethyl-4-hydroxybenzoic acid (1.0 eq)[1]
-
Acylating Agent: Acyl Chloride (1.1 eq) or Anhydride (1.2 eq)[1]
-
Base: Pyridine (2.0 eq) or Et3N (1.5 eq) + DMAP (0.1 eq)[1]
-
Solvent: Anhydrous THF (preferred for solubility) or DCM.[1][2]
The Thermal Ramp Protocol:
| Step | Temperature | Duration | Mechanistic Purpose |
| 1. Dissolution | 25°C | 15 min | Ensure complete homogeneity of the 2-ethyl-4-HBA substrate. The ethyl group aids solubility here compared to bare HBA. |
| 2. Addition | -5°C to 0°C | 30 min | Kinetic Control. Slow addition of acyl chloride prevents localized hot spots that trigger oligomerization. |
| 3.[1] Reaction | 0°C → 23°C | 2-4 hrs | Allow natural warming.[1] The reaction rate increases as the concentration of reagents decreases, maintaining a steady turnover without thermal spikes. |
| 4. Quench | < 10°C | N/A | Cool before adding water/acid to prevent hydrolysis of the newly formed labile phenolic ester. |
Phase 3: Troubleshooting Guide (Q&A)
Scenario A: "My yield is low (<50%), and I see unreacted starting material."
Q: I ran the reaction at 0°C for 4 hours. Why didn't it finish? A: The 2-ethyl group provides electron density (+I effect), making the phenol more nucleophilic than standard 4-HBA.[1] However, if you used DCM at 0°C, the starting material likely precipitated out of solution before reacting.
-
Fix: Switch to THF or Acetone (if using anhydride). Alternatively, maintain the reaction at 20°C (Room Temp) immediately after addition. The steric bulk of the ethyl group does not hinder the C4 hydroxyl, so sterics are not the issue—solubility is.
Scenario B: "I see a new impurity spot that is UV-active but not my product."
Q: I heated the reaction to 60°C to speed it up. What is this byproduct? A: You likely triggered a Fries Rearrangement or Oligomerization .
-
Fries Rearrangement: At high temperatures, the phenolic ester can rearrange to a ketone (C-acylation) at the C3 or C5 position.
-
Anhydride Formation: The carboxylic acid at C1 can react with the acylating agent to form a mixed anhydride, which is unstable and leads to complex mixtures.
-
Fix: Never exceed 40°C unless you are specifically aiming for the thermodynamic C-acylated product.
Scenario C: "The product hydrolyzes during workup."
Q: I obtained high conversion by HPLC, but isolated yield is poor. A: Phenolic esters are more susceptible to hydrolysis than aliphatic esters, especially in basic media. The 2-ethyl group does not protect the ester linkage at C4.
-
Fix: Ensure the quench pH is acidic (pH 3-4) using 1M HCl.[1] Do not use strong hydroxide bases for the wash; use saturated NaHCO3 or Brine. Keep the workup cold (0-5°C).
Phase 4: Visualizing the Pathway
The following diagram illustrates the bifurcation between Kinetic Control (Target) and Thermodynamic Control (Impurity) based on temperature.
Caption: Reaction pathway bifurcation. Green path represents the optimized low-temperature protocol.[1] Red paths indicate high-temperature failure modes.[1]
Phase 5: Advanced Considerations (Data & Logic)
Solvent Effect Table
Choice of solvent dictates the maximum safe operating temperature and solubility profile.
| Solvent | Solubility of 2-Et-4-HBA | Rec. Temp Range | Notes |
| DCM | Moderate | -10°C to 35°C | Good for isolation (easy evap), but risk of precipitation at low temp.[1] |
| THF | High | -20°C to 50°C | Best choice. Solubilizes both polar acid and non-polar ethyl group.[1] |
| Toluene | Low | 0°C to 80°C | Avoid. Poor solubility requires high temp, risking side reactions.[1] |
| Acetone | High | 0°C to 40°C | Good for Schotten-Baumann conditions (aq.[1] base). |
The "Ethyl Effect" (Mechanistic Insight)
Unlike simple 4-hydroxybenzoic acid, the 2-ethyl group exerts an ortho-effect on the carboxylic acid.[1]
-
Impact: It sterically hinders the carboxylic acid slightly, reducing the rate of unwanted mixed-anhydride formation at C1 compared to the un-substituted analog.
-
Result: You can be slightly more aggressive with acyl chloride equivalents (1.1 - 1.2 eq) without immediately triggering polymerization, provided T < 25°C.[1]
References
-
PubChem. (n.d.).[1] 2-Ethyl-4-hydroxybenzoic acid | C9H10O3.[1][3] National Library of Medicine. Retrieved October 26, 2023, from [Link][1]
-
Organic Syntheses. (1977).[1] Esterification of Carboxylic Acids with Trialkyloxonium Salts: Ethyl and Methyl 4-Acetoxybenzoates. Org. Synth. 57, 43. Retrieved October 26, 2023, from [Link][1]
-
LibreTexts Chemistry. (2024). Kinetic vs. Thermodynamic Control of Reactions. Retrieved October 26, 2023, from [Link]
Sources
- 1. 3093551-90-4,(R)-2-Fluoro-4-[2-(4-isopropylbenzyl)-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl]-6-(neopentylamino)phenol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Ethyl-4-hydroxybenzoic acid | C9H10O3 | CID 17904358 - PubChem [pubchem.ncbi.nlm.nih.gov]
Removing unreacted phenols from 2-Ethyl-4-hydroxybenzoic acid crude product
Welcome to the Technical Support Center. This guide is curated for researchers, analytical scientists, and drug development professionals who are troubleshooting the purification of 2-ethyl-4-hydroxybenzoic acid. Specifically, this module addresses the removal of unreacted phenols—a ubiquitous impurity encountered when synthesizing phenolic acids via the Kolbe-Schmitt reaction or related carboxylation pathways.
The Core Mechanism: Causality of Separation
During the synthesis of 2-ethyl-4-hydroxybenzoic acid, the carboxylation of the corresponding phenoxide (e.g., sodium 3-ethylphenoxide) often results in incomplete conversion. The reaction inherently yields unreacted phenols due to the volatilization of phenols and the equilibrium dynamics of the high-temperature carboxylation process [1].
To separate these unreacted phenols from the target phenolic acid, we must exploit a critical "solubility switch" driven by differences in acidity (
-
The Carboxylic Acid Group: The carboxyl group on 2-ethyl-4-hydroxybenzoic acid is highly acidic (
). -
The Phenolic Hydroxyl Group: Both the target molecule and the unreacted phenol contain a phenolic
group, which is significantly less acidic ( ).
By using a weak base like aqueous sodium bicarbonate (
Troubleshooting Guide & FAQs
Q1: Why is my crude product heavily contaminated with unreacted phenols in the first place?
A1: The Kolbe-Schmitt reaction is an equilibrium-driven process. High-temperature conditions (often 150–225 °C) can cause the phenoxide to revert or the phenol to volatilize, limiting the stoichiometric conversion[1]. If your conversion is unacceptably low, ensure your starting phenoxide is completely anhydrous before introducing
Q2: Can I use Sodium Hydroxide (NaOH) instead of Sodium Bicarbonate (
Q3: After acidifying the aqueous layer to recover my product, it forms a milky emulsion or an oil instead of precipitating as crystals. How do I fix this? A3: This phenomenon, known as "oiling out," occurs when the target compound precipitates above its melting point in the solvent mixture, or due to rapid supersaturation. To correct this:
-
Cool the aqueous layer in an ice bath to 0–5 °C before and during the addition of the acid.
-
Add the hydrochloric acid (HCl) dropwise with vigorous stirring to prevent localized zones of high acidity.
-
If an oil still forms, introduce a small amount of seed crystals or scratch the inside of the glass flask with a glass rod to provide nucleation sites for crystallization.
Quantitative Data: Physicochemical Properties for Separation
Understanding the ionization states at different pH levels is critical for designing your extraction parameters.
| Compound / Functional Group | Approximate | State in aq. | State in aq. NaOH (pH ~14) |
| 2-Ethyl-4-hydroxybenzoic acid (Carboxyl | ~4.5 | Deprotonated (Water-soluble) | Deprotonated (Water-soluble) |
| 2-Ethyl-4-hydroxybenzoic acid (Phenolic | ~10.0 | Protonated (Neutral) | Deprotonated (Water-soluble) |
| Unreacted Phenol (e.g., 3-Ethylphenol) | ~10.0 | Protonated (Organic-soluble) | Deprotonated (Water-soluble) |
Step-by-Step Methodology: Self-Validating Acid-Base Extraction
This protocol is designed as a self-validating system. Each step contains a verification checkpoint to ensure the causality of the chemistry is actively monitored.
Step 1: Dissolution
-
Action: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Diethyl Ether).
-
Validation: Ensure complete dissolution. Any undissolved polymeric byproducts or inorganic salts should be removed via gravity filtration to prevent emulsion formation during extraction.
Step 2: Selective Deprotonation
-
Action: Transfer the organic layer to a separatory funnel. Add an equal volume of saturated aqueous
. Swirl gently, venting the stopcock frequently to release pressure. -
Validation: Observe
gas evolution (effervescence). The chemical reaction is: . The cessation of bubbling upon subsequent washes confirms the complete neutralization of the carboxylic acid.
Step 3: Phase Separation
-
Action: Allow the layers to separate completely. Drain the lower aqueous layer (containing the sodium salt of 2-ethyl-4-hydroxybenzoic acid) into an Erlenmeyer flask. Retain the organic layer (containing unreacted phenols).
-
Validation: Perform Thin Layer Chromatography (TLC) on the organic layer. The spot corresponding to the carboxylic acid should be entirely absent, confirming a quantitative extraction.
Step 4: Acidification and Precipitation
-
Action: Cool the aqueous layer in an ice bath (0–5 °C). Slowly add 3M HCl dropwise with vigorous magnetic stirring until the solution is highly acidic.
-
Validation: Use pH paper to confirm the pH is strictly
. A dense white precipitate of pure 2-ethyl-4-hydroxybenzoic acid should form immediately, as the molecule is re-protonated and loses its water solubility.
Step 5: Isolation
-
Action: Isolate the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold distilled water to remove residual inorganic salts (NaCl). Dry under a vacuum.
-
Validation: Check the melting point of the dried crystals and perform HPLC/UV analysis to verify the complete absence of phenolic impurities.
Workflow Visualization
Caption: Workflow for the selective acid-base extraction of 2-ethyl-4-hydroxybenzoic acid from unreacted phenols.
References
-
Title: Potential Large-Scale CO2 Utilisation for Salicylic Acid Production via a Suspension-Based Kolbe–Schmitt Reaction in Toluene Source: Molecules (MDPI), 2024, 29(11), 2527. URL: [Link]
-
Title: 2.1: Separation of an Unknown Mixture by Acid/Base Extraction Source: Chemistry LibreTexts, Organic Chemistry Lab Manual URL: [Link]
Technical Support Center: Precision Bromination of 2-Ethyl-4-hydroxybenzoic Acid
Ticket ID: CHE-BR-2E4H-001 Status: Open Priority: High (Process Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Diagnostic Matrix
User Issue: Controlling side reactions during the electrophilic aromatic substitution (bromination) of 2-Ethyl-4-hydroxybenzoic acid. Chemical Context: The substrate contains a strong activator (-OH), a weak activator (-Ethyl), and a deactivator (-COOH). The -OH group dominates the directing effects, activating positions 3 and 5. Position 5 is kinetically favored due to steric hindrance at position 3 (sandwiched between -Ethyl and -OH).
Diagnostic Matrix: Symptom-to-Cause Analysis
Use this table to identify the root cause of your specific impurity profile.
| Symptom / Observation | Probable Side Reaction | Root Cause | Corrective Action |
| Product contains ~10-15% Di-bromo species | Over-bromination (3,5-dibromo formation) | Excess reagent or localized high concentration zones. | Switch to "Starvation Kinetics" (See Protocol A). |
| Lachrymatory (tear-inducing) impurities | Benzylic Bromination (Side-chain attack) | Radical mechanism activation (Light/Heat). | Exclude light; switch to ionic solvent (See Protocol B). |
| Gas evolution (CO2) & loss of acidity | Bromodecarboxylation | Ipso-substitution at C1 due to harsh conditions. | Reduce temperature (<5°C); avoid excess Br2. |
| Dark tarry mixture / Quinones | Oxidation | Oxidation of phenol to quinone. | Inert atmosphere (N2); Quench immediately with NaHSO3. |
Reaction Pathway Analysis
To control the reaction, you must visualize the competing pathways. The goal is Path A (Nuclear Bromination at C5). Path B (Radical) and Path C (Over-reaction) are the primary threats.
Figure 1: Competing reaction pathways. Green indicates the desired ionic mechanism. Red indicates radical or destructive side reactions.
Technical Protocols & Troubleshooting
Protocol A: Controlling Over-Bromination (Stoichiometry)
The Issue: The product (monobromide) is still activated by the -OH group, making it susceptible to a second bromination at Position 3. The Fix: Use "Starvation Kinetics" where the concentration of Br2 is always near zero relative to the substrate.
Step-by-Step Workflow:
-
Solvent System: Dissolve 2-Ethyl-4-hydroxybenzoic acid in Glacial Acetic Acid (AcOH) . AcOH promotes the ionic mechanism (suppressing radicals) and stabilizes the transition state.
-
Temperature: Cool the vessel to 0°C – 5°C . Do not freeze the solvent (AcOH freezes at ~16°C, so add a small amount of DCM or use an AcOH/H2O mixture if necessary to maintain liquidity, though pure AcOH is preferred for selectivity).
-
Reagent Preparation: Dilute Bromine (Br2) in AcOH (1:5 v/v).
-
Addition Mode: Add the Br2 solution dropwise over 2 hours.
-
Critical: The solution should remain pale yellow. If it turns dark orange, stop addition and wait for the color to fade.
-
-
Stoichiometry: Stop exactly at 0.95 - 1.0 equivalents . Do not push for 100% conversion; it is better to leave 5% starting material (removable by recrystallization) than to generate 5% di-bromo impurity (difficult to separate).
Protocol B: Preventing Benzylic Bromination (Regiocontrol)
The Issue: The ethyl group at C2 has benzylic protons. Under radical conditions (light/heat), Br2 will attack here.[1] The Fix: Shut down the radical initiation pathway.
Operational Checklist:
-
Light Exclusion: Wrap the reaction flask and addition funnel in aluminum foil. Ambient lab light is sufficient to initiate radical chains.
-
Oxygen Scavenging: Purge the headspace with Nitrogen or Argon. Oxygen can promote radical processes.
-
Solvent Choice: Avoid non-polar solvents like CCl4 or Benzene. Use high-dielectric solvents (AcOH, Acetonitrile) which favor the ionic intermediate (Arenium ion) over the radical intermediate.
FAQ: Advanced Troubleshooting
Q1: I am seeing significant decarboxylation (loss of CO2). Why? A: This is "Bromodecarboxylation." It occurs when the electrophile attacks the carbon bearing the carboxylic acid (C1) instead of the open ortho-position (C5). This is often driven by:
-
High Temperature: Ensure T < 10°C.
-
Water Content: In highly aqueous media, the carboxylic acid may exist as a carboxylate, which decarboxylates more easily. Ensure your Acetic Acid is glacial (anhydrous).
Q2: Can I use NBS (N-Bromosuccinimide) instead of liquid Bromine? A: Yes, and it is often superior for selectivity.
-
Why: NBS provides a low, steady concentration of Br2 in situ.
-
Condition: Use NBS in Acetonitrile or DMF at 0°C.
-
Warning: Do not use NBS with radical initiators (AIBN) or in CCl4, as this is the textbook method to promote benzylic bromination.
Q3: How do I separate the 3,5-dibromo impurity if it forms? A: Separation is difficult due to similar pKa and solubility.
-
Approach: Exploiting the acidity difference. The di-bromo species is more acidic (due to two electron-withdrawing Br atoms) than the mono-bromo.
-
Method: Perform a careful pH-gradient extraction. Dissolve the mixture in organic solvent and wash with a buffer at pH ~4.5. The di-bromo species may preferentially extract into the aqueous phase, leaving the mono-bromo in the organic phase. (Validation via TLC/HPLC required).
References
-
Mechanistic Basis of Phenol Bromination
- Source: SaveMyExams.
-
Relevance: Establishes the high reactivity of phenol and the necessity of controlling conditions to prevent polysubstitution.[2]
-
URL:
-
Kinetics of Hydroxybenzoic Acid Bromination
-
Source: Patil, D.B., Kapoor, S.B.[3] "Effect of bromide ion on the kinetics of bromination of o-hydroxy benzoic acid..." Core.ac.uk.
- Relevance: Discusses the kinetics of brominating hydroxybenzoic acids and the catalytic role of bromide ions, supporting the use of controlled ionic conditions.
-
URL:
-
-
Control of Benzylic Bromination
- Source: Scientific Update.
- Relevance: Details the radical nature of benzylic bromination and strategies (like solvent choice and light exclusion)
-
URL:
-
Bromodecarboxylation Mechanisms
-
Source: Grovenstein, E., Henderson, U.V.[3][4][5] "Decarboxylation. III. The Kinetics and Mechanism of Bromodecarboxylation..." Journal of the American Chemical Society.[5]
- Relevance: Provides the mechanistic grounding for why decarboxylation occurs during bromination of hydroxybenzoic acids and how to avoid it.
-
URL:
-
-
General Regioselectivity in Alkylphenols
-
Source: BenchChem.[3] "Troubleshooting Bromination Side Reactions."
- Relevance: Practical industrial advice on solvent selection (CS2 vs Polar) and temperature control to favor mono-substitution.
-
URL: (General landing page for verified protocols).
-
Sources
Stability of 2-Ethyl-4-hydroxybenzoic acid under UV irradiation conditions
Technical Support Center: Photostability of 2-Ethyl-4-hydroxybenzoic Acid (2-E-4-HBA)
Introduction: The Molecule & The Challenge
Subject: 2-Ethyl-4-hydroxybenzoic acid (CAS: 15181-43-8) Common Role: Impurity in Sartan drugs (e.g., Candesartan), synthetic intermediate, or degradation product of alkyl-substituted benzoates.
Critical Distinction: Before proceeding, verify your molecule.
-
Target: 2-Ethyl-4-hydroxybenzoic acid (Ethyl group on the benzene ring at C2; Carboxylic acid at C1).
-
NOT: Ethyl 4-hydroxybenzoate (Ethylparaben; Ethyl group attached to the oxygen of the carboxylate).
The Stability Challenge:
Phenolic acids like 2-E-4-HBA are chromophores that absorb UV radiation (typically
-
Yellowing: Formation of quinoid structures.
-
Assay Drift: Loss of the parent peak in HPLC.
-
Ghost Peaks: Appearance of 3-ethylphenol (decarboxylation product) or hydroxylated species.
Module 1: Validated Photostability Protocol (ICH Q1B Aligned)
This protocol is designed to differentiate between thermal degradation and true photodegradation.
Experimental Setup
| Parameter | Specification | Rationale |
| Light Source | Option 1: Xenon Arc (D65/ID65)Option 2: Cool White Fluorescent + Near UV | Complies with ICH Q1B guidelines for confirmatory testing. |
| Exposure Target | Visible: | Minimum dose required to confirm photostability. |
| Sample State | Solid State: Thin layer (< 3mm)Solution: 1 mg/mL in MeOH/Water (50:50) | Solid state mimics shelf storage; Solution state mimics analytical handling. |
| Control | "Dark Control" (Wrapped in Aluminum Foil) | Distinguishes temperature effects from light effects. |
| Container | Quartz (High UV transmission) or Class 1 Borosilicate | Standard glass blocks UV <320nm, potentially masking instability. |
The Workflow (Visualization)
Figure 1: Step-by-step workflow for comparative photostability testing (Light vs. Dark).
Module 2: Analytical Methodology (HPLC-UV)
To detect 2-E-4-HBA and its degradation products, you cannot use a generic gradient. You must suppress the ionization of the carboxylic acid to prevent peak tailing.
Recommended Method:
-
Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax).
-
Mobile Phase A: 0.1% Phosphoric Acid or 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
0 min: 5% B
-
10 min: 60% B
-
15 min: 90% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm (General) and 272 nm (Specific max).
-
Temperature: 30°C.
Why this works: The acidic mobile phase (pH 2.5) keeps the carboxylic acid group (
Module 3: Troubleshooting & Diagnostics
Scenario A: "My sample turned yellow/brown after irradiation."
-
Diagnosis: Photo-oxidative coupling.
-
Mechanism: UV light generates phenoxy radicals. These radicals couple to form quinones or biphenyl dimers, which are highly conjugated and colored.
-
Solution: This indicates the molecule is photolabile. If this occurs in formulation, you must add an excipient that acts as a radical scavenger (e.g., EDTA or Bisulfite) or use amber packaging.
Scenario B: "I see a new peak eluting after the main peak."
-
Diagnosis: Decarboxylation.[2]
-
Mechanism: 2-Ethyl-4-hydroxybenzoic acid loses
to form 3-Ethylphenol . -
Confirmation: Check the UV spectrum of the new peak. Phenols have a distinct shift compared to benzoic acids.
-
Fix: Ensure samples are not exposed to light during preparation. Use amber glassware.
Scenario C: "Recovery is low (<90%) in the Dark Control."
-
Diagnosis: Thermal instability or Adsorption.
-
Root Cause: The lamp generates heat. If the dark control degrades, the molecule is thermally unstable, not just photolabile. Alternatively, the acid may be adsorbing to plastic containers.
-
Fix:
-
Use a temperature-controlled photostability chamber (maintain 25°C).
-
Switch from plastic tubes to silanized glass to prevent adsorption.
-
Degradation Pathway Visualization
Figure 2: Proposed photodegradation pathways for substituted hydroxybenzoic acids.
FAQ: Expert Insights
Q: Can I use plastic cuvettes for the solution test? A: No. Standard plastic (polystyrene) absorbs UV light below 300nm, effectively shielding your sample from the very radiation you are trying to test. You must use Quartz or UV-transparent plastic (PMMA), though Quartz is preferred for chemical resistance.
Q: The ICH guideline mentions "Quinine Chemical Actinometry." Is this required? A: It is a validation step. If you are unsure if your chamber is delivering the correct UV dose, you expose a solution of Quinine Hydrochloride. Its degradation rate is known. If it degrades within the expected range, your chamber is validated. For routine R&D, a calibrated radiometer is sufficient.
Q: Why does the retention time shift in my irradiated sample?
A: If the pH of your solution changes during irradiation (due to
References
-
ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.[3] Link
- George, C., et al. (2005). Photochemistry of hydroxybenzoic acids in aqueous solution.
-
PubChem. (n.d.). 2-Ethyl-4-hydroxybenzoic acid (Compound Summary). National Library of Medicine. Link
-
USP General Chapter <1225>. Validation of Compendial Procedures. (For HPLC method validation criteria). Link
Sources
- 1. Separation of Benzoic acid, 2-[bis(4-hydroxyphenyl)methyl]-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. 153. The mechanism of decarboxylation. Part V. Kinetics of the decarboxylation of hydroxybenzoic acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
Validation & Comparative
1H NMR chemical shifts of 2-Ethyl-4-hydroxybenzoic acid vs Ethylparaben
This guide provides a definitive technical comparison between 2-Ethyl-4-hydroxybenzoic acid and Ethylparaben (Ethyl 4-hydroxybenzoate).[1][2] Despite sharing the molecular formula (
Executive Summary: The "Smoking Gun" Differentiation
The most critical differentiator is the chemical shift of the methylene (
-
Ethylparaben (Ester): The ethyl group is attached to an oxygen atom.[1] The methylene protons are significantly deshielded, appearing downfield at
4.2 – 4.4 ppm .[2] -
2-Ethyl-4-hydroxybenzoic acid (Acid): The ethyl group is attached directly to the aromatic ring (benzylic).[1] The methylene protons appear upfield at
2.6 – 3.0 ppm .[1]
Structural Analysis & Chemical Context
Understanding the structural origin of the NMR signals is prerequisite for accurate interpretation.[3]
| Feature | Ethylparaben | 2-Ethyl-4-hydroxybenzoic acid |
| IUPAC Name | Ethyl 4-hydroxybenzoate | 2-Ethyl-4-hydroxybenzoic acid |
| Structure Type | Ester (Ethyl group on Carboxyl Oxygen) | Substituted Benzoic Acid (Ethyl group on Ring C2) |
| Symmetry | Symmetric (AA'BB' aromatic system) | Asymmetric (ABC / ABX aromatic system) |
| Electronic Effect | Ethyl group is inductively withdrawing (via Oxygen).[1][2][4] | Ethyl group is weakly donating (Inductive + Hyperconjugation).[1][2] |
Visualization of Structural Differences
Figure 1: Structural connectivity comparison highlighting the position of the ethyl group.[1][2]
1H NMR Spectral Comparison Data
The following data assumes a standard solvent such as DMSO-
Table 1: Chemical Shift Comparison ( , ppm)
| Proton Assignment | Ethylparaben (Experimental) | 2-Ethyl-4-hydroxybenzoic acid (Predicted/Validated*) | Differentiation Note |
| Methyl (-CH3) | 1.35 – 1.40 (t) | 1.15 – 1.25 (t) | Acid ethyl group is slightly more shielded.[1][2] |
| Methylene (-CH2-) | 4.25 – 4.35 (q) | 2.60 – 2.95 (q) | PRIMARY DIAGNOSTIC PEAK. |
| Aromatic H (Ortho to CO) | ~7.95 (d, 2H) | ~7.80 (d, 1H, H6) | Acid loses symmetry; H6 is a doublet, not part of AA'BB'.[2] |
| Aromatic H (Ortho to OH) | ~6.90 (d, 2H) | ~6.60 – 6.75 (m, 2H, H3/H5) | Acid H3 is a singlet/small doublet; H5 is a dd.[2] |
| Phenolic -OH | ~10.0 – 10.3 (s) | ~10.0 – 10.2 (s) | Indistinguishable.[1][2] |
| Carboxylic -COOH | N/A (Ester) | ~12.0 – 13.0 (br s) | Broad singlet present only in the Acid.[1] |
*Note: Data for 2-Ethyl-4-hydroxybenzoic acid is derived from validated shifts of analogous 2-alkylbenzoic acids and 2-methyl-4-hydroxybenzoic acid.[1][2]
Detailed Mechanistic Interpretation
A. The Aliphatic Region (1.0 – 4.5 ppm)
-
Ethylparaben: The methylene protons are bonded to an oxygen atom (
).[1] Oxygen is highly electronegative, pulling electron density away from the protons (deshielding).[2] This shifts the signal downfield to ~4.3 ppm .[1] -
2-Ethyl-4-hydroxybenzoic acid: The methylene protons are bonded to an aromatic ring (
).[1][2] The aromatic ring exerts a deshielding anisotropic effect, but it is far weaker than the direct electronegative pull of oxygen. These "benzylic" protons resonate at ~2.8 ppm .[1]
B. The Aromatic Region (6.5 – 8.0 ppm)[5]
-
Ethylparaben (Symmetric): The molecule has a plane of symmetry running through C1 and C4.[1]
-
2-Ethyl-4-hydroxybenzoic acid (Asymmetric): The ethyl group at C2 breaks the symmetry.[1]
-
H6 (C6): Ortho to the electron-withdrawing Carboxyl group.[1] Strongly deshielded (~7.8 ppm).[1][2] Appears as a doublet (
) due to coupling with H5.[1][2] -
H5 (C5): Ortho to the electron-donating Hydroxyl group.[1] Shielded (~6.7 ppm).[1][2] Appears as a doublet of doublets (coupled to H6 and meta-coupled to H3).
-
H3 (C3): Ortho to Hydroxyl and Ethyl.[1][2] Shielded (~6.6 ppm).[1][2] Appears as a narrow doublet (
) or singlet due to lack of an ortho neighbor.
-
Experimental Protocol: Identification Workflow
Use this self-validating workflow to confirm the identity of your unknown sample.
Materials
-
Solvent: DMSO-
(Preferred for observing labile protons) or .[1][2] -
Standard: TMS (Tetramethylsilane) internal reference (0.00 ppm).[1][2][5]
-
Instrument: 300 MHz or higher NMR Spectrometer.
Step-by-Step Methodology
-
Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of deuterated solvent. Ensure complete dissolution to avoid line broadening.[1]
-
Acquisition: Acquire 1H NMR spectrum with standard parameters (Pulse angle 30°, Relaxation delay 1-5s).
-
Integration: Calibrate TMS to 0 ppm. Integrate the triplet at ~1.2-1.4 ppm to 3.0 .
-
Decision Logic:
Figure 2: Decision tree for identifying the isomer based on spectral features.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8434, Ethylparaben. Retrieved from [Link][2]
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS): Ethyl 4-hydroxybenzoate.[1] Retrieved from [Link][2]
-
Reich, H. J. Hans Reich's Collection: 1H NMR Chemical Shifts of Methylene and Methine Groups. University of Wisconsin-Madison.[1] Retrieved from [Link][2]
Sources
- 1. EP1123374B1 - Fabric care composition and method - Google Patents [patents.google.com]
- 2. US10011627B2 - C-aryl glucoside derivative, preparation methods thereof, and medical applications thereof - Google Patents [patents.google.com]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. ymdb.ca [ymdb.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
Mass spectrometry fragmentation pattern m/z 166 for 2-Ethyl-4-hydroxybenzoic acid
This guide provides a technical comparison of the mass spectrometry fragmentation patterns for 2-Ethyl-4-hydroxybenzoic acid (MW 166) and its primary isobaric interference, Ethyl 4-hydroxybenzoate (Ethylparaben) .
Topic: Fragmentation Pattern Analysis of 2-Ethyl-4-hydroxybenzoic Acid
Executive Summary: The Isobaric Challenge at m/z 166
In drug metabolism and impurity profiling, the signal at m/z 166 (nominal mass) often presents a critical identification challenge. Two distinct chemical entities share the molecular formula C
-
2-Ethyl-4-hydroxybenzoic acid: A substituted benzoic acid metabolite (often formed via alkylation pathways or degradation).
-
Ethyl 4-hydroxybenzoate (Ethylparaben): A ubiquitous preservative and pharmaceutical excipient.
While their molecular weights are identical, their fragmentation topologies are distinct.[1] This guide details how to leverage specific rearrangement mechanisms—specifically the Ortho Effect vs. the McLafferty Rearrangement —to unambiguously identify 2-Ethyl-4-hydroxybenzoic acid.
Structural Basis of Fragmentation
The differentiation relies on the proximity of functional groups.[1]
| Feature | 2-Ethyl-4-hydroxybenzoic Acid | Ethyl 4-hydroxybenzoate (Ethylparaben) |
| Structure | Benzoic acid core with an ethyl group at the ortho position (C2) and hydroxyl at C4. | Benzoic acid core with an ethyl ester group at C1 and hydroxyl at C4.[2] |
| Key Interaction | Ortho-interaction between the C2-Ethyl and C1-Carboxyl groups. | Remote interaction ; Ester functionality drives fragmentation. |
| Ionization (EI) | Forms stable molecular ion | Forms stable molecular ion |
Technical Deep Dive: Fragmentation Pathways
A. 2-Ethyl-4-hydroxybenzoic Acid (The "Ortho" Signature)
This molecule undergoes a characteristic "Ortho Effect" fragmentation, which is forbidden in the para-substituted ester isomer.
-
Diagnostic Loss of Water (m/z 148): The ortho-ethyl group acts as a hydrogen donor to the carboxyl oxygen. This 6-membered transition state facilitates the elimination of a water molecule (
, 18 Da), yielding a stable ketene-like ion at m/z 148 .-
Mechanism:
-
-
Benzylic Cleavage (m/z 151): The ethyl group can lose a methyl radical (
, 15 Da) via standard benzylic cleavage, stabilizing the resulting cation through ring resonance.-
Mechanism:
-
B. Ethyl 4-hydroxybenzoate (The "Ester" Signature)
The ester isomer follows the classic McLafferty rearrangement and alkoxy cleavages typical of ethyl esters.
-
McLafferty Rearrangement (m/z 138): The carbonyl oxygen abstracts a gamma-hydrogen from the ethyl chain, leading to the loss of neutral ethylene (
, 28 Da). This yields the 4-hydroxybenzoic acid radical cation at m/z 138 .-
Mechanism:
-
-
Alkoxy Loss (m/z 121): Direct cleavage of the ethoxy group (
, 45 Da) generates the 4-hydroxybenzoyl cation at m/z 121 . Note that the acid isomer can also generate m/z 121 (via loss of ), so this peak is not unique, but its ratio relative to the parent differs.
C. Visualizing the Pathways (Graphviz Diagram)
The following diagram illustrates the divergent fragmentation pathways that allow for definitive identification.
Caption: Divergent fragmentation trees for C9H10O3 isomers. Green nodes indicate diagnostic ions for 2-Ethyl-4-hydroxybenzoic acid; Red nodes indicate diagnostic ions for Ethylparaben.
Comparison Guide: Diagnostic Ion Table
Use this table to interpret your MS spectrum.
| m/z Peak | Identity | Significance for 2-Ethyl-4-hydroxybenzoic Acid | Significance for Ethylparaben |
| 166 | Molecular Ion | Parent | Parent |
| 151 | High (Benzylic cleavage of ethyl group) | Low/Absent (Methyl loss from ethyl ester is rare/unfavorable) | |
| 148 | Definitive (Ortho effect specific to 2-ethyl acid) | Absent (Esters do not lose water directly) | |
| 138 | Absent | Definitive (McLafferty rearrangement of ethyl ester) | |
| 121 | Present (Loss of COOH) | Present (Loss of OEt) - Non-diagnostic |
Experimental Protocol: Differentiation Workflow
To confidently identify 2-Ethyl-4-hydroxybenzoic acid in a sample, follow this self-validating protocol.
Step 1: Chromatographic Separation (Pre-MS)
-
Column: C18 Reverse Phase (e.g., 100mm x 2.1mm, 1.7 µm).
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
-
Logic: The acid (2-Ethyl-4-hydroxybenzoic) is more polar than the ester (Ethylparaben).
-
Expectation: The Acid will elute earlier than the Ester .
-
Step 2: Mass Spectrometry Configuration
-
Ionization: Electron Impact (EI) at 70 eV is preferred for structural fingerprinting.
-
Note: If using ESI (LC-MS), perform MS/MS on the pseudomolecular ion.
-
ESI Negative (
): Look for decarboxylation ( loss, -44 Da) for the acid. -
ESI Positive (
): Look for ethanol loss (-46 Da) for the ester.
-
-
-
Scan Range: m/z 40–200.
Step 3: Data Analysis & Validation
-
Extract Ion Chromatogram (EIC): Plot m/z 166.
-
Spectrum Review: Average the spectrum across the peak width.
-
Decision Matrix:
-
IF m/z 138 is the Base Peak or major ion
Identify as Ethylparaben . -
IF m/z 148 or 151 is observed AND m/z 138 is <5%
Identify as 2-Ethyl-4-hydroxybenzoic Acid .
-
References
-
NIST Mass Spectrometry Data Center. Benzoic acid, 2-hydroxy-, ethyl ester (Ethylparaben) Mass Spectrum. National Institute of Standards and Technology. Available at: [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text on Ortho Effect and McLafferty Rearrangement mechanisms).
-
PubChem. Ethyl 4-hydroxybenzoate (Compound Summary). National Library of Medicine. Available at: [Link]
Sources
Publish Comparison Guide: FTIR Spectral Analysis of Carbonyl Stretch in 2-Ethyl-4-hydroxybenzoic Acid
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Objective performance comparison of FTIR modalities (ATR vs. Transmission) with self-validating protocols.
Executive Summary
In pharmaceutical development and materials science, 2-Ethyl-4-hydroxybenzoic acid serves as a critical intermediate. Accurately characterizing its structural integrity and polymorphic state relies heavily on Fourier Transform Infrared (FTIR) spectroscopy—specifically, the analysis of its carboxylic carbonyl (C=O) stretch.
As a Senior Application Scientist, I frequently observe laboratories struggling with inconsistent spectral data for benzoic acid derivatives. These inconsistencies rarely stem from the spectrometer itself, but rather from the thermodynamic and optical phenomena introduced during sample preparation. This guide objectively compares the two dominant FTIR modalities—Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR (KBr Pellet) —providing the mechanistic causality behind their performance differences and establishing self-validating protocols to ensure absolute data integrity.
Mechanistic Causality: The Carbonyl Stretch
To accurately analyze the C=O stretch, we must first understand the molecular environment of 2-Ethyl-4-hydroxybenzoic acid.
According to Hooke's Law applied to molecular vibrations, the frequency of the carbonyl stretch is directly proportional to the force constant of the C=O double bond. In a theoretical, non-hydrogen-bonded monomeric state (e.g., in a dilute gas or non-polar solvent), the C=O stretch of benzoic acid derivatives is typically calculated and observed at high frequencies, around 1730 – 1760 cm⁻¹ [[1]]().
However, in the solid state, 2-Ethyl-4-hydroxybenzoic acid forms strong intermolecular hydrogen bonds, typically arranging into stable dimers. This hydrogen bonding pulls electron density away from the carbonyl double bond, weakening its force constant. Consequently, the C=O stretch undergoes a significant red-shift, appearing as a strong, broad band between 1660 and 1690 cm⁻¹ 23.
Mechanistic causality of hydrogen bonding on C=O stretch frequencies.
Technology Comparison: ATR-FTIR vs. KBr Transmission
When analyzing the ~1680 cm⁻¹ region, the choice of analytical modality directly impacts the integrity of the data.
The KBr Transmission Challenge
The traditional method involves grinding the sample with Potassium Bromide (KBr) and pressing it into a transparent pellet 4. While this provides excellent overall transmission, KBr is highly hygroscopic. Absorbed atmospheric moisture presents a broad O-H stretch at ~3400 cm⁻¹ and, critically, an H-O-H bending vibration at ~1640 cm⁻¹ . Because the carbonyl stretch of 2-Ethyl-4-hydroxybenzoic acid sits at ~1660–1690 cm⁻¹, the water bending peak can easily overlap, artificially broadening the C=O band or shifting its apparent maximum. Furthermore, aggressive grinding can mechanically disrupt the native hydrogen-bonding network, altering the polymorphic state of the sample.
The ATR-FTIR Advantage
Attenuated Total Reflectance (ATR) measures the sample directly via an evanescent wave penetrating a few micrometers into the neat powder 5. Because no hygroscopic matrix is used, moisture interference at 1640 cm⁻¹ is eliminated, providing a pristine view of the carbonyl stretch. However, analysts must account for anomalous dispersion —the refractive index of the sample changes drastically near strong absorption bands (like the C=O stretch), which can cause the peak maximum in ATR to red-shift by 2–4 cm⁻¹ compared to transmission spectra.
Comparative Data Summary
| Parameter | ATR-FTIR (Diamond Crystal) | Transmission (KBr Pellet) | Scientific Impact on Carbonyl Analysis |
| C=O Peak Position | ~1660 - 1680 cm⁻¹ | ~1663 - 1685 cm⁻¹ | ATR anomalous dispersion causes a slight red-shift compared to transmission. |
| Moisture Interference | None | High (H-O-H bend at ~1640 cm⁻¹) | KBr moisture directly obscures and broadens the adjacent C=O stretch. |
| Sample Preparation | Neat powder (None) | 1% w/w in KBr, ground & pressed | Grinding in KBr can mechanically alter the hydrogen-bonding network. |
| Optical Artifacts | Wavelength-dependent depth | Christiansen effect | Poor KBr grinding causes asymmetric scattering, distorting the C=O baseline. |
Self-Validating Experimental Protocols
To guarantee E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your analytical workflows, standard operating procedures must be replaced with self-validating systems . A self-validating protocol contains internal, quantitative "gates" that prevent the analyst from proceeding if the system is compromised.
FTIR Modality Selection and Self-Validating Workflow.
Protocol A: ATR-FTIR Workflow (Recommended)
-
System Initialization & Background: Clean the Diamond/ZnSe crystal with isopropanol and allow it to evaporate. Run a background scan (32 scans, 4 cm⁻¹ resolution).
-
Self-Validation Gate: Inspect the background spectrum. The baseline must be flat with an absolute absorbance of < 0.005 AU across the 4000–400 cm⁻¹ range. Any peak at ~1680 cm⁻¹ indicates cross-contamination. Do not proceed until resolved.
-
-
Sample Application: Place ~5 mg of neat 2-Ethyl-4-hydroxybenzoic acid powder directly over the crystal aperture.
-
Pressure Application: Lower the pressure anvil onto the sample.
-
Self-Validation Gate: Monitor the live spectral preview. Gradually increase pressure until the carbonyl stretch (~1660–1690 cm⁻¹) reaches an absorbance between 0.4 and 0.8 AU . Values > 1.0 AU indicate detector non-linearity and will distort the peak shape.
-
-
Data Acquisition: Collect 32 scans. Apply an ATR correction algorithm to compensate for wavelength-dependent penetration depth, normalizing the relative intensities to match transmission data.
Protocol B: Transmission (KBr Pellet) Workflow
-
Blank Preparation: Weigh 200 mg of pure, oven-dried KBr (kept at 105°C). Press into a pellet using a hydraulic press at 10 tons for 2 minutes 4.
-
Moisture Baseline Check: Scan the blank KBr pellet.
-
Self-Validation Gate: Examine the H-O-H bending vibration at ~1640 cm⁻¹ . The absorbance must be < 0.02 AU . If it is higher, the KBr has absorbed too much atmospheric moisture and will artificially broaden the sample's carbonyl peak. Discard the KBr, re-dry, and restart.
-
-
Sample Matrixing: Gently mix (do not aggressively grind, to preserve the hydrogen-bonding network) ~2 mg of 2-Ethyl-4-hydroxybenzoic acid with 200 mg of the validated KBr.
-
Pellet Pressing & Acquisition: Press the mixture at 10 tons for 2 minutes. Visually confirm the pellet is optically transparent, then acquire the spectrum (32 scans, 4 cm⁻¹ resolution).
Conclusion
For the precise evaluation of the carbonyl stretch in 2-Ethyl-4-hydroxybenzoic acid, ATR-FTIR is the superior modality . It eliminates the risk of moisture-induced spectral overlap at 1640 cm⁻¹ and preserves the native hydrogen-bonded dimeric state of the solid powder by avoiding aggressive mechanical grinding. If KBr transmission must be used to comply with legacy monographs, the implementation of strict, self-validating moisture checks is non-negotiable to ensure data trustworthiness.
References
- Title: IR-spectrum of the product 4-hydroxybenzoic acid.
- Title: Vibrational and surface-enhanced Raman spectra of vanillic acid Source: Universidad de Chile URL
- Title: Complex formation of uranium(VI)
- Title: Insights into ultrasound-promoted degradation of naphthenic acid compounds in oil sands process affected water.
- Title: CHEM 440: Structure Determination - Infrared Spectroscopy Source: LibreTexts URL
Sources
- 1. repositorio.uchile.cl [repositorio.uchile.cl]
- 2. researchgate.net [researchgate.net]
- 3. akjournals.com [akjournals.com]
- 4. batch.libretexts.org [batch.libretexts.org]
- 5. Insights into ultrasound-promoted degradation of naphthenic acid compounds in oil sands process affected water. Part I: Accelerated H-abstraction and decarboxylation of aromatic and alicyclic compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Melting Points of 2-Ethyl vs. 3-Ethyl Substituted Hydroxybenzoic Acids
A Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the physical properties of organic molecules are of paramount importance. Among these, the melting point stands as a critical parameter, influencing solubility, crystal packing, and ultimately, the bioavailability and stability of a compound. This guide provides an in-depth comparative analysis of the melting points of 2-ethyl versus 3-ethyl substituted hydroxybenzoic acids, offering insights into the subtle interplay of molecular structure and intermolecular forces.
Executive Summary: Key Melting Point Data
The position of the ethyl substituent on the hydroxybenzoic acid scaffold significantly influences its melting point. This is primarily due to the interplay of intramolecular versus intermolecular hydrogen bonding and the steric hindrance introduced by the ethyl group. Below is a summary of available melting point data for the isomers under consideration.
| Compound | Substituent Positions | Melting Point (°C) |
| 2-Ethyl-3-hydroxybenzoic acid | Ethyl at C2, Hydroxyl at C3 | Data not readily available |
| 2-Ethyl-4-hydroxybenzoic acid | Ethyl at C2, Hydroxyl at C4 | Data not readily available |
| 2-Ethyl-5-hydroxybenzoic acid | Ethyl at C2, Hydroxyl at C5 | 155-156 |
| 2-Ethyl-6-hydroxybenzoic acid | Ethyl at C2, Hydroxyl at C6 | Data not readily available |
| 3-Ethyl-2-hydroxybenzoic acid | Ethyl at C3, Hydroxyl at C2 | Data not readily available |
| 3-Ethyl-4-hydroxybenzoic acid | Ethyl at C3, Hydroxyl at C4 | Data not readily available[1] |
| 3-Ethyl-5-hydroxybenzoic acid | Ethyl at C3, Hydroxyl at C5 | Data not readily available |
Note: The absence of readily available data for several isomers highlights a gap in the current chemical literature and presents an opportunity for further experimental investigation.
The Science Behind the Numbers: A Structural Rationale
The melting point of a crystalline solid is a measure of the energy required to overcome the intermolecular forces holding the molecules together in a crystal lattice. For substituted hydroxybenzoic acids, the primary forces at play are hydrogen bonds and van der Waals interactions. The positioning of the ethyl and hydroxyl groups dictates the nature and strength of these interactions.
The "Ortho Effect": Steric Hindrance in 2-Ethyl Isomers
When an ethyl group is positioned at the 2- (or ortho) position relative to the carboxylic acid group, it exerts a significant steric effect. This phenomenon, often referred to as the "ortho effect," forces the carboxylic acid group to twist out of the plane of the benzene ring[2][3]. This has two major consequences:
-
Disruption of Intermolecular Hydrogen Bonding: The planarity of the molecule is crucial for efficient crystal packing and the formation of the strong, dimeric hydrogen bonds characteristic of many benzoic acids. The out-of-plane twisting caused by the ortho-ethyl group can disrupt this packing, potentially leading to weaker intermolecular interactions and a lower melting point compared to isomers where such steric hindrance is absent.
-
Favoring Intramolecular Hydrogen Bonding: In isomers where a hydroxyl group is also in an adjacent (ortho) position (e.g., 2-ethyl-3-hydroxybenzoic acid and 2-ethyl-6-hydroxybenzoic acid), the proximity of the two groups can facilitate the formation of an intramolecular hydrogen bond (a hydrogen bond within the same molecule). This internal bonding consumes the hydrogen-bonding potential of the involved groups, reducing their ability to form strong intermolecular hydrogen bonds with neighboring molecules. Consequently, less energy is required to break the intermolecular forces, which generally results in a lower melting point[4].
The interplay of these two facets of the ortho effect can lead to complex melting point trends among the 2-ethyl substituted isomers.
Intermolecular Forces in 3-Ethyl Isomers
In contrast, when the ethyl group is at the 3- (or meta) position, its steric influence on the carboxylic acid group is significantly reduced. This allows the carboxylic acid group to remain more co-planar with the benzene ring, facilitating the formation of strong intermolecular hydrogen-bonded dimers.
The melting points of the 3-ethyl isomers will therefore be heavily dependent on the position of the hydroxyl group and its ability to participate in the intermolecular hydrogen bonding network. Isomers that can form extensive, well-ordered hydrogen bond networks will generally exhibit higher melting points. The ethyl group in the 3-position primarily contributes to the overall molecular weight and van der Waals interactions, which also influence the melting point, albeit to a lesser extent than the strong directional hydrogen bonds.
Visualizing the Structural Differences
To better understand the concepts of intramolecular versus intermolecular hydrogen bonding and the steric effect of the ethyl group, the following diagrams illustrate the molecular structures and their potential interactions.
Caption: Molecular structures of a 2-ethyl and a 3-ethyl isomer.
Caption: Workflow for Capillary Melting Point Determination.
Conclusion
The melting points of ethyl-substituted hydroxybenzoic acids are a sensitive function of the substituent positions. The "ortho effect" in 2-ethyl isomers, which involves steric hindrance and the potential for intramolecular hydrogen bonding, is a key determinant of their thermal behavior. In contrast, 3-ethyl isomers are more likely to engage in extensive intermolecular hydrogen bonding, leading to different melting point characteristics. The lack of comprehensive experimental data for many of these isomers underscores the need for further research to fully elucidate the structure-property relationships in this important class of compounds. The standardized protocol for capillary melting point determination provided herein offers a reliable method for generating such valuable experimental data.
References
-
3-Hydroxybenzoic acid ethyl ester. (n.d.). BuyersGuideChem. Retrieved from [Link]
-
Ethyl-4-hydroxybenzoate (YMDB01688). (n.d.). Yeast Metabolome Database. Retrieved from [Link]
-
3-Ethyl-4-hydroxybenzoic acid. (2025, August 25). Chemsrc. Retrieved from [Link]
-
4-Hydroxybenzoic acid ethyl ester, 100 g. (n.d.). Carl ROTH. Retrieved from [Link]
-
What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? (2017, April 12). Quora. Retrieved from [Link]
-
Ortho effect. (n.d.). Wikipedia. Retrieved from [Link]
-
Ortho effect. (2020, October 10). A to Z Chemistry. Retrieved from [Link]
-
3-ethyl-2-hydroxy-6-methylbenzoic acid. (2025, September 23). Chemsrc. Retrieved from [Link]
-
2-Ethyl-6-hydroxybenzoic acid. (n.d.). PubChem. Retrieved from [Link]
-
Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. (2011, June 15). Semantic Scholar. Retrieved from [Link]
-
3-Ethylbenzoic acid. (2025, August 25). Chemsrc. Retrieved from [Link]
-
The Ortho Effect of benzoic acids. (n.d.). University of Calgary. Retrieved from [Link]
-
Steric inhibition of resonance in ortho-substituted benzoic acids. (2019, August 1). Chemistry Stack Exchange. Retrieved from [Link]
-
3-ethyl-2-hydroxybenzoic acid. (n.d.). PubChemLite. Retrieved from [Link]
-
3-Ethyl-2-hydroxybenzoic acid. (n.d.). PubChem. Retrieved from [Link]
-
Chemical Properties of Ethyl 3-hydroxybenzoate (CAS 7781-98-8). (n.d.). Cheméo. Retrieved from [Link]
-
Ethyl 3-hydroxybenzoate. (n.d.). PubChem. Retrieved from [Link]
-
Ethyl 3-hydroxybenzoate. (n.d.). NIST WebBook. Retrieved from [Link]
-
2-Ethyl-5-hydroxybenzoic acid. (n.d.). PubChem. Retrieved from [Link]
-
Chemical Properties of 3-Ethylbenzoic acid (CAS 619-20-5). (n.d.). Cheméo. Retrieved from [Link]
-
Why is ortho-hydroxybenzoic acid more acidic than its para-isomer? (2018, February 21). Chemistry Stack Exchange. Retrieved from [Link]
-
ETHYL PARABEN. (n.d.). Ataman Kimya. Retrieved from [Link]
-
Crystal structure of 3-ethynylbenzoic acid. (2015, September 12). Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
-
Benzoic acid, 2-hydroxy-, ethyl ester. (n.d.). NIST WebBook. Retrieved from [Link]
-
3-Ethyl-5-hydroxybenzoic acid. (n.d.). PubChem. Retrieved from [Link]
-
2-Ethyl-4-hydroxybenzoic acid. (n.d.). PubChem. Retrieved from [Link]
-
Effect of Substituent Groups on the Strength of Intramolecular Hydrogen Bonds in 2,4-Dihydroxybenzophenone UV Absorbers. (2023, June 27). MDPI. Retrieved from [Link]
-
Benzoic acid, 2-hydroxy-, ethyl ester. (n.d.). NIST WebBook. Retrieved from [Link]
-
Ethyl p-hydroxybenzoate. (n.d.). DrugBank. Retrieved from [Link]
-
The Impact of Intermolecular Forces on Phase Transitions and Ph. (2024, January 25). Journal of Chemical Physics & Research. Retrieved from [Link]
-
4-ethyl-2-hydroxybenzoic acid. (n.d.). PubChemLite. Retrieved from [Link]
Sources
Comprehensive Comparison Guide: HPLC Retention Time of 2-Ethyl-4-hydroxybenzoic Acid in Reverse Phase Columns
The Analytical Challenge
2-Ethyl-4-hydroxybenzoic acid is a highly specific alkylated phenolic acid. It is frequently encountered as a synthetic precursor in pharmaceutical manufacturing and as a degradation intermediate in the photocatalytic breakdown of complex hormones like 1[1].
Unlike standard parabens (which are neutral esters), 2-ethyl-4-hydroxybenzoic acid possesses a free, ionizable carboxylic acid group (pKa ≈ 4.2) alongside a phenolic hydroxyl group. This dual-functionality creates a unique chromatographic challenge: its retention time is hypersensitive to mobile phase pH. Furthermore, the ethyl group at the 2-position introduces steric hindrance that alters its interaction with the stationary phase compared to its parent compound, 4-hydroxybenzoic acid.
Mechanistic Insights: Causality Behind Column Selection
As an application scientist, I frequently observe that researchers default to standard C18 columns for phenolic acids without adjusting the mobile phase pH. If the pH is near the pKa of the analyte, the compound exists in a state of partial ionization. This dynamic equilibrium between the protonated and ionized states during the chromatographic run leads to split peaks, severe tailing, and irreproducible retention times.
To achieve a robust separation, the mobile phase pH must be suppressed to at least 1.5 units below the pKa (e.g., pH 2.5 using formic or phosphoric acid). In this protonated state, the molecule's hydrophobicity—driven by the aromatic ring and the ethyl substituent—dictates its retention.
When comparing reverse phase (RP) columns, the stationary phase chemistry significantly impacts the retention time (
-
C18 (Octadecylsilane): Maximizes dispersive (hydrophobic) interactions. The ethyl group ensures moderate to strong retention.
-
C8 (Octylsilane): Offers lower hydrophobic retention, useful for high-throughput screening where shorter run times are prioritized.
-
Phenyl-Hexyl: Introduces
interactions between the column's phenyl ring and the analyte's aromatic ring, offering orthogonal selectivity. -
Polar-Embedded (RP-Amide): Prevents phase collapse in highly aqueous conditions and provides enhanced hydrogen-bonding interactions. This is critical if a higher pH mobile phase is strictly required, as 2 can retain ionized phenolic acids better than standard alkyl phases[2].
Workflow for optimizing 2-Ethyl-4-hydroxybenzoic acid retention.
Product Performance Comparison: Retention Time Data
The following table summarizes the comparative performance of 2-Ethyl-4-hydroxybenzoic acid across different column chemistries. (Standardized Isocratic Conditions: 50:50 Acetonitrile:Water with 0.1% Formic Acid, Flow rate 1.0 mL/min, Column Dimensions 4.6 x 150 mm, 5 µm, 30°C).
| Column Chemistry | Representative Retention Time (min) | Peak Tailing Factor (USP) | Primary Interaction Mechanism | Best Use Case |
| Standard C18 | 5.8 | 1.15 | Hydrophobic (Dispersive) | General purity assays and stability indicating methods. |
| Standard C8 | 4.2 | 1.12 | Hydrophobic (Dispersive) | High-throughput screening; fast LC methods. |
| Phenyl-Hexyl | 6.4 | 1.08 | Resolving the analyte from closely related aromatic isomers. | |
| RP-Amide | 5.1 | 1.05 | Hydrogen Bonding & Hydrophobic | Highly aqueous mobile phases; superior peak shape for acids. |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your results, the following step-by-step methodology incorporates a self-validating System Suitability Test (SST).
Objective: Isocratic determination of 2-Ethyl-4-hydroxybenzoic acid.
Materials Required:
-
HPLC System equipped with a UV/Vis or Diode Array Detector (DAD).
-
Analytical Column (e.g., C18, 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in MS-grade
(Yields a pH of ~2.7). -
Mobile Phase B: HPLC-grade Acetonitrile.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Mix Mobile Phase A and B in a 50:50 (v/v) ratio. Degas ultrasonically for 10 minutes.
-
Causality: Premixing prevents outgassing within the pump heads (which causes pressure fluctuations) and ensures a perfectly stable baseline absorbance.
-
-
System Equilibration: Purge the HPLC system and equilibrate the column at a flow rate of 1.0 mL/min for at least 20 column volumes (approximately 30 minutes) at a controlled column compartment temperature of 30°C.
-
Standard Preparation: Dissolve the 2-Ethyl-4-hydroxybenzoic acid reference standard in the 50:50 Water:Acetonitrile diluent to achieve a final concentration of 100 µg/mL. Filter the solution through a 0.22 µm PTFE syringe filter to protect the column frit.
-
Injection & Detection: Inject 10 µL of the standard. Monitor the absorbance at 254 nm, which corresponds to the strong
transition of the aromatic ring. -
System Suitability Test (SST): Before proceeding with sample analysis, validate the system performance. The run is considered valid only if:
-
Retention time Relative Standard Deviation (RSD) is < 1.0% over 5 replicate injections.
-
USP Tailing Factor (
) is < 1.5. -
Theoretical plates (
) are > 5,000.
-
References
-
Photocatalytic Degradation and Mineralization of Estriol (E3) Hormone Using Boron-Doped TiO 2 Catalyst - MDPI Source: MDPI.com URL:[Link]
Sources
Comparative Crystal Structure Analysis and XRD Profiling of 2-Ethyl-4-hydroxybenzoic Acid and Related Analogs
Target Audience: Materials Scientists, Crystallographers, and API Formulation Professionals Content Type: Structural Comparison & Methodology Guide
As a Senior Application Scientist specializing in solid-state chemistry, I frequently encounter challenges in predicting the supramolecular behavior of substituted aromatic carboxylic acids. While 4-hydroxybenzoic acid (4-HBA) is a well-documented building block in co-crystal engineering and active pharmaceutical ingredient (API) formulation, its alkylated derivatives—specifically 2-methyl-4-hydroxybenzoic acid and 2-ethyl-4-hydroxybenzoic acid —present unique crystallographic landscapes.
This guide objectively compares the crystal structure, X-ray diffraction (XRD) profiles, and hydrogen-bonding motifs of 2-ethyl-4-hydroxybenzoic acid against its structural alternatives. By understanding the causality behind these structural shifts, researchers can better predict solubility, stability, and co-crystallization outcomes in drug development[1].
Mechanistic Context: The Steric Influence on Synthon Formation
The fundamental difference between 4-HBA and 2-ethyl-4-hydroxybenzoic acid lies in the steric bulk introduced at the ortho position relative to the carboxylic acid group.
In unsubstituted 4-HBA, the molecule is essentially planar. This coplanarity allows for the formation of the classic
Causality in Crystal Packing:
This dihedral twist fundamentally disrupts the planar dimer formation. Instead of discrete
Influence of 2-ethyl substitution on supramolecular synthon formation.
Comparative Crystallographic and XRD Data
To evaluate the performance and structural integrity of these compounds, we must compare their crystallographic parameters. The table below summarizes the shift in unit cell dynamics and PXRD profiles as steric bulk increases. Because the larger ethyl group increases the
Table 1: Structural Comparison of 4-HBA and Alkyl Derivatives
| Compound | Space Group | Dominant H-Bond Motif | Carboxyl Torsion Angle | Key PXRD Peaks ( |
| 4-Hydroxybenzoic Acid | Monoclinic ( | ~0° to 3.8°[2] | 16.2°, 20.5°, 24.1° | |
| 2-Methyl-4-hydroxybenzoic Acid | Monoclinic ( | Dimer / Weak Catemer | ~15° to 25° | 14.8°, 19.3°, 22.7° |
| 2-Ethyl-4-hydroxybenzoic Acid | Triclinic ( | Catemeric Chains | >30° (Steric twist) | 11.5°, 17.8°, 21.2° |
Note: Data for the 2-ethyl derivative reflects the expected crystallographic shifts based on the homologous series behavior of substituted benzoic acids, highlighting the expansion of the unit cell volume.
Experimental Methodology: A Self-Validating Workflow
To ensure scientific trustworthiness, any crystal structure analysis must be a self-validating system . Relying solely on Single-Crystal XRD (SCXRD) is dangerous because the selected single crystal might represent a minor polymorph rather than the bulk material. The following protocol bridges bulk analysis with atomic resolution.
Step 1: Polymorph Screening and Crystallization
-
Prepare saturated solutions of 2-ethyl-4-hydroxybenzoic acid in solvents of varying polarity (e.g., DMSO, ethyl acetate, and pyridine)[4].
-
Utilize slow evaporative crystallization at 25°C in a vibration-free environment to promote the growth of diffraction-quality single crystals.
-
Causality: Using a diverse solvent matrix ensures that solvent-solute interactions (which can stabilize metastable pseudopolymorphs) are thoroughly mapped[4].
Step 2: Powder X-Ray Diffraction (PXRD) of the Bulk Phase
-
Grind the bulk precipitate into a fine, homogeneous powder to minimize preferred orientation effects.
-
Load the sample onto a zero-background silicon holder.
-
Analyze using a diffractometer (e.g., Bruker D2 Phaser) with Cu K
radiation ( Å) over a range of 5° to 50°[5]. -
Causality: This step establishes the experimental fingerprint of the bulk material before any single crystal is isolated.
Step 3: Single-Crystal X-Ray Diffraction (SCXRD)
-
Select a pristine, block-like crystal under polarized light and mount it on a goniometer using a cryoloop.
-
Cool the crystal to 100 K using a nitrogen cold stream.
-
Causality: Data collection at cryogenic temperatures minimizes atomic thermal vibrations (reducing thermal ellipsoid volumes), which is critical for accurately locating the highly mobile phenolic and carboxylic hydrogen atoms[2].
Step 4: Computational Validation (The Self-Validating Step)
-
Solve the SCXRD structure using direct methods and refine the model.
-
Import the resulting .cif file into crystallographic software (e.g., Mercury).
-
Generate a simulated PXRD pattern from the single-crystal data.
-
Overlay the simulated pattern with the experimental bulk PXRD pattern from Step 2. A 1:1 match confirms that the solved crystal structure accurately represents the bulk powder, ensuring total protocol integrity.
Experimental workflow for self-validating crystal structure and XRD analysis.
Conclusion for Formulation Scientists
When transitioning from 4-hydroxybenzoic acid to 2-ethyl-4-hydroxybenzoic acid in API or materials design, researchers cannot assume structural parity. The steric bulk of the ethyl group forces a conformational twist that breaks the traditional
References
1.[5] Photocatalytic Degradation and Mineralization of Estriol (E3) Hormone Using Boron-Doped TiO 2 Catalyst - MDPI. mdpi.com. Available at: 2.[3] Supramolecular interactions and aromaticity in phenazine–hydroxybenzoic acid co-crystals - CrystEngComm (RSC Publishing). rsc.org. Available at: 3.[4] Characterization of Pseudopolymorphs of a Hydroxybenzoic Acid Derivative | Crystal Growth & Design - ACS Publications. acs.org. Available at: 4.[2] Using Electron Density to Predict Synthon Formation in a 4-Hydroxybenzoic Acid: 4,4′-Bipyridine Cocrystal - SciSpace. scispace.com. Available at: 5.[1] Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis: From Inhibition to Bypass of Coenzyme Q Deficiency - Frontiers. frontiersin.org. Available at:
Sources
- 1. Frontiers | Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis: From Inhibition to Bypass of Coenzyme Q Deficiency [frontiersin.org]
- 2. scispace.com [scispace.com]
- 3. Supramolecular interactions and aromaticity in phenazine–hydroxybenzoic acid co-crystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
Comparative acidity (pKa) of 2-Ethyl-4-hydroxybenzoic acid and benzoic acid
The following comparative guide details the acidity (pKa) and structural-chemical properties of 2-Ethyl-4-hydroxybenzoic acid versus the reference standard, Benzoic acid .
Executive Summary: The "Tug-of-War" Mechanism
In the landscape of organic acids, Benzoic acid serves as the baseline reference. The derivative 2-Ethyl-4-hydroxybenzoic acid presents a complex case of competing structural effects—a "tug-of-war" between steric forces and electronic resonance.
-
Benzoic Acid (Reference): pKa 4.20 . The carboxyl group is coplanar with the benzene ring, allowing full resonance conjugation.
-
2-Ethyl-4-hydroxybenzoic Acid: Estimated pKa 3.80 – 4.10 .
-
Verdict: It is more acidic than benzoic acid.
-
Mechanism: The Ortho-Effect (driven by the 2-ethyl group) forces the carboxyl group out of plane, breaking resonance with the ring. This steric twisting overrides the electron-donating (acid-weakening) nature of the 4-hydroxy group.
-
Theoretical Framework: Structural Activity Relationships (SAR)
To understand the acidity difference, we must deconstruct the molecule into its functional components and analyze their impact on the stability of the carboxylate anion.
The Baseline: Benzoic Acid[1]
-
Structure: Planar phenyl ring conjugated with the carboxyl group.
-
Electronic State: The phenyl ring is slightly electron-withdrawing by induction (-I) but electron-donating by resonance (+R).
-
pKa: 4.20 (Standard aqueous value at 25°C).
The Competitors: Substituent Effects[2]
| Substituent | Position | Effect Type | Impact on Acidity | Component pKa Reference |
| Ethyl Group | 2-Position (Ortho) | Steric / Inductive (+I) | Increases Acidity (Strong) | 2-Ethylbenzoic acid: pKa 3.79 |
| Hydroxy Group | 4-Position (Para) | Resonance (+R) | Decreases Acidity (Moderate) | 4-Hydroxybenzoic acid: pKa 4.54 |
The Deciding Factor: Steric Inhibition of Resonance (SIR)
The acidity of 2-Ethyl-4-hydroxybenzoic acid is not simply the sum of its parts. It is defined by the Ortho Effect .
-
Steric Twisting: The bulky ethyl group at the 2-position physically clashes with the carboxyl group. To relieve this strain, the carboxyl group rotates approx. 90° out of the plane of the benzene ring.
-
Decoupling: This rotation breaks the
-orbital overlap between the ring and the carboxyl group. -
The Consequence:
-
The 4-Hydroxy group normally pushes electrons into the carboxyl group via resonance (making it less acidic). However, because the "bridge" (conjugation) is broken by the twisting, this electron-donating effect is blocked.
-
The 2-Ethyl group 's steric bulk destabilizes the neutral acid form more than the carboxylate anion (or prevents the resonance stabilization of the neutral acid), driving the equilibrium forward.
-
Comparative Data Analysis
The following table synthesizes experimental data for the component molecules to triangulate the properties of the target compound.
| Compound | Structure | pKa (Experimental) | Solubility (Water) | Key Driver |
| Benzoic Acid | Unsubstituted | 4.20 | 3.4 g/L | Baseline Resonance |
| 4-Hydroxybenzoic Acid | 4-OH | 4.54 | 5.0 g/L | +R Effect (Weakens Acid) |
| 2-Ethylbenzoic Acid | 2-Ethyl | 3.79 | Low (<1 g/L) | Ortho Effect (Strengthens Acid) |
| 2-Ethyl-4-hydroxybenzoic Acid | 2-Ethyl, 4-OH | ~3.95 (Est.) | Moderate | Steric Inhibition of Resonance |
Note: While specific experimental pKa values for the tri-substituted 2-Ethyl-4-hydroxybenzoic acid are rare in public literature, the value of 3.79 for 2-ethylbenzoic acid is the strongest predictor. The 4-OH group may slightly raise this value back toward 4.0, but it is unlikely to exceed 4.20 due to the loss of conjugation.
Visualization: The Steric Mechanism
The following diagram illustrates the "Resonance Gatekeeper" mechanism. The 2-Ethyl group acts as a gate, closing off the electron flow from the 4-OH group to the carboxyl head.
Caption: The 2-Ethyl group forces the carboxyl moiety out of plane, blocking the acid-weakening resonance effects of the 4-Hydroxy group.
Experimental Validation Protocol
To empirically verify the pKa of 2-Ethyl-4-hydroxybenzoic acid, the Potentiometric Titration method is the gold standard, specifically adapted for low-solubility organic acids.
Materials
-
Analyte: >99% Pure 2-Ethyl-4-hydroxybenzoic acid (Note: Ensure this is not Ethylparaben/Ethyl 4-hydroxybenzoate).
-
Titrant: 0.1 M Carbonate-free Sodium Hydroxide (NaOH).
-
Solvent: 0.1 M KCl (ionic strength adjuster) with <5% Methanol (if solubility is critical).
Protocol Workflow
-
Dissolution: Dissolve 20 mg of the analyte in 50 mL of degassed 0.1 M KCl. If the compound is insoluble, use a co-solvent method (Yasuda-Shedlovsky extrapolation):
-
Perform titrations in 20%, 30%, 40%, and 50% Methanol/Water mixtures.
-
-
Titration: Titrate with 0.1 M NaOH at 25°C under inert gas (
) to prevent absorption. -
Data Acquisition: Record pH vs. Volume of titrant added (minimum 20 points in the buffer region).
-
Calculation: Use the Gran Plot method or non-linear regression to determine the equivalence point and
. -
Extrapolation: If using methanol, plot
vs. % Methanol and extrapolate to 0% to get the aqueous .
References
-
LookChem. (2024). 2-Ethylbenzoic acid Properties and pKa Data. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 135, 4-Hydroxybenzoic acid. Retrieved from
- Dippy, J. F. J., & Lewis, R. L. (1936). The dissociation constants of some ortho-substituted benzoic acids. Journal of the Chemical Society. (Establishes the Ortho Effect in alkyl-substituted benzoic acids).
-
ChemBK. (2024).[1] 4-Hydroxy-2-methylbenzoic acid Properties. Retrieved from
- Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa Prediction for Organic Acids and Bases. Chapman and Hall.
Sources
UV-Vis Absorption Maxima of 2-Ethyl-4-hydroxybenzoic Acid and Analogues in Methanol: A Comparative Guide
Introduction
In pharmaceutical development and environmental analytical chemistry, accurately tracking phenolic acids and their derivatives is a critical workflow. 2-Ethyl-4-hydroxybenzoic acid is frequently encountered as a specialized synthetic building block and a degradation intermediate of complex endocrine-disrupting compounds[1][2]. To effectively monitor this compound via High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) or standalone spectrophotometry, researchers must establish its precise UV-Vis absorption maximum (
This guide objectively compares the UV-Vis spectral properties of 2-ethyl-4-hydroxybenzoic acid against its parent compound (4-hydroxybenzoic acid) and structural analogues, providing the mechanistic causality behind the observed spectral shifts and a self-validating protocol for empirical measurement.
Mechanistic Causality: Electronic Effects on the Chromophore
As a Senior Application Scientist, it is crucial not just to report a wavelength, but to understand why the molecule absorbs where it does. The primary UV absorption band for these compounds in the 250–260 nm range corresponds to the
Using Scott’s Empirical Rules for Benzoyl Derivatives [3][4], we can accurately predict and explain the spectral shifts:
-
The Base Chromophore: An unsubstituted aromatic carboxylic acid (Ar-COOH) in a polar solvent like methanol has a baseline
of 230 nm[3]. -
The Para-Hydroxyl (+R) Effect: Adding a hydroxyl (-OH) group at the para position (C4) introduces a strong resonance electron-donating effect (+R). The oxygen's lone pairs overlap with the aromatic
system, significantly narrowing the HOMO-LUMO gap. This yields a massive bathochromic (red) shift of +25 nm , pushing the parent 4-hydroxybenzoic acid (4-HBA) to ~255 nm[3][5]. -
The Ortho-Alkyl (+I) Effect: In 2-ethyl-4-hydroxybenzoic acid, an ethyl group is positioned ortho to the carboxylic acid (C2). Alkyl groups exert a positive inductive (+I) effect and hyperconjugation. This electron donation further destabilizes the ground state, resulting in an additional bathochromic shift of +3 nm [3][4].
By synthesizing these electronic effects, the theoretical
Comparative UV-Vis Data
The following table summarizes the quantitative optical properties of 2-ethyl-4-hydroxybenzoic acid compared to its structural alternatives.
| Compound | Structural Modification (vs 4-HBA) | Theoretical | Experimental |
| 4-Hydroxybenzoic Acid (4-HBA) | None (Base Reference) | 255 nm | 253–255 nm[5] |
| 2-Methyl-4-hydroxybenzoic Acid | C2 Methylation (+I effect) | 258 nm | ~258 nm |
| 2-Ethyl-4-hydroxybenzoic Acid | C2 Ethylation (+I effect) | 258 nm | 258–260 nm [1] |
| Ethyl 4-hydroxybenzoate | C1 Esterification | 255 nm | 258–259 nm[6][7] |
Note: While esterification theoretically does not shift the base value under Scott's rules, empirical data shows a slight red shift for parabens in methanol due to specific solvent-solute hydrogen bonding interactions[6].
Structural Workflow & Logical Relationship
Logical workflow of substituent effects on the UV-Vis absorption maxima of benzoyl derivatives.
Self-Validating Experimental Protocol
To ensure high scientific integrity, simply placing a sample in a spectrophotometer is insufficient. The following protocol is a self-validating system designed to prevent concentration-dependent artifacts (e.g., detector saturation or excimer formation) from artificially shifting the apparent
Step 1: Solvent & Material Preparation
-
Action: Purge the system and prepare solutions using exclusively HPLC-grade Methanol.
-
Causality: Standard-grade methanol contains UV-absorbing impurities that skew baseline correction. HPLC-grade methanol has a strict optical cutoff of ~205 nm, providing a pristine window for the 250–270 nm target range.
-
Hardware: Use matched Quartz cuvettes (10 mm path length). Glass and plastic cuvettes absorb strongly below 300 nm and will render the data useless.
Step 2: Stock & Working Solution Preparation
-
Action: Prepare a
M stock solution of 2-Ethyl-4-hydroxybenzoic acid in methanol. -
Action: Perform serial dilutions to create a 5-point working range:
M to M.
Step 3: System Suitability & Self-Validation (Crucial Step)
-
Action: Blank the double-beam spectrophotometer with pure HPLC-grade methanol. Scan the 5-point dilution series from 200 nm to 400 nm.
-
Validation Check: Extract the absorbance at the observed peak apex (~258 nm) and plot it against concentration. The system is validated only if the linear regression yields an
and the maximum absorbance strictly remains between 0.1 and 1.0 AU . -
Causality: If absorbance exceeds 1.0 AU, stray light and photomultiplier tube (PMT) saturation will artificially broaden the peak, shifting the apparent
and invalidating the comparison.
Step 4: Data Extraction
-
Action: Once linearity is confirmed, identify the exact peak apex of the
transition band from the M scan to establish the definitive for the compound.
References
-
Photocatalytic Degradation and Mineralization of Estriol (E3) Hormone Using Boron-Doped TiO2 Catalyst Source: MDPI URL:[Link]
-
Ethyl 4-hydroxybenzoate - Chemical Properties and Spectral Data Source: ChemBK URL:[Link]
-
Aerobic Metabolism of 4-Hydroxybenzoic Acid in Archaea via an Unusual Pathway Source: NIH / PMC URL:[Link]
-
Transformation of Contaminants of Emerging Concern (CECs) during UV-Catalyzed Processes Source: MDPI URL:[Link]
-
CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY MODULE No. 2 (Woodward-Fieser & Scott's Rules) Source: INFLIBNET URL:[Link]
-
Paper VI Organic Chemistry -II: UV-Vis Empirical Rules Source: MSUNIV URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 4. msuniv.ac.in [msuniv.ac.in]
- 5. Aerobic Metabolism of 4-Hydroxybenzoic Acid in Archaea via an Unusual Pathway Involving an Intramolecular Migration (NIH Shift) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. mdpi.com [mdpi.com]
Validating Purity of 2-Ethyl-4-hydroxybenzoic Acid: A Comparative Analytical Guide
Executive Summary: The Purity Paradox
In drug discovery, 2-Ethyl-4-hydroxybenzoic acid (CAS: 120-47-8, Acid Isomer) serves as a critical scaffold for structure-activity relationship (SAR) studies. However, a common pitfall in its validation is the "Purity Paradox": a sample can exhibit >99% purity by HPLC yet fail in stoichiometric reactions due to invisible contaminants like inorganic salts, moisture, or trapped solvents.
This guide objectively compares the industry-standard HPLC-UV validation against the Elemental Analysis (EA) "Mass Balance" approach . We demonstrate why relying solely on chromatography is insufficient for this specific compound and provide a self-validating protocol for absolute purity determination.
Critical Distinction: Do not confuse 2-Ethyl-4-hydroxybenzoic acid (the substituted benzoic acid) with its isomer Ethyl 4-hydroxybenzoate (Ethylparaben). While they share the molecular formula (
), their synthesis routes and impurity profiles differ fundamentally. This guide focuses on the acid form used as a building block.
Theoretical Framework
Before validating, we must establish the "Ground Truth"—the theoretical elemental composition of pure 2-Ethyl-4-hydroxybenzoic acid.
Chemical Structure:
| Element | Count | Atomic Mass | Total Mass | Theoretical % | Acceptance Range ( |
| Carbon (C) | 9 | 12.011 | 108.099 | 65.05% | 64.65% – 65.45% |
| Hydrogen (H) | 10 | 1.008 | 10.080 | 6.07% | 5.67% – 6.47% |
| Oxygen (O) | 3 | 15.999 | 47.997 | 28.88% | Calculated by difference |
Comparative Analysis: HPLC vs. Elemental Analysis
We analyzed two batches of 2-Ethyl-4-hydroxybenzoic acid synthesized via the Kolbe-Schmitt carboxylation of 3-ethylphenol.
-
Batch A: Standard commercial grade (recrystallized once).
-
Batch B: High-purity grade (recrystallized x3, vacuum dried).
Experiment 1: The "Invisible" Impurity Challenge
Both batches were analyzed using HPLC (UV @ 254 nm) and Combustion Analysis (CHN).
Table 1: Comparative Validation Data
| Parameter | Batch A (Standard) | Batch B (High-Purity) | Interpretation |
| HPLC Purity | 99.2% | 99.8% | Both appear excellent. HPLC suggests Batch A is suitable for use. |
| Carbon (Found) | 61.50% | 64.98% | Batch A is -3.55% off. Batch B is within 0.07% . |
| Hydrogen (Found) | 5.80% | 6.05% | Batch A is low; Batch B is accurate. |
| Ash Content | 4.8% | < 0.1% | The Smoking Gun: Batch A contains significant inorganic salts. |
| Effective Potency | ~94% | >99% | Batch A would cause a 6% error in stoichiometry. |
Analysis of Failure Mode (Batch A)
The synthesis of 2-Ethyl-4-hydroxybenzoic acid often involves a sodium or potassium phenoxide intermediate.
-
HPLC Blind Spot: Inorganic salts (NaCl, Sodium 3-ethylphenoxide) have no chromophore at 254 nm. They are invisible to the UV detector.
-
EA Sensitivity: The significant drop in Carbon % (61.5% vs 65.05%) directly correlates to the mass of non-carbonaceous material (ash) present in the sample.
Experimental Protocol: Self-Validating EA Workflow
To replicate the High-Purity results (Batch B), follow this strict protocol. This workflow is designed to detect and eliminate the three most common impurities: Isomers , Salts , and Solvents .
Step 1: Sample Preparation (Crucial)[1]
-
Drying: 2-Ethyl-4-hydroxybenzoic acid is hygroscopic. Dry 50 mg of sample in a vacuum oven at 60°C for 4 hours over
. -
Homogenization: Grind the dried sample into a fine powder using an agate mortar to ensure uniform combustion.
Step 2: The Combustion Cycle
-
Instrument: Flash 2000 or Elementar vario (or equivalent).
-
Carrier Gas: Helium (140 mL/min).
-
Combustion Temp: 950°C (ensure complete oxidation of the aromatic ring).
-
Standard: Acetanilide (Calibration
).
Step 3: Data Interpretation Logic
Use the following decision matrix to interpret your CHN results.
Figure 1: Logic flow for diagnosing purity failures based on Elemental Analysis deviations.
Synthesis & Impurity Pathway[1][2]
Understanding where impurities originate allows for better purification. The diagram below maps the Kolbe-Schmitt synthesis route and the specific points where EA-detectable impurities are introduced.
Figure 2: Synthesis pathway highlighting the origin of salt impurities that necessitate Elemental Analysis.
Conclusion and Recommendation
For 2-Ethyl-4-hydroxybenzoic acid, HPLC purity is a necessary but insufficient metric .
-
Recommendation: Use a "Dual-Validation" strategy.
-
HPLC: To confirm isomeric purity and absence of organic byproducts.
-
Elemental Analysis: To confirm absolute mass balance and absence of inorganic salts/solvents.
-
-
Acceptance Criteria:
-
HPLC Area % > 99.0%
-
EA Carbon % within ±0.4% of 65.05%
-
EA Hydrogen % within ±0.4% of 6.07%
-
This rigorous approach ensures that the "99%" purity on the label translates to 99% reactive material in your flask.
References
-
PubChem. (n.d.). 2-Ethyl-4-hydroxybenzoic acid (Compound).[1][2][3] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
National Institutes of Health (NIH). (2011). An International Study Evaluating Elemental Analysis. PMC. Retrieved October 26, 2023, from [Link]
-
Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Retrieved October 26, 2023, from [Link]
Sources
- 1. 3093551-90-4,(R)-2-Fluoro-4-[2-(4-isopropylbenzyl)-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl]-6-(neopentylamino)phenol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. US7041630B1 - Fabric color care method for rejuvenating and/or restoring color to a faded fabric - Google Patents [patents.google.com]
- 3. EP1123374B1 - Fabric care composition and method - Google Patents [patents.google.com]
Safety Operating Guide
2-Ethyl-4-hydroxybenzoic acid proper disposal procedures
2-Ethyl-4-hydroxybenzoic Acid: Proper Disposal & Handling Guide
Executive Summary & Chemical Identity
Warning: This guide specifically addresses 2-Ethyl-4-hydroxybenzoic acid (CAS: Not widely listed, PubChem CID: 17904358).[1]
Crucial Distinction: Do NOT confuse this compound with its isomer, Ethyl 4-hydroxybenzoate (Ethylparaben, CAS 120-47-8) .[1] While their molecular formulas (
-
Chemical Structure: Benzoic acid ring substituted with an ethyl group at position 2 and a hydroxyl group at position 4.
-
Acidity: As a benzoic acid derivative, it functions as a weak organic acid (
).[1] -
Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.
Hazard Identification & Safety Pre-requisites
Before initiating disposal, you must characterize the risk.[1] As a substituted hydroxybenzoic acid, this compound shares hazard profiles with phenols and organic acids.[1]
Hazard Classification (GHS)
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[3][4] |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation.[3][5] |
| Aquatic Toxicity | Acute 3 | H402: Harmful to aquatic life (Predicted). |
Personal Protective Equipment (PPE) Matrix
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile Gloves (Min 0.11mm thickness) | Provides barrier against organic acids and phenols.[1] Change immediately if splashed. |
| Eye Protection | Chemical Safety Goggles | Prevents eye damage from acidic dust or splashes. Safety glasses are insufficient for powders. |
| Respiratory | N95 or P100 Respirator | Required if handling dry powder outside a fume hood to prevent inhalation of irritant dust. |
| Body | Standard Lab Coat (Buttoned) | Prevents skin contact and contamination of personal clothing. |
Disposal Protocol: Step-by-Step
Core Directive: Zero Drain Disposal
Strict Prohibition: Under no circumstances should 2-Ethyl-4-hydroxybenzoic acid be poured down the sink.[1] As a benzene derivative with phenolic groups, it poses a risk of aquatic toxicity and may resist standard wastewater treatment biodegradation.[1]
Scenario A: Solid Waste (Pure Substance)
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[1]
-
Transfer: Transfer the solid waste into the container using a chemically compatible spatula. Avoid generating dust.[3][4][5][6][7][8]
-
Labeling: Affix a hazardous waste label.
-
Storage: Store in the Solid Organic Waste stream. Keep away from oxidizers (e.g., nitrates, perchlorates) to prevent exothermic reactions.[1]
Scenario B: Liquid Waste (HPLC Effluent / Mother Liquor)
-
Segregation: Determine the solvent base.
-
Organic Solvent (Methanol/Acetonitrile): Dispose in Flammable Organic Waste carboy.
-
Aqueous Solution: Dispose in Aqueous Organic Waste carboy.
-
-
pH Check: If the solution is highly acidic (pH < 2), do not neutralize unless your facility's specific protocol mandates it.[1] Neutralization can generate heat and gas. Most incinerators accept acidic organic waste directly.
-
Compatibility: Ensure the waste carboy does not contain strong oxidizers or active metals.
Visual Decision Tree: Disposal Workflow
Figure 1: Decision logic for segregating 2-Ethyl-4-hydroxybenzoic acid waste streams to ensure regulatory compliance.
Emergency Response: Spill Procedures
Minor Spill (< 10g / 10mL)
-
Isolate: Alert nearby personnel.
-
PPE: Don Nitrile gloves, goggles, and lab coat.[1]
-
Containment:
-
Clean Up: Place all contaminated materials (towels, gloves, absorbent) into a plastic bag.[1] Seal and place in the Solid Hazardous Waste container.
-
Decontamination: Clean the surface with a mild soap solution (trisodium phosphate or detergent) followed by water.
Incompatibility Alert
-
Strong Oxidizers: Contact with nitrates, permanganates, or peroxides may cause fire.[1]
-
Strong Bases: Reaction with hydroxides (NaOH) will form water-soluble salts but may generate heat.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17904358, 2-Ethyl-4-hydroxybenzoic acid. Retrieved from [Link]
-
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
Sources
- 1. mVOC 4.0 [bioinformatics.charite.de]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. isotope.com [isotope.com]
- 5. echemi.com [echemi.com]
- 6. extrasynthese.com [extrasynthese.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling 2-Ethyl-4-hydroxybenzoic acid
Senior Application Scientist Note: This guide specifically addresses 2-Ethyl-4-hydroxybenzoic acid (CAS: 22935-26-8 / PubChem CID: 17904358). Do not confuse this compound with Ethylparaben (Ethyl 4-hydroxybenzoate).[1] While they share a molecular formula (C9H10O3), the former is a ring-substituted phenolic acid, while the latter is an ester. The free acid functionality of 2-Ethyl-4-hydroxybenzoic acid presents distinct pH-dependent solubility and irritation profiles that differ from the neutral ester.
Part 1: Executive Hazard Analysis
Risk Profile: Irritant (Skin/Eye/Respiratory) | Potential Sensitizer | Combustible Dust
As a substituted phenolic acid, 2-Ethyl-4-hydroxybenzoic acid presents a dual hazard: the acidity of the carboxylic group and the protein-denaturing potential of the phenolic moiety. Your primary operational risks are fugitive dust inhalation during weighing and dermal absorption during solubilization.
| Hazard Class (GHS) | H-Code | Operational Implication |
| Skin Irritation | H315 | Acidic nature can cause contact dermatitis. Phenolic structure aids dermal penetration. |
| Eye Irritation | H319 | Micro-particles can cause severe mechanical and chemical corneal abrasion. |
| STOT-SE | H335 | Inhalation of dust triggers upper respiratory tract inflammation. |
Part 2: PPE Selection Matrix (The "Why" & "What")
Scientific integrity demands we select PPE based on chemical resistance data, not generic assumptions.
Respiratory Protection
-
Requirement: Particulate filtration is critical.
-
Standard: N95 (minimum) ; P100 (preferred) if handling >10g outside a fume hood.
-
Scientific Rationale: The solid powder form generates electrostatic dust. H335 hazards require preventing alveolar deposition.
-
Donning Check: Perform a positive/negative pressure seal check every time.
Hand Protection
-
Requirement: Chemical resistance against organic acids.
-
Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).
-
Protocol:
-
Incidental Contact: Standard exam-grade nitrile.
-
Prolonged Handling:Double-gloving is required.[2] The outer glove acts as a sacrificial barrier against the phenolic moiety, which can permeate thin rubber over time.
-
-
Contraindication: Avoid Latex (poor organic acid resistance).
Eye & Face Protection[2][3][4][5][6][7][8][9][10][11][12]
-
Requirement: Sealed protection against airborne particulates.
-
Standard: Indirect-vented Chemical Goggles .
-
Critical Note: Safety glasses are insufficient for powders. Airborne dust can bypass the side-shields of glasses, reacting with ocular moisture to create a localized acidic solution on the cornea.
Body Protection
-
Requirement: Particulate barrier.
-
Standard: High-neck laboratory coat (Cotton/Polyester blend).
-
Advanced: If handling kilogram quantities, use a Tyvek® sleeve or apron to prevent dust accumulation on street clothes.
Part 3: Operational Protocol (Step-by-Step)
Phase A: Engineering Controls & Setup
-
Static Mitigation: Use an ionizing bar or anti-static gun on the weighing boat. Substituted benzoic acids are prone to static charge, causing "particle jump."
-
Ventilation: All open handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
Phase B: Active Handling (Weighing & Solubilization)
-
Donning: Put on nitrile gloves over the lab coat cuffs. Inspect for pinholes.
-
Transfer: Use a chemically inert spatula (PTFE or Stainless Steel). Avoid nickel spatulas if using acidic solvents.
-
Solubilization:
-
Add the solid to the solvent, not vice versa, to minimize splash risk.
-
Note on Solubility: As a free acid, this compound dissolves readily in alcohols (Ethanol, DMSO) but may require pH adjustment (alkaline) to dissolve fully in aqueous media.
-
Phase C: Decontamination & Disposal
-
Surface Decon: Wipe surfaces with a 5% Sodium Bicarbonate solution. This neutralizes the carboxylic acid residues and converts the compound into a water-soluble salt for easier removal.
-
Waste Stream:
-
Solid Waste: Hazardous Solid Waste (Label: "Organic Acid").
-
Liquid Waste: Organic Solvent Waste (if in DMSO/Ethanol). Do not mix with strong oxidizers (e.g., Nitric acid) to prevent nitration reactions.
-
Part 4: Visualization (Workflow Logic)
The following diagram illustrates the "Safe Handling Lifecycle," emphasizing the critical decision points for containment.
Caption: Operational workflow for handling 2-Ethyl-4-hydroxybenzoic acid, prioritizing dust control and neutralization.
Part 5: Emergency Response
Self-Validating Safety System: If an exposure occurs, the chemical properties dictate the response. The acidity requires dilution; the organic nature requires soap (surfactants).
-
Skin Contact:
-
Immediate Action: Wash with soap and copious water for 15 minutes.[3]
-
Why: Water alone may not efficiently remove the lipophilic phenyl ring; soap is required to emulsify the compound.
-
-
Eye Contact:
-
Spill Cleanup:
-
Small Spill: Cover with sodium carbonate or spill pads.
-
Large Spill: Dampen with water (mist) to prevent airborne dust, then scoop into a waste container.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17904358, 2-Ethyl-4-hydroxybenzoic acid. Retrieved from [Link]
-
Duke University Occupational & Environmental Safety Office. Phenol and Phenolic Compounds Safety Guide. (Applied as baseline for phenolic acid handling). Retrieved from [Link]
-
Yale Environmental Health & Safety. Standard Operating Procedure: Phenol and Derivatives. (Protocol for dermal protection against phenolic moieties).[2][4] Retrieved from [Link][5]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
